molecular formula C8H8BrNO2 B1374813 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone CAS No. 1256811-02-5

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Cat. No.: B1374813
CAS No.: 1256811-02-5
M. Wt: 230.06 g/mol
InChI Key: LXKMRWKPTVIQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its core research value lies in its functional pyridine scaffold, which provides a versatile platform for constructing more complex molecules. This compound is specifically employed in the synthesis of advanced chemical entities, such as sulfonamide methoxypyridine derivatives, which are being investigated as novel potent PI3K/mTOR dual inhibitors . The PI3K/AKT/mTOR signaling pathway is a critical target in oncology research, and inhibitors of this pathway hold significant promise for the development of new anti-cancer therapies . Researchers utilize this bromo- and ketone-containing building block to explore structure-activity relationships and develop new candidates for the treatment of various malignancies. Its structure allows for further functionalization, making it a crucial reagent in drug discovery programs focused on kinase inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-2-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKMRWKPTVIQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744270
Record name 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256811-02-5
Record name 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, discusses methods for its structural characterization, and explores its strategic application in the synthesis of complex pharmaceutical intermediates. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven methodologies.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates three key functional groups—a ketone, a methoxy ether, and a bromine atom—on a pyridine scaffold. This combination of features allows for a wide range of subsequent chemical transformations, making it a valuable precursor for creating diverse molecular architectures, particularly in the development of novel therapeutic agents.

Table 1: Physicochemical and Identity Data

PropertyValueSource
CAS Number 1256811-02-5[1]
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2][3]
IUPAC Name 1-(5-bromo-2-methoxy-3-pyridinyl)ethanoneN/A
Appearance Typically a solid (inferred from related structures)[4]
Category Organic Building Block, Ketone, Ether, Bromide[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound requires a regioselective approach to introduce the acetyl group at the C3 position of the pre-functionalized pyridine ring. A directed ortho-metalation (DoM) strategy is a highly effective and field-proven method for achieving this type of transformation with precision.

Causality of Experimental Design: The choice of a DoM protocol is deliberate. The methoxy group at the C2 position is a powerful directed metalation group (DMG). It coordinates to a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and directs the deprotonation to the adjacent C3 position. This is mechanistically favored over deprotonation at other positions or halogen-metal exchange with the bromine at C5, especially at low temperatures, which kinetically favors proton abstraction. Subsequent quenching with an acetylating agent, like N,N-dimethylacetamide or acetyl chloride, installs the desired ethanone moiety.

Experimental Protocol: Directed Ortho-Metalation

Step 1: Preparation of the Reaction Vessel

  • A three-neck round-bottom flask is flame-dried under a high-vacuum and subsequently purged with inert gas (Argon or Nitrogen). This is critical to exclude atmospheric moisture, which would quench the organolithium reagent.

  • The flask is equipped with a magnetic stirrer, a thermometer, and a rubber septum for reagent addition.

Step 2: Lithiation

  • The starting material, 5-Bromo-2-methoxypyridine, is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity of the organolithium reagent and prevent side reactions.

  • A solution of n-Butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) is added dropwise via syringe, keeping the internal temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 3: Acylation

  • N,N-Dimethylacetamide (DMA) (1.2 equivalents) is added dropwise to the reaction mixture. The use of DMA is often preferred over more reactive electrophiles like acetyl chloride to minimize the formation of double-addition byproducts.

  • The reaction is allowed to slowly warm to room temperature and stirred overnight.

Step 4: Work-up and Purification

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Workflow Visualization

G cluster_prep Step 1: Preparation cluster_reaction Step 2 & 3: Reaction cluster_purification Step 4: Work-up & Purification p1 Flame-dry 3-neck flask under vacuum p2 Purge with Argon/Nitrogen p1->p2 p3 Dissolve 5-Bromo-2-methoxypyridine in dry THF p2->p3 r1 Cool solution to -78 °C p3->r1 Transfer to Reaction r2 Add n-BuLi dropwise (1-2 hours) r1->r2 r3 Add N,N-Dimethylacetamide dropwise r2->r3 r4 Warm to room temperature (Stir overnight) r3->r4 w1 Quench with aq. NH4Cl r4->w1 Transfer to Work-up w2 Extract with Ethyl Acetate w1->w2 w3 Dry (Na2SO4) and Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 end end w4->end Final Product

Caption: Synthetic workflow for this compound.

Structural Verification: A Self-Validating System

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique corroborates the findings of the others.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal two distinct singlets for the methoxy (-OCH₃) and acetyl (-COCH₃) protons. In the aromatic region, two doublets corresponding to the protons at the C4 and C6 positions of the pyridine ring are expected.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals, including a signal for the carbonyl carbon (C=O) in the characteristic downfield region (~190-200 ppm).

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

  • HPLC (High-Performance Liquid Chromatography): Can be used to assess the purity of the final compound. Commercial suppliers often provide HPLC and NMR data to confirm product identity.[1]

Application in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate. Its utility stems from the orthogonal reactivity of its functional groups. The bromine atom is ideal for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents. The ketone can be used as a handle for further derivatization, such as reductive amination, aldol condensation, or conversion to other functional groups.

This strategic role makes it a valuable building block in the synthesis of inhibitors for various biological targets, including kinases and other enzymes, which are often implicated in cancer and other diseases.[5][6]

Logical Role as a Synthetic Intermediate

G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds start This compound (CAS: 1256811-02-5) r1 Suzuki Coupling (C-C Bond Formation) start->r1 at C5-Br r2 Buchwald-Hartwig Amination (C-N Bond Formation) start->r2 at C5-Br r3 Reductive Amination (Ketone Modification) start->r3 at C3-Ketone p1 Bi-aryl Pyridines r1->p1 p2 Amino-Pyridines r2->p2 p3 Chiral Amino-alcohols r3->p3 end Diverse Drug-like Molecules p1->end p2->end p3->end

Caption: Role as a versatile intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

While specific safety data for this exact compound is not extensively published, data from structurally related halo-pyridines and ketones should be used to inform handling procedures.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, storage under an inert atmosphere is recommended.

  • Hazards: Similar compounds are classified as acute oral toxicity hazards and may cause skin and eye irritation.[4]

Conclusion

This compound (CAS: 1256811-02-5) is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined structure and the orthogonal reactivity of its functional groups allow for its strategic incorporation into complex molecular targets. The synthetic and analytical protocols outlined in this guide represent a robust framework for its preparation and validation, ensuring reliability and reproducibility for researchers and drug development professionals.

References

  • CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. Chemical Synthesis. [Link]

  • 2-Bromo-1-(5-methoxypyridin-2-YL)ethan-1-one. PubChem. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. [Link]

  • Drug Discovery Chemistry Conference. Cambridge Healthtech Institute. [Link]

Sources

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials. Among these, This compound emerges as a highly valuable, yet specialized, intermediate. Its unique arrangement of three distinct functional groups—a reactive bromine atom, an electron-donating methoxy group, and a versatile acetyl moiety—on a pyridine core provides a rich platform for molecular diversification.

This guide offers a comprehensive technical overview of this compound, designed for researchers, synthetic chemists, and drug development professionals. We will move beyond a simple recitation of data, delving into the causality behind its reactivity, its strategic applications in synthetic workflows, and the practical considerations for its use in the laboratory. The insights provided herein are grounded in established chemical principles and aim to empower scientists to fully leverage the synthetic potential of this key intermediate.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This section consolidates the key identifiers and physicochemical data for this compound.

Chemical Identity and Structure

The structural arrangement of this compound is key to its utility. The pyridine ring is functionalized at positions 2, 3, and 5, offering distinct sites for chemical modification.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the essential quantitative data for this compound. Note that some values may be predicted from computational models and should be confirmed with experimental data where critical.

PropertyValueSource
CAS Number 1256811-02-5[1]
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2][3]
IUPAC Name 1-(5-bromo-2-methoxy-3-pyridinyl)ethanoneN/A
InChI Key YNEBOMXZZRMZEK-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)C1=NC=C(Br)C=C1OC[2]
Physical State Solid (Predicted)[4]
Storage Temperature Room Temperature, sealed in dry conditions[2]
Topological Polar Surface Area 39.2 Ų[2]
Rotatable Bond Count 2[2]

Reactivity Profile and Synthetic Rationale

The synthetic power of this compound stems from the distinct reactivity of its three primary functional groups. Understanding their interplay is crucial for designing successful multi-step syntheses.

The Bromine Atom: A Gateway to Cross-Coupling

The bromine atom at the C5 position is the most synthetically versatile handle on the molecule. As an aryl halide, it is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. This capability is the primary reason for this compound's utility as a building block.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. The use of palladium catalysts, often ligand-free or with specialized ligands, is standard for coupling with bromopyridines.[5]

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups, providing a route to more complex unsaturated systems.[6]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to form C-N bonds, a cornerstone of modern pharmaceutical synthesis for introducing nitrogen-containing moieties.

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl groups.

The choice of catalyst, ligand, base, and solvent system is critical and must be optimized based on the specific coupling partners to achieve high yields and selectivity. The electron-deficient nature of the pyridine ring can influence the oxidative addition step, a key mechanistic event in these catalytic cycles.[7][8]

The Acetyl Group: A Handle for Derivatization

The acetyl group at the C3 position offers a secondary site for modification:

  • Alpha-Functionalization: The α-protons on the methyl group can be removed by a suitable base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes).

  • Condensation Reactions: It can participate in aldol or Claisen-Schmidt condensations to build larger carbon skeletons.

  • Reduction/Oxidation: The ketone can be reduced to a secondary alcohol or oxidized in reactions like the Baeyer-Villiger oxidation.

The Methoxy Group: An Electronic Modulator

The methoxy group at the C2 position is a strong electron-donating group. Its primary role is electronic; it increases the electron density of the pyridine ring, which can modulate the reactivity of the other positions. While generally stable, it can potentially be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxypyridine (pyridone) if such a transformation is desired late in a synthetic sequence.

Strategic Applications in Drug Discovery and Materials Science

The trifunctional nature of this compound makes it a powerful scaffold for creating libraries of complex molecules for screening and development.[9] Its application is primarily as a pharmaceutical intermediate, where structural diversity is key to identifying lead compounds.[9][10]

workflow cluster_start Core Building Block cluster_reaction Primary Diversification via Cross-Coupling cluster_products Diversified Intermediates cluster_final Further Functionalization start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂-NH) start->buchwald sonogashira Sonogashira (R-C≡CH) start->sonogashira prod1 Aryl/Alkyl Substituted Pyridine suzuki->prod1 prod2 Amino-Substituted Pyridine buchwald->prod2 prod3 Alkynyl-Substituted Pyridine sonogashira->prod3 final Modification of Acetyl Group (Reduction, Condensation, etc.) Final Target Molecules prod1->final prod2->final prod3->final

Caption: Synthetic workflow illustrating the use of the title compound.

This workflow demonstrates a common strategy:

  • Initial Core Reaction: The bromine atom is used in a cross-coupling reaction to introduce the main element of diversity.

  • Secondary Modification: The resulting product is then further modified using the acetyl group to fine-tune the structure.

This approach allows for the rapid generation of a matrix of related compounds from a single, advanced intermediate.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, illustrative protocol for a Suzuki-Miyaura reaction. NOTE: This protocol is for educational purposes and must be adapted and optimized for specific substrates. All laboratory work should be conducted with appropriate safety precautions.

Objective: To couple this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via cannula or syringe. Finally, add the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

While a specific, comprehensive SDS for CAS 1256811-02-5 is not publicly available in the search results, data from closely related brominated pyridine and ketone-containing compounds can provide guidance.[4][11][12]

  • Hazard Profile (Anticipated): Based on analogs, the compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][11] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][12] Work should be performed in a well-ventilated fume hood.[12][13]

  • Handling: Avoid creating dust.[14][15] Avoid contact with skin, eyes, and clothing.[12][15] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This information is a guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its value lies not in any inherent biological activity, but in its capacity as a versatile scaffold. The orthogonal reactivity of its bromo, acetyl, and methoxy functional groups provides chemists with a powerful tool for the efficient construction of complex molecular architectures. A thorough understanding of its reactivity profile, coupled with careful experimental design and adherence to safety protocols, will enable researchers to fully exploit this building block in the pursuit of new medicines and materials.

References

  • Mol-Instincts. CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. [Link]

  • ACS Publications. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • IntechOpen. Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. [Link]

  • PubChem. 2-Bromo-1-(5-methoxypyridin-2-YL)ethan-1-one. [Link]

  • Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. [Link]

  • National Institutes of Health. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Reagentia. 1-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ETHANONE (1 x 5 g). [Link]

Sources

Structure Elucidation of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unambiguous structure determination is a cornerstone of chemical synthesis and drug development. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This technical guide provides an in-depth walkthrough of the analytical methodologies required to confirm the chemical structure of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a comprehensive framework for its characterization. This document serves as a practical guide for researchers, detailing not only the interpretation of spectroscopic data but also the underlying principles that inform the experimental choices.

Introduction

In the synthesis of novel chemical entities, the target molecule is often one of several possible isomers. Verifying that the intended molecule has been synthesized is a critical step that relies on a suite of analytical techniques. This compound (Figure 1) is a substituted pyridine derivative, a class of compounds prevalent in medicinal chemistry. Its structure contains several key features—a pyridine ring, a bromo substituent, a methoxy group, and an acetyl group—that give rise to a distinct spectroscopic fingerprint. The following guide will treat this compound as a newly synthesized unknown, outlining the logical workflow to confirm its identity and distinguish it from potential isomers.

Figure 1: Chemical Structure of this compound

Plausible Synthetic Pathway

To hypothesize an expected structure, understanding its synthesis is crucial. A plausible route to this compound can be proposed starting from 3,5-dibromopyridine. This synthetic approach provides a logical basis for the expected connectivity of the final product.

The proposed synthesis begins with a nucleophilic aromatic substitution on 3,5-dibromopyridine with sodium methoxide to selectively install the methoxy group, yielding 3-bromo-5-methoxypyridine[1][2]. The subsequent introduction of the acetyl group at the 3-position is the key challenge. A common method for this transformation would involve a metal-halogen exchange followed by reaction with a suitable acetylating agent. However, a more controlled approach like the Weinreb ketone synthesis is often preferred to avoid side reactions[3]. This would involve lithiation, reaction with N,O-dimethylhydroxyamine hydrochloride (Weinreb's amide precursor), and then introduction of a methyl group via a Grignard reagent. For the purpose of this guide, we will assume a successful synthesis has occurred, leading to a compound we must now verify.

G cluster_0 Synthesis Workflow A 3,5-Dibromopyridine reagent1 1. NaOMe 2. MeOH, 70°C A->reagent1 B 3-Bromo-5-methoxypyridine reagent2 Directed Acetylation (e.g., Friedel-Crafts or metal-halogen exchange route) B->reagent2 C This compound (Target Molecule) reagent1->B reagent2->C G cluster_0 Structure Elucidation Workflow A Synthesized Compound (Purified) B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C) A->D E Molecular Formula & Weight (C₈H₈BrNO₂) Isotopic Pattern (Br) B->E F Functional Groups Identified (C=O, Ar-O-CH₃, Aromatic) C->F G C-H Framework (Connectivity, Environment) D->G H Data Integration & Comparison to Hypothesis E->H F->H G->H I Structure Confirmed: This compound H->I

Caption: Integrated workflow for structure confirmation.

Summary of Expected Spectroscopic Data

TechniqueFeatureExpected ObservationInference
MS Molecular IonM⁺ and M+2 peaks at m/z ≈ 229 and 231 (1:1 ratio)Presence of one bromine atom. Molecular weight matches C₈H₈BrNO₂.
IR Key Absorptions~1700 cm⁻¹ (strong), ~1250 cm⁻¹Confirms presence of ketone (C=O) and aryl ether (C-O) functional groups.
¹H NMR Aromatic SignalsTwo doublets at ~8.4 and ~7.5 ppm (J ≈ 2.5 Hz)Two meta-coupled protons on a pyridine ring.
Aliphatic SignalsTwo singlets at ~4.0 ppm (3H) and ~2.6 ppm (3H)Confirms presence of a methoxy group and an acetyl methyl group.
¹³C NMR Downfield SignalPeak at ~197 ppmConfirms ketone carbonyl carbon.
Aromatic SignalsFive distinct peaks in the 115-165 ppm rangeConsistent with a fully substituted pyridine ring.
Aliphatic SignalsTwo peaks at ~56 ppm and ~28 ppmConfirms methoxy and acetyl methyl carbons.

This complete dataset, when consistent across all techniques, provides unambiguous proof of the structure of this compound.

Standard Operating Procedures (SOPs)

The following are generalized protocols. Instrument parameters should be optimized for the specific machine being used.

5.1 High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy < 5 ppm.

  • Data Analysis: Process the spectrum to identify the [M+H]⁺ or [M+Na]⁺ adduct. Use the instrument software to calculate the elemental composition from the measured exact mass.

5.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

  • Instrument: Use a standard FT-IR spectrometer.

  • Background: Collect a background spectrum of the empty ATR crystal.

  • Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (ATR and baseline correction if necessary) and identify the wavenumbers of key absorption bands.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) if the solvent does not contain an internal standard.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse proton spectrum.

    • Use a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

    • Collect 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Use a spectral width of ~240 ppm and a longer relaxation delay (e.g., 2-5 seconds).

    • Collect a larger number of scans (e.g., 1024 or more) as ¹³C is less sensitive.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm). Integrate ¹H signals and pick peaks for both spectra.

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies key functional groups, and NMR spectroscopy maps the precise connectivity of the molecular framework. By following the logical workflow outlined in this guide—from proposing a structure based on synthesis to interpreting and integrating a full suite of spectroscopic data—researchers can confidently and unambiguously confirm the identity of their target molecules, a critical step in advancing scientific discovery.

References

  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications.

  • Guidechem. (n.d.). 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.

  • PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone.

  • BLDpharm. (n.d.). This compound.

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • Beilstein Journals. (n.d.). Supplementary Information.

  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.

  • ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-.

  • NIH National Center for Biotechnology Information. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications.

  • ACG Publications. (2023). Records of Natural Products-SI.

  • PubChem. (n.d.). 3-Bromo-5-methoxypyridine.

Sources

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A Keystone Intermediate for Drug Discovery

Executive Summary: this compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a bromine atom, a methoxy group, and an acetyl group on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a key handle for cross-coupling reactions, the acetyl group provides a site for numerous derivatizations, and the methoxy-pyridine core is a common motif in bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic protocol, its characteristic spectroscopic signature, and a discussion of its strategic applications in modern medicinal chemistry.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis. This section details the known physical properties and the expected spectroscopic characteristics that serve as a fingerprint for the compound's identity and purity.

Key Properties

The essential physicochemical data for this compound are summarized below. These parameters are crucial for reaction planning, purification, and storage.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1256811-02-5[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Solid (predicted)-
Storage Inert atmosphere, 2-8°C[1]
Structural Representation

The molecular structure defines the reactivity and utility of the compound. The arrangement of the substituents on the pyridine ring is key to its role as a versatile synthetic intermediate.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show three distinct singlets and two doublets.

    • ~ 4.0 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

    • ~ 2.6 ppm (s, 3H): A singlet for the three protons of the acetyl methyl group (-COCH₃).

    • ~ 8.3 ppm (d, 1H): A doublet for the proton at the C6 position of the pyridine ring.

    • ~ 7.8 ppm (d, 1H): A doublet for the proton at the C4 position of the pyridine ring. The coupling constant between the C4 and C6 protons would be small (meta-coupling).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

    • ~ 198 ppm: Ketone carbonyl carbon (C=O).

    • ~ 160 ppm: C2 carbon attached to the methoxy group.

    • ~ 145 ppm: C6 carbon.

    • ~ 140 ppm: C4 carbon.

    • ~ 125 ppm: C3 carbon attached to the acetyl group.

    • ~ 115 ppm: C5 carbon attached to the bromine atom.

    • ~ 54 ppm: Methoxy carbon (-OCH₃).

    • ~ 28 ppm: Acetyl methyl carbon (-COCH₃).

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would reveal the molecular ion peak. A characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) would be observed, confirming the presence of a single bromine atom. The exact mass would be approximately 228.9738 Da.[2]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

    • ~ 1700 cm⁻¹: A strong absorption band for the C=O (ketone) stretch.

    • ~ 1580-1400 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.

    • ~ 1250 cm⁻¹: C-O stretching of the methoxy ether group.

Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is paramount for any key intermediate. While multiple pathways can be envisioned, a highly plausible route involves the directed ortho-metalation (DoM) of a pre-existing 5-bromo-2-methoxypyridine, a strategy that offers excellent regiocontrol.

Proposed Synthetic Protocol

This protocol is based on established organometallic procedures for the functionalization of pyridine rings.[3][4]

Step 1: Directed Ortho-Metalation and Acylation of 5-Bromo-2-methoxypyridine

  • Objective: To introduce the acetyl group regioselectively at the C3 position. The methoxy group at C2 directs the metalation to the adjacent C3 position.

  • Reagents and Equipment:

    • 5-Bromo-2-methoxypyridine (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

    • N,N-Dimethylacetamide (DMA) (1.2 eq)

    • Dry, inert atmosphere reaction setup (e.g., Schlenk line with argon or nitrogen)

    • Reaction vessel, magnetic stirrer, cooling bath (dry ice/acetone)

  • Procedure:

    • Thoroughly dry all glassware in an oven and assemble the reaction setup under an inert atmosphere.

    • To the reaction vessel, add 5-Bromo-2-methoxypyridine and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

    • Slowly add n-Butyllithium dropwise to the cooled solution via syringe. The reaction mixture may change color, indicating the formation of the lithiated species.

    • Stir the reaction at -78 °C for 1 hour to ensure complete metalation.

    • In a separate syringe, take up N,N-Dimethylacetamide (DMA) and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours before gradually warming to room temperature overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis, from starting material to the final purified product, is depicted below.

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a scaffold for creating diverse libraries of new chemical entities. Each functional group offers a handle for specific, high-yielding chemical transformations common in drug discovery.[5][6]

Strategic Utility of Functional Groups
  • Bromine Atom (C5): This is the primary site for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: To introduce new aryl or heteroaryl groups.

    • Sonogashira Coupling: To install alkyne functionalities.

    • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing various amine groups.

    • Heck Coupling: To append alkene moieties.

  • Acetyl Group (C3): The ketone functionality is a versatile anchor for building molecular complexity. It can undergo:

    • Reductive Amination: To generate diverse secondary and tertiary amines.

    • Wittig Reaction: To form alkenes.

    • Aldol Condensation: To create larger carbon skeletons.

    • Reduction: To form a secondary alcohol, which can be further functionalized.

  • Methoxy Group (C2): While often stable, this group can be cleaved under harsh conditions (e.g., with BBr₃) to reveal a hydroxyl group, providing another point for diversification or a key hydrogen bond donor for protein-ligand interactions.

Logical Workflow for Library Derivatization

The molecule serves as a central hub from which numerous chemical vectors can be explored to probe the structure-activity relationship (SAR) of a target.

G cluster_Br cluster_Ac Core 1-(5-Bromo-2-methoxy pyridin-3-yl)ethanone Suzuki Suzuki Coupling (Aryl/Heteroaryl Addition) Core->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira Coupling (Alkyne Installation) Core->Sonogashira Pd/Cu Catalysts, Terminal Alkyne Buchwald Buchwald-Hartwig (Amine Installation) Core->Buchwald Pd Catalyst, Amine ReductiveAmination Reductive Amination (Amine Elaboration) Core->ReductiveAmination Amine, Reducing Agent Reduction Ketone Reduction (Alcohol Formation) Core->Reduction NaBH4 or LiAlH4

Caption: Key derivatization pathways for library synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that empowers medicinal chemists. Its well-defined structure, predictable reactivity, and multiple points for diversification make it an invaluable intermediate for the efficient synthesis of novel compounds. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this potent scaffold in their quest for the next generation of therapeutics.

References

  • 2-Bromo-1-(5-methoxypyridin-2-YL)ethan-1-one - PubChem. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone - Molbase. Available at: [Link]

  • The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

Sources

An In-depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, a pivotal heterocyclic building block in modern medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a robust and reproducible synthetic protocol with mechanistic insights, and detailed analytical methodologies for its characterization. Furthermore, this guide explores its strategic applications in drug discovery and development, underscoring its value as a versatile intermediate for the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, thereby enhancing its therapeutic potential.[1] Among the myriad of substituted pyridines, bromo-methoxy derivatives serve as exceptionally versatile intermediates, offering multiple points for chemical modification.[2] this compound, in particular, presents a unique combination of reactive sites: a bromine atom amenable to various cross-coupling reactions, a methoxy group that can be a precursor to a hydroxyl functionality, and an acetyl group that allows for further elaboration of the carbon skeleton. These features make it a highly sought-after building block in the synthesis of novel drug candidates.[3]

Physicochemical and Structural Properties

IUPAC Name: this compound

Synonyms: 3-Acetyl-5-bromo-2-methoxypyridine

Molecular Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1256811-02-5[4]
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
Appearance Solid (predicted)-
Storage Inert atmosphere, 2-8°C[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically achieved through a multi-step sequence, commencing with readily available starting materials. A plausible and efficient synthetic route involves the initial preparation of a suitable bromomethoxypyridine precursor, followed by a regioselective acylation.

Proposed Synthetic Pathway

A logical synthetic approach involves the acylation of 5-Bromo-2-methoxypyridine. While direct Friedel-Crafts acylation on the pyridine ring can be challenging due to the ring's electron-deficient nature, a directed ortho-metalation followed by acylation provides a viable and controlled strategy.

Synthesis_Workflow Start 5-Bromo-2-methoxypyridine Step1 Directed Ortho-metalation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Acylation (Acetyl Chloride or Acetic Anhydride) Intermediate->Step2 Product This compound Step2->Product Purification Aqueous Work-up & Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct Applications Intermediate This compound Reaction1 Cross-Coupling (e.g., Suzuki, Stille) Intermediate->Reaction1 Reaction2 Acetyl Group Modification Intermediate->Reaction2 Reaction3 Demethylation Intermediate->Reaction3 Product1 Complex Pyridine Derivatives Reaction1->Product1 Product2 Fused Heterocycles Reaction2->Product2 Product3 Hydroxypyridine Analogs Reaction3->Product3

Sources

Spectroscopic Characterization of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Substituted pyridines are a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceuticals to agrochemicals and functional materials. The title compound, this compound, possesses a unique combination of functional groups that make it a versatile synthetic intermediate. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the methoxy and acetyl groups can be manipulated to introduce a variety of other functionalities.

Accurate and unambiguous characterization of this molecule is the bedrock of its successful application. Spectroscopic techniques provide a powerful, non-destructive means to elucidate its molecular structure and confirm its purity. This guide will delve into the expected spectroscopic data, providing a detailed rationale for the predicted chemical shifts, vibrational frequencies, and fragmentation patterns.

Predicted Spectroscopic Data and Interpretation

The following sections outline the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit four distinct signals.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3Doublet1HH-6The proton at position 6 is expected to be the most deshielded aromatic proton due to its proximity to the electronegative nitrogen atom. It will appear as a doublet due to coupling with H-4.
~7.9Doublet1HH-4The proton at position 4 will be deshielded by the adjacent acetyl group and will appear as a doublet due to coupling with H-6.
~4.0Singlet3H-OCH₃The methoxy protons are in a relatively shielded environment and will appear as a sharp singlet as there are no adjacent protons to couple with.
~2.6Singlet3H-C(O)CH₃The acetyl protons are deshielded by the adjacent carbonyl group and will appear as a sharp singlet.
graph TD { rankdir=LR; node [shape=plaintext]; subgraph "¹H NMR Interpretation Workflow" A[Acquire ¹H NMR Spectrum] --> B{Identify Number of Signals}; B --> C{Determine Chemical Shift (δ)}; C --> D{Analyze Integration Values}; D --> E{Interpret Splitting Patterns (Multiplicity)}; E --> F[Assign Protons to Structure]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Workflow for ¹H NMR spectral analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~195C=OThe carbonyl carbon of the acetyl group is highly deshielded and will appear at a characteristic downfield shift.
~160C-2The carbon bearing the methoxy group (C-2) is expected to be significantly deshielded due to the electronegativity of the oxygen atom.
~148C-6The carbon adjacent to the nitrogen (C-6) will be deshielded.
~140C-4The other aromatic CH carbon (C-4).
~125C-3The carbon bearing the acetyl group (C-3).
~115C-5The carbon bearing the bromine atom (C-5) will be influenced by the halogen's electronegativity and heavy atom effect.
~54-OCH₃The methoxy carbon is in a relatively shielded environment.
~26-C(O)CH₃The methyl carbon of the acetyl group is a typical sp³ hybridized carbon.
graph TD { rankdir=LR; node [shape=plaintext]; subgraph "¹³C NMR Interpretation Workflow" A[Acquire ¹³C NMR Spectrum] --> B{Count the Number of Carbon Signals}; B --> C{Analyze Chemical Shifts (δ)}; C --> D{Correlate with Functional Groups}; D --> E[Assign Carbons to Structure]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Workflow for ¹³C NMR spectral analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1680StrongC=O stretch (aromatic ketone)The carbonyl stretching frequency is characteristic of an aromatic ketone and is typically found in this region.
~1580, ~1470Medium-StrongC=C and C=N stretching (aromatic ring)These absorptions are characteristic of the pyridine ring vibrations.
~1250StrongC-O stretch (aryl ether)The stretching vibration of the aryl-O-CH₃ bond is expected to be strong and appear in this region.
~1020MediumC-O stretch (alkyl ether)The stretching vibration of the O-CH₃ bond.
~800-900Medium-StrongC-H out-of-plane bendingThese bands can provide information about the substitution pattern of the pyridine ring.
~600-700MediumC-Br stretchThe carbon-bromine stretching vibration is typically found in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIonRationale
230/232[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monobrominated compound.
215/217[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
187/189[M - C(O)CH₃]⁺Loss of the acetyl group.
151[M - Br]⁺Loss of a bromine radical.
43[CH₃CO]⁺Acetyl cation.

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 5-bromo-2-methoxypyridine. The key step is the introduction of the acetyl group at the C-3 position. This can be achieved through a metal-halogen exchange followed by quenching with an acetylating agent.

graph TD { rankdir=LR; subgraph "Synthetic Pathway" A["5-Bromo-2-methoxypyridine"] -- "1. n-BuLi, THF, -78 °C" --> B["Lithium-Halogen Exchange"]; B -- "2. N,N-Dimethylacetamide" --> C["Acylation"]; C -- "Aqueous Workup" --> D["this compound"]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Proposed synthetic route to the target compound.
Experimental Protocol

Materials:

  • 5-Bromo-2-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-methoxypyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound. The presented information serves as a valuable resource for researchers in identifying and characterizing this important synthetic intermediate. The proposed synthetic protocol offers a practical and efficient method for its preparation. The combination of predicted spectroscopic data and a reliable synthetic route provides a solid foundation for the future use of this versatile building block in various fields of chemical research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a key building block in modern medicinal chemistry and drug discovery.[1] As a substituted pyridinyl ethanone, this compound and its analogs are instrumental in the synthesis of complex molecular architectures for novel therapeutic agents.[1][2] Given its reactive nature and specific hazard profile, a thorough understanding of its properties and the implementation of rigorous safety measures are paramount for all laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Chemical Identification and Physicochemical Properties

Proper identification is the foundational step in any safety protocol. This compound is a solid compound whose specific structural arrangement dictates its reactivity and toxicological profile.

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 1256811-02-5[3]
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
Physical State Solid[5][6]

Note: Physicochemical properties such as melting point, boiling point, and density are not consistently reported across public sources and should be confirmed with the specific batch's certificate of analysis.

Hazard Identification and GHS Classification

While a specific, comprehensive safety data sheet (SDS) for the exact isomer this compound is not publicly available, data from closely related analogs provide a strong basis for hazard assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[7][8] The primary hazards associated with this class of compounds are acute toxicity, skin and eye irritation, and respiratory tract irritation.[5][6][9]

Hazard Class GHS Category Hazard Statement Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Causality of Hazards:

  • H302 (Harmful if swallowed): The compound can cause adverse health effects if ingested.[5][10] Symptoms may include soreness and redness of the mouth and throat.[5]

  • H315 (Causes skin irritation): Direct contact with the skin can lead to irritation, characterized by redness and discomfort.[5][9] This is a common property of halogenated aromatic compounds.

  • H319 (Causes serious eye irritation): The compound is a significant irritant to the eyes, potentially causing redness, watering, and discomfort upon contact.[5][9]

  • H335 (May cause respiratory irritation): Inhalation of the dust or aerosol can irritate the respiratory tract, leading to symptoms like coughing, wheezing, or a feeling of tightness in the chest.[5][9]

Proactive Risk Mitigation: Engineering Controls and a Culture of Safety

The foundation of safe laboratory practice is the proactive identification and mitigation of risks. Before handling this compound, a formal risk assessment should be conducted. This assessment must inform the selection of appropriate controls.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[11] The fume hood serves two critical functions:

  • Containment: It prevents the release of airborne particles (dust) and vapors into the laboratory environment, thereby minimizing the risk of inhalation (H335).

  • Operator Protection: The sash provides a physical barrier against accidental splashes, protecting the user's face and body.

Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work. All work should be conducted at least 6 inches inside the hood sash.

Standard Operating Protocol: Safe Handling and Personal Protective Equipment (PPE)

A systematic workflow is essential to ensure safety at every stage of handling. The following protocol outlines the mandatory steps and required PPE.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_risk 1. Conduct Risk Assessment & Verify Fume Hood prep_ppe 2. Don Appropriate PPE (See Table Below) prep_risk->prep_ppe prep_area 3. Prepare Work Area (Absorbent pads, waste containers) prep_ppe->prep_area handle_weigh 4. Weigh/Transfer Compound (Use non-sparking tools) prep_area->handle_weigh handle_react 5. Add to Reaction Vessel (Slowly, with care) handle_weigh->handle_react clean_decon 6. Decontaminate Glassware & Work Surfaces handle_react->clean_decon clean_waste 7. Segregate & Label Waste (Solid & Liquid) clean_decon->clean_waste clean_ppe 8. Doff & Dispose of PPE (Gloves last) clean_waste->clean_ppe clean_wash 9. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard Operating Procedure for Handling.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

Protection Type Specification Rationale & Justification
Hand Protection Nitrile or neoprene gloves.[5][9]Provides a barrier against skin contact to prevent irritation (H315). Always check gloves for integrity before use and change them immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles.[5][10]Essential to prevent contact with airborne particles or splashes, which can cause serious eye irritation (H319). An eyewash station must be readily accessible.[5]
Skin & Body Flame-retardant laboratory coat.Protects against accidental spills on clothing and skin.
Respiratory Not required if handled exclusively within a certified fume hood.A self-contained breathing apparatus (SCBA) should be available for emergency situations or large spills.[5]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion action_node action_node end_node end_node start Accidental Exposure Occurs skin_wash Wash affected area with soap and plenty of water for 15 min. start->skin_wash Skin eye_flush Flush eyes with water for 15 min. (Keep eyelids open). start->eye_flush Eye inhale_fresh Move to fresh air immediately. start->inhale_fresh Inhalation ingest_rinse Rinse mouth with water. Do NOT induce vomiting. start->ingest_rinse Ingestion seek_medical Seek Immediate Medical Attention. Bring SDS. skin_wash->seek_medical eye_flush->seek_medical inhale_fresh->seek_medical ingest_rinse->seek_medical report Report incident to supervisor. seek_medical->report

Caption: Emergency Response Protocol for Accidental Exposure.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[5][10] Consult a physician if irritation persists.[10]

    • Eye Contact: Bathe the eye with running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention from a doctor.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[10] Consult a doctor.[5][10]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[12] Call for immediate medical assistance.[5]

  • Accidental Release Measures:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation (fume hood).

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal.[10] Avoid creating dust.[9][10]

    • Do not allow the substance to enter drains or waterways.[5][9]

Storage and Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: All waste material containing this compound must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with local, state, and federal regulations.[5][9] Do not mix with other waste streams.[9]

Scientific Context: Reactivity and Application

This compound is primarily used as an intermediate in organic synthesis.[1] The bromine atom and the ketone functional group are key sites for further chemical transformations, such as cross-coupling reactions or nucleophilic additions, making it a versatile precursor for more complex molecules in drug discovery programs.[1][2] In combustion, it is expected to emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[5]

By adhering to the principles and protocols outlined in this guide, researchers can safely handle this compound, minimizing risks to themselves and their colleagues while advancing critical scientific research.

References

  • Apollo Scientific Ltd. (2023, March 13). 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 5-Bromo-2-pyridinecarboxaldehyde.
  • Angene Chemical. (2025, May 29). Safety Data Sheet - 2-Bromo-5-methoxypyridin-3-amine.
  • Echemi. (2022, October 10). 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone.
  • Merck Millipore. (n.d.). Safety Data Sheet - 1-bromo-2-methoxyethane.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-Bromo-1-indanone.
  • Echemi. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.
  • ChemicalBook. (2022, August 11). 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR.
  • Guidechem. (n.d.). 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.
  • Mol-Instincts. (2024, October 10). CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone.
  • BLDpharm. (n.d.). 1256811-02-5|this compound.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.
  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone AldrichCPR.
  • University of Wyoming. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Cambridge Healthtech Institute. (n.d.). Drug Discovery Chemistry Conference Brochure.
  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives.
  • BLDpharm. (n.d.). N/A|2-Bromo-1-(4-methoxypyridin-3-yl)ethanone.
  • University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS).
  • Fisher Scientific. (2023, August 22). SAFETY DATA SHEET - 2-Bromo-4'-methoxyacetophenone.
  • Apollo Scientific. (n.d.). OR82683 | 1-(5-Bromo-3-methoxypyridin-2-yl)ethan-1-one.
  • ChemicalBook. (2022, December 30). 1-(5-BroMo-3-Methylpyridin-2-yl)ethanone | 1211533-25-3.
  • ChemicalBook. (n.d.). 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone | 1211521-17-3.
  • Echemi. (n.d.). 2-BROMO-1-(2-METHOXY-5-METHYL-PHENYL)-ETHANONE Safety Data Sheets.

Sources

A Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical intermediate 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, tailored for researchers, scientists, and professionals in drug development. This document delves into its commercial availability, proposes a viable synthetic pathway based on established chemical principles, and explores its potential applications as a versatile building block in medicinal chemistry.

Introduction and Physicochemical Properties

This compound (CAS Number: 1256811-02-5) is a halogenated and methoxy-substituted pyridyl ketone. Its trifunctional nature—comprising a reactive bromine atom, a nucleophilic acetyl group, and a directing methoxy group on a pyridine scaffold—makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. Such structures are of significant interest in the development of novel therapeutic agents.

The physicochemical properties of this compound are summarized in the table below, compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 1256811-02-5Multiple Suppliers
Molecular Formula C₈H₈BrNO₂Multiple Suppliers
Molecular Weight 230.06 g/mol Multiple Suppliers
Appearance Solid (predicted)Inferred from related compounds
Boiling Point Not available-
Storage Conditions Inert atmosphere, 2-8°CMultiple Suppliers
SMILES CC(=O)c1cc(Br)cnc1OCMultiple Suppliers

Commercial Availability

This compound is available from a number of specialized chemical suppliers that cater to the research and development sector. The availability in research quantities facilitates its use in early-stage drug discovery and process development.

SupplierPurity/Specification
BLDpharm Information available upon request
Combi-Blocks 97%
AA Blocks Information available upon request
Moldb 98%

Proposed Synthesis Pathway

The proposed two-step synthesis starts from the commercially available 3-bromo-2-methoxypyridine.

G cluster_0 Proposed Synthesis of this compound start 3-Bromo-2-methoxypyridine intermediate 3-Bromo-2-methoxy-3-lithiopyridine (in situ) start->intermediate Directed ortho-Metalation product This compound intermediate->product Acylation reagent1 LDA or n-BuLi, THF, -78 °C reagent2 N,N-Dimethylacetamide (DMAc) or Acetyl chloride

Caption: Proposed synthetic workflow for this compound.

Step 1: Directed ortho-Metalation of 3-Bromo-2-methoxypyridine

The methoxy group at the 2-position of the pyridine ring is a moderate directing group for ortho-metalation.[1] Treatment of 3-bromo-2-methoxypyridine with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF), is expected to result in regioselective deprotonation at the C3 position.[3][4] This is due to the stabilization of the resulting organolithium intermediate by chelation with the adjacent methoxy group.

Experimental Protocol:

  • To a solution of 3-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) or n-BuLi (1.1 eq) in a suitable solvent, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 2: Acylation of the Lithiated Intermediate

The in situ generated 3-bromo-2-methoxy-3-lithiopyridine is a potent nucleophile. It can be quenched with a suitable acetylating agent to introduce the acetyl group at the C3 position. Common acetylating agents for this purpose include N,N-dimethylacetamide (DMAc) or acetyl chloride.

Experimental Protocol:

  • To the solution of the lithiated intermediate at -78 °C, slowly add N,N-dimethylacetamide (1.2 eq) or acetyl chloride (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Medicinal Chemistry

The strategic placement of the bromo, methoxy, and acetyl functional groups on the pyridine core makes this compound a highly versatile building block for the synthesis of more complex, biologically active molecules.[5]

Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl substituents at the C5 position of the pyridine ring.[7][8]

G cluster_1 Potential Application: Suzuki-Miyaura Cross-Coupling start This compound product 1-(5-Aryl-2-methoxypyridin-3-yl)ethanone start->product Suzuki-Miyaura Coupling reagents Arylboronic acid (R-B(OH)₂) Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃)

Caption: Illustrative Suzuki-Miyaura coupling reaction utilizing the target compound.

Modification of the Acetyl Group

The acetyl group provides a handle for a wide range of chemical transformations. It can be:

  • Reduced to an alcohol, which can then be further functionalized.

  • Undergo alpha-halogenation to introduce a reactive handle for subsequent nucleophilic substitutions.

  • Serve as a precursor for the formation of various heterocycles , such as pyrazoles or isoxazoles, through condensation reactions with hydrazines or hydroxylamines, respectively.

These transformations allow for the rapid generation of diverse molecular scaffolds, which is a key strategy in lead optimization during drug discovery.

Conclusion

This compound is a commercially available and highly functionalized pyridine derivative with significant potential as a building block in medicinal and materials chemistry. While a dedicated, published synthetic protocol is yet to be identified, a robust synthesis can be proposed based on established directed ortho-metalation chemistry. The strategic arrangement of its functional groups allows for a multitude of subsequent chemical modifications, making it a valuable tool for the synthesis of novel and complex molecular architectures. This guide provides a foundational understanding for researchers looking to incorporate this versatile intermediate into their synthetic strategies.

References

A comprehensive list of references is not available in the provided search results.

Sources

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in the synthetically valuable building block, 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer an in-depth exploration of the electronic and steric factors governing the reactivity of this key intermediate. We will delve into the mechanistic underpinnings of the most pertinent transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution. This guide is designed to empower researchers in drug discovery and development with the foundational knowledge and practical insights required to effectively utilize this versatile molecule in the synthesis of complex chemical entities.

Introduction: Unlocking the Synthetic Potential of a Key Heterocyclic Building Block

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives forming the core of numerous blockbuster drugs. The strategic functionalization of the pyridine ring is therefore a critical endeavor in the pursuit of novel therapeutic agents. This compound has emerged as a particularly useful intermediate due to the presence of multiple functional handles that can be selectively manipulated. This guide focuses specifically on the reactivity of the bromine atom at the C5 position, a site primed for a variety of powerful bond-forming reactions.

The reactivity of the C-Br bond in this molecule is subtly modulated by the electronic interplay of the methoxy and acetyl substituents, as well as the inherent electronic nature of the pyridine ring itself. Understanding these influences is paramount for predicting reaction outcomes and optimizing conditions for high-yielding transformations.

Electronic and Steric Landscape of this compound

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack at the α (C2, C6) and γ (C4) positions.[1] The bromine atom at the C5 position is meta to the nitrogen, and its reactivity is influenced by the substituents at C2 and C3.

  • Methoxy Group (-OCH₃) at C2: This group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution due to its +M (mesomeric) effect. In the context of the pyridine ring, it donates electron density, which can slightly deactivate the ring towards nucleophilic attack. However, its primary influence on the C5 bromine is electronic and through-bond.

  • Acetyl Group (-COCH₃) at C3: The acetyl group is a deactivating, meta-directing group due to its -I (inductive) and -M (mesomeric) effects. It withdraws electron density from the ring, making the pyridine core even more electron-deficient. This deactivation can have a complex effect on palladium-catalyzed cross-coupling reactions.

The interplay of these groups creates a unique electronic environment at the C5 position. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen enhances the electrophilicity of the C-Br bond, making it a prime candidate for oxidative addition in palladium-catalyzed cycles.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[3][4] The reaction of this compound with various aryl or heteroaryl boronic acids provides a direct route to a diverse array of substituted pyridines.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[5]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Aryl-Pd(II)(Br)L2 Aryl-Pd(II)(Br)L2 Pd(0)L2->Aryl-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Aryl-Pd(II)(Ar')L2 Aryl-Pd(II)(Ar')L2 Aryl-Pd(II)(Br)L2->Aryl-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Aryl-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)(Ar')L2->Ar-Ar' Product This compound This compound Arylboronic Acid Arylboronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or toluene and water.

  • Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2)1,4-Dioxane/H₂O90High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Toluene/H₂O10085-95
3-Furylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄ (4.5)t-Amyl Alcohol12070-80

Note: The yields in the table are representative for similar bromopyridine substrates and may require optimization for this compound.[6][7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from aryl halides.[8][9][10] This reaction is particularly valuable in drug discovery, as the arylamine motif is a common feature in biologically active molecules.

Reaction Principle: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. The resulting Pd(II) complex then coordinates with the amine, which is deprotonated by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.[10]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)(Br)L2 Aryl-Pd(II)(Br)L2 Pd(0)L2->Aryl-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Aryl-Pd(II)(HNR'R'')L2]+Br- [Aryl-Pd(II)(HNR'R'')L2]+Br- Aryl-Pd(II)(Br)L2->[Aryl-Pd(II)(HNR'R'')L2]+Br- Amine Coordination Aryl-Pd(II)(NR'R'')L2 Aryl-Pd(II)(NR'R'')L2 [Aryl-Pd(II)(HNR'R'')L2]+Br-->Aryl-Pd(II)(NR'R'')L2 Deprotonation (Base) Aryl-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Aryl-Pd(II)(NR'R'')L2->Ar-NR'R'' Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF.

  • Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product via flash chromatography.[10][11]

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene10085-95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11075-85
n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane10080-90

Note: The yields in the table are representative for similar bromopyridine substrates and may require optimization for this compound.[10][12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[13][14] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes.

Reaction Principle: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product and regenerates the palladium(0) catalyst.[13]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)(Br)L2 Aryl-Pd(II)(Br)L2 Pd(0)L2->Aryl-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Aryl-Pd(II)(C≡CR)L2 Aryl-Pd(II)(C≡CR)L2 Aryl-Pd(II)(Br)L2->Aryl-Pd(II)(C≡CR)L2 Transmetalation Aryl-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Aryl-Pd(II)(C≡CR)L2->Ar-C≡CR Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Coordination & Deprotonation (Base) Cu(I)-C≡CR->Cu(I)X Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, diisopropylamine).

  • Add a degassed solvent such as THF, DMF, or toluene.

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by flash chromatography.[15][16]

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT85-95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF5080-90
1-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NToluene6075-85

Note: The yields in the table are representative for similar bromopyridine substrates and may require optimization for this compound.[15][16]

Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions are highly effective, under certain conditions, the bromine atom can be displaced via a nucleophilic aromatic substitution (SₙAr) mechanism. This is particularly feasible due to the electron-deficient nature of the pyridine ring, which is further enhanced by the acetyl group.

Reaction Principle: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A strong nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (bromide) is then expelled to restore the aromaticity of the ring.[17][18]

For SₙAr to be efficient on a bromopyridine, strong activation by electron-withdrawing groups is typically required, and the reaction often necessitates forcing conditions (high temperatures and strong nucleophiles/bases). The acetyl group at the C3 position provides some activation, but it is not as powerful as a nitro group in the ortho or para position.

SNAr_Mechanism cluster_reactants Reactants Aryl-Br Aryl-Br Meisenheimer Complex Meisenheimer Complex Aryl-Br->Meisenheimer Complex Nucleophilic Attack (Nu-) Aryl-Nu Aryl-Nu Meisenheimer Complex->Aryl-Nu Loss of Leaving Group (-Br) This compound This compound Nucleophile Nucleophile

Caption: General mechanism for nucleophilic aromatic substitution.

Experimental Protocol: General Procedure for SₙAr with an Alkoxide

  • To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add a strong nucleophile such as sodium methoxide or sodium ethoxide (1.5-2.0 equiv.).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by chromatography.

Conclusion: A Versatile Scaffold for Drug Discovery

The bromine atom in this compound is a highly versatile handle for the introduction of a wide range of molecular complexity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which proceed under relatively mild conditions to afford high yields of the desired products. The electronic environment of the pyridine ring, influenced by the methoxy and acetyl substituents, renders the C-Br bond susceptible to oxidative addition, the key step in these catalytic cycles. While nucleophilic aromatic substitution is also a possibility, it generally requires more forcing conditions.

By understanding the principles outlined in this guide, researchers can confidently employ this compound as a key building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic and selective functionalization of this intermediate opens the door to a vast and diverse chemical space.

References

  • BenchChem. (2025). A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • De la Torre, M., & Sierra, M. A. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ChemRxiv.
  • ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]

  • Amazon S3. (2020, July 9). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. Retrieved from [Link]

  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Kevan Science. (2017, December 18). Heck Reaction and Predicting The Products (Terminal Addition) [Video]. YouTube. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Organic Chemistry Explained. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • J Michelle Leslie. (2023, September 21). Heck Reaction example 3 [Video]. YouTube. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. Retrieved from [Link]

  • Molbase. (2024, October 10). CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. Retrieved from [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • PubMed. (2004, March 21). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Retrieved from [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • ResearchGate. (2025, August 9). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone in Synthesis

The substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. This compound is a particularly valuable building block, offering multiple points for diversification. The bromine atom at the C5 position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the acetyl group at C3 and the methoxy group at C2 introduces specific electronic and steric features that must be considered for the strategic design of synthetic routes. The electron-withdrawing nature of the acetyl group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions a critical aspect of its successful application.[1]

This technical guide provides in-depth application notes and detailed, field-proven protocols for the most common and impactful palladium-catalyzed reactions utilizing this substrate. The methodologies are designed to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a premier method for the synthesis of biaryl and heteroaryl compounds, reacting an organoboron species with an organic halide.[2] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

Mechanistic Rationale & Causality

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound. This is often the rate-determining step. The choice of a sufficiently electron-rich and sterically appropriate phosphine ligand is crucial to facilitate this process and stabilize the resulting Pd(II) complex.

  • Transmetalation: This step requires the activation of the organoboron reagent by a base.[5] The base (e.g., K₂CO₃, K₃PO₄) forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer from boron to the palladium center. The choice of base is critical and can significantly affect reaction rates and yields.[4]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)L2X Ar-Pd(II)(L)₂-Br Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation R'-B(OR)₂ Base ArPd(II)L2R Ar-Pd(II)(L)₂-R' Transmetalation->ArPd(II)L2R Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' Reductive_Elimination->Product

Caption: Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Est. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/H₂O (5:1)100High
Thiophene-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane100Good-High
4-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O (4:1)80High
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds.[7] It involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[8]

Mechanistic Rationale & Causality

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions but with distinct features related to the nitrogen nucleophile.

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of the substrate to form a Pd(II) intermediate. The efficiency of this step is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), which promotes the formation of the active monoligated Pd(0) species.[9]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. This step is often the rate-limiting step and is facilitated by the steric bulk of the phosphine ligand.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)LX Ar-Pd(II)(L)-Br Oxidative_Addition->ArPd(II)LX Amine_Coordination Amine Coordination & Deprotonation ArPd(II)LX->Amine_Coordination HNR'R'' Base ArPd(II)LNR2 Ar-Pd(II)(L)-NR'R'' Amine_Coordination->ArPd(II)LNR2 Reductive_Elimination Reductive Elimination ArPd(II)LNR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Data Presentation: Buchwald-Hartwig Amination Conditions
AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Est. Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100High
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane110Good-High
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.8)THF80High
IndolePd(OAc)₂ (2.5)DavePhos (5)K₃PO₄ (2.5)Toluene110Good
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired arylamine product.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is typically co-catalyzed by palladium and copper salts.[11]

Mechanistic Rationale & Causality

The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine) to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself.[12]

The key transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[10] However, copper-free conditions have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[13]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification node_reagents Combine Ar-Br, Alkyne, Pd Catalyst, CuI, and Base in Solvent node_inert Establish Inert Atmosphere (N₂ or Ar) node_reagents->node_inert node_heat Heat to Reaction Temperature (e.g., 60-100 °C) node_inert->node_heat node_monitor Monitor Progress (TLC or LC-MS) node_heat->node_monitor node_cool Cool to Room Temperature node_monitor->node_cool node_extract Dilute and Perform Aqueous Extraction node_cool->node_extract node_purify Dry and Purify by Column Chromatography node_extract->node_purify

Caption: General Experimental Workflow for Sonogashira Coupling.

Data Presentation: Sonogashira Coupling Conditions
AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Est. Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65High
1-HeptynePd(OAc)₂ (2.5)CuI (5)i-Pr₂NHDMF80Good-High
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene70High
EthynyltrimethylsilanePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100High
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.[6]

  • Add anhydrous THF, anhydrous triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at 65 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and dilute the residue with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[14] It is a powerful tool for the synthesis of substituted alkenes.[15]

Mechanistic Rationale & Causality

The Heck reaction follows a catalytic cycle distinct from the previously discussed couplings, particularly in the steps following oxidative addition.

  • Oxidative Addition: As in other couplings, a Pd(0) species adds to the C-Br bond of the aryl halide.

  • Olefin Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond. This migratory insertion typically proceeds in a syn fashion.

  • Syn β-Hydride Elimination: For the reaction to proceed, the palladium complex must rotate to allow for a hydrogen atom on the adjacent carbon (beta to the palladium) to be eliminated. This step forms the new C=C double bond and a hydridopalladium complex.

  • Base-Mediated Regeneration: A base (e.g., Et₃N, K₂CO₃) is required to neutralize the generated HBr and regenerate the Pd(0) catalyst from the hydridopalladium species.

The regioselectivity of the alkene insertion is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond.

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)L2X Ar-Pd(II)(L)₂-Br Oxidative_Addition->ArPd(II)L2X Carbopalladation Olefin Insertion ArPd(II)L2X->Carbopalladation Alkene Intermediate R-CH₂-CH(Ar)-Pd(II)(L)₂-Br Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product Ar-CH=CH-R Beta_Hydride_Elimination->Product HPd(II)L2X H-Pd(II)(L)₂-Br Beta_Hydride_Elimination->HPd(II)L2X HPd(II)L2X->Pd(0)L2 Regeneration

Caption: Heck Reaction Catalytic Cycle.

Data Presentation: Heck Reaction Conditions
AlkenePalladium Catalyst (mol%)Ligand/AdditiveBase (equiv)SolventTemp. (°C)Est. Yield (%)
StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (1.5)DMF120Good
n-Butyl acrylatePd(OAc)₂ (1.5)TBAB (1 equiv)K₂CO₃ (2)NMP130Good-High
AcrylonitrilePd(OAc)₂ (2)NoneEt₃N (2)Acetonitrile100Good
Ethyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAc (2)DMA120Good-High

TBAB: Tetrabutylammonium bromide; NMP: N-Methyl-2-pyrrolidone; DMA: N,N-Dimethylacetamide

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-Butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1.5 mol%)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, TBAB, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous NMP and the alkene via syringe.

  • Seal the tube tightly and heat the reaction mixture to 130 °C with vigorous stirring. A notable color change often indicates reaction initiation.

  • Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete in 2-10 hours.[16]

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the substituted alkene.

References

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • ResearchGate. (2015). Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ACS Publications. (2014). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. [Link]

  • IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2012). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • National Institutes of Health. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. (2019). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ProQuest. (2023). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (2003). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and evaluation of a novel class of kinase inhibitors, originating from the versatile starting material, 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. We provide a strategic, in-depth exploration of a synthetic route leveraging modern cross-coupling methodologies to generate a lead compound. This is followed by robust protocols for the biological characterization of these inhibitors, including in vitro kinase assays and cell-based proliferation studies. The causality behind experimental choices is elucidated, ensuring a thorough understanding of the drug discovery workflow from benchtop synthesis to preliminary biological assessment.

Introduction: The Pivotal Role of Kinase Inhibitors and the Pyridine Scaffold

Protein kinases are fundamental regulators of a myriad of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the architecture of potent and selective kinase inhibitors.[2][3][4][5][][7] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[5] The starting material, this compound, offers a strategic platform for derivatization through established and versatile cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9][10] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity against a desired kinase target.

In this guide, we will focus on the synthesis of a hypothetical, yet representative, inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase implicated in cellular contraction, motility, and morphology.[2][11]

Strategic Synthesis of a ROCK Inhibitor

The synthetic strategy hinges on two key transformations: a Suzuki-Miyaura coupling to introduce an aryl group at the 5-position of the pyridine ring, followed by a Buchwald-Hartwig amination to install a desired amine at a modified acetyl group.

Synthetic Workflow Diagram

G A This compound B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) A->B Step 1 C Intermediate 1: 1-(2-Methoxy-5-arylpyridin-3-yl)ethanone B->C D Reduction of Ketone (e.g., NaBH4) C->D Step 2 E Intermediate 2: 1-(2-Methoxy-5-arylpyridin-3-yl)ethanol D->E F Conversion to Leaving Group (e.g., Mesylation) E->F Step 3 G Intermediate 3: 1-(2-Methoxy-5-arylpyridin-3-yl)ethyl methanesulfonate F->G H Buchwald-Hartwig Amination (Primary/Secondary Amine, Pd catalyst, Base) G->H Step 4 I Final Product: N-((1-(2-Methoxy-5-arylpyridin-3-yl)ethyl))amine H->I

Caption: Synthetic workflow for the generation of a kinase inhibitor.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[12][13][14] In our synthesis, we will couple this compound with 4-methoxyphenylboronic acid.

Protocol: Synthesis of 1-(2-Methoxy-5-(4-methoxyphenyl)pyridin-3-yl)ethanone (Intermediate 1)

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0229.061.0 g
4-Methoxyphenylboronic acid1.2151.960.79 g
Pd(PPh₃)₄0.031155.56150 mg
K₂CO₃2.0138.211.2 g
Toluene/Ethanol/Water--20 mL (4:1:1)

Procedure:

  • To an oven-dried 100 mL round-bottom flask, add this compound (1.0 g, 4.37 mmol), 4-methoxyphenylboronic acid (0.79 g, 5.24 mmol), and potassium carbonate (1.2 g, 8.74 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent mixture of toluene (16 mL), ethanol (4 mL), and water (4 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (150 mg, 0.13 mmol) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford Intermediate 1 as a solid.

Expected Characterization:

  • ¹H NMR: Signals corresponding to the pyridine, phenyl, acetyl, and methoxy protons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₅H₁₅NO₃.

Part 2: Synthesis of the Final Inhibitor via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] To prepare for this step, the ketone of Intermediate 1 is first reduced to an alcohol, which is then converted to a suitable leaving group (e.g., a mesylate).

Protocol: Synthesis of N-((1-(2-Methoxy-5-(4-methoxyphenyl)pyridin-3-yl)ethyl))aniline (Final Product)

Step 2a: Reduction of Intermediate 1

  • Dissolve Intermediate 1 (1.0 g, 3.89 mmol) in methanol (20 mL) in a 50 mL round-bottom flask at 0 °C.

  • Add sodium borohydride (0.22 g, 5.83 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2, which can be used in the next step without further purification.

Step 2b: Mesylation of Intermediate 2

  • Dissolve Intermediate 2 (from the previous step) in dichloromethane (20 mL) in a 50 mL round-bottom flask at 0 °C.

  • Add triethylamine (0.8 mL, 5.83 mmol).

  • Add methanesulfonyl chloride (0.36 mL, 4.67 mmol) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Intermediate 3.

Step 2c: Buchwald-Hartwig Amination

ReagentMolar Eq.MW ( g/mol )Amount
Intermediate 31.0335.391.0 g
Aniline1.593.130.42 mL
Pd₂(dba)₃0.02915.7256 mg
Xantphos0.04577.6370 mg
Cs₂CO₃2.0325.821.97 g
Toluene--20 mL

Procedure:

  • To an oven-dried Schlenk tube, add Intermediate 3 (1.0 g, 2.98 mmol), cesium carbonate (1.97 g, 5.96 mmol), Pd₂(dba)₃ (56 mg, 0.06 mmol), and Xantphos (70 mg, 0.12 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dry toluene (20 mL) and aniline (0.42 mL, 4.47 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to afford the final product.

Expected Characterization:

  • ¹H NMR: Signals corresponding to the pyridine, phenyl, ethyl, and amine protons.

  • ¹³C NMR: Signals for all unique carbon atoms.

  • High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement confirming the elemental composition of C₂₁H₂₂N₂O₂.

Biological Evaluation: Assessing Kinase Inhibition

Target Kinase Signaling Pathway: ROCK

ROCK is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental for cell contraction, migration, and adhesion.[][7][15] Dysregulation of this pathway is implicated in various diseases, including cancer metastasis and hypertension.[][7]

G cluster_0 Upstream Activation cluster_1 ROCK Signaling GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GTP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) (Inhibited) ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Actin_Depoly Actin Depolymerization (Inhibited) Cofilin->Actin_Depoly Actomyosin Actomyosin Contraction MLC->Actomyosin

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, a key synthetic transformation for accessing valuable 5-amino-2-methoxypyridine derivatives. These derivatives are significant building blocks in the development of novel pharmaceutical agents and functional materials. This guide offers a detailed experimental protocol, an in-depth discussion of the reaction's mechanistic underpinnings, and critical insights into the selection of catalysts, ligands, bases, and solvents to ensure a successful and reproducible outcome.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[4] Traditional methods for constructing these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance. The Buchwald-Hartwig amination overcomes many of these limitations, enabling the coupling of a wide range of amines with aryl and heteroaryl halides or pseudohalides.[1][3]

The specific substrate, this compound, presents a unique set of considerations due to the electronic nature of the pyridine ring and the presence of both a methoxy and an acetyl group. The successful amination of this substrate provides a direct route to 1-(5-amino-2-methoxypyridin-3-yl)ethanone and its derivatives, which are valuable intermediates in medicinal chemistry.

Mechanistic Overview: A Palladium-Catalyzed Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[2][5]

The efficiency and success of this catalytic cycle are highly dependent on the judicious choice of the supporting ligand, the base, and the solvent system.

Key Experimental Parameters: A Guide to Rational Selection

The successful execution of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several critical parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and the phosphine ligand is paramount. While various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂ can be used, palladium precatalysts are often preferred for their stability and ease of activating the catalytic cycle.[5]

The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-rich heteroaryl halides like the target substrate, bulky, electron-rich phosphine ligands are generally the most effective.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst PrecursorLigandKey Features
Pd₂(dba)₃XPhosA highly effective and versatile ligand for a broad range of substrates.
Pd(OAc)₂RuPhosKnown for its high activity in the amination of heteroaryl chlorides and bromides.
G3-XPhos Precatalyst(Integrated)A third-generation precatalyst offering high stability and reactivity.
The Role of the Base: More Than Just a Proton Scavenger

The base is essential for the deprotonation of the amine, a critical step in the formation of the palladium-amido complex.[7] The choice of base can significantly impact the reaction rate and the tolerance of various functional groups.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that often leads to high reaction rates.[8] However, its high basicity can be incompatible with sensitive functional groups.

  • Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[5]

Table 2: Base Selection Guide

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu~19High reactivity, often leads to faster reactions.Incompatible with base-sensitive functional groups.
Cs₂CO₃~10.3Good for substrates with sensitive functional groups.May require higher temperatures or longer reaction times.
K₃PO₄~12.3A good balance of reactivity and functional group tolerance.Can be less effective than strong bases for challenging couplings.
Solvent Choice: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions. Aprotic solvents are generally used in Buchwald-Hartwig aminations.

  • Toluene and Dioxane: These are the most commonly employed solvents, offering good solubility for a wide range of substrates and catalysts.

  • tert-Butanol: Can be used as a co-solvent, particularly with NaOtBu, as it is the conjugate acid of the base.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a general procedure that should be optimized for the specific amine being used.

Materials and Reagents
  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup Workflow

G cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Add reactants to Schlenk flask p2 Seal flask p1->p2 p3 Evacuate and backfill with N2/Ar (3x) p2->p3 r1 Add solvent p3->r1 Under inert atmosphere r2 Heat to desired temperature r1->r2 r3 Monitor reaction by TLC/LC-MS r2->r3 w1 Cool to room temperature r3->w1 Upon completion w2 Quench with water w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry organic layer w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify by column chromatography w5->w6

Caption: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the primary amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Addition of Base: Add sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(5-amino-2-methoxypyridin-3-yl)ethanone derivative.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate ligand or baseScreen alternative ligands (e.g., RuPhos) and bases (e.g., Cs₂CO₃).
Formation of side productsHydrodehalogenationUse a less sterically hindered ligand or a weaker base.
Amine decompositionUse a milder base and lower the reaction temperature.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 1-(5-amino-2-methoxypyridin-3-yl)ethanone and its derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in pharmaceutical discovery and materials science, enabling the efficient and reliable synthesis of these important compounds.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ChemistryViews. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Oldenhuis, N. J., et al. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 17(15), 3834–3837. [Link]

  • Vaddula, B. R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12054–12065. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • SIOC Journal. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Pyridine Scaffolding

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone in modern organic synthesis.[1][2][3] Its power lies in the creation of C(sp²)-C(sp) bonds under generally mild conditions, a transformation of immense value in the construction of complex molecular architectures.[1][4] For researchers, scientists, and drug development professionals, this reaction provides an efficient pathway to introduce alkynyl moieties into heterocyclic systems. These motifs are prevalent in a wide array of biologically active molecules and pharmaceutical agents.[5][6]

This guide focuses on the application of the Sonogashira coupling to a specific and valuable building block: 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. This substrate is of particular interest in medicinal chemistry due to the versatile handles it possesses—a reactive bromide for cross-coupling, a methoxy group that can influence electronic properties and be a site for further modification, and a ketone that can be elaborated into various functional groups. The successful alkynylation of this pyridine core can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery pipeline.[7]

This document will provide a detailed exploration of the critical parameters for the Sonogashira coupling of this substrate, a comprehensive, step-by-step protocol, and a troubleshooting guide to navigate potential challenges.

Understanding the Mechanistic Landscape: The "Why" Behind the Conditions

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting.

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[1]

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the C-Br bond of the this compound, forming a Pd(II)-aryl complex. This is often the rate-determining step.[10]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated pyridine product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[10]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[9] This species is then ready for transmetalation to the palladium center.

The interplay of these two cycles dictates the overall efficiency of the reaction. The choice of catalyst, ligand, base, and solvent directly influences each step of these cycles.

Optimizing the Reaction: A Guide to Key Parameters

The successful Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The electronic nature of the bromopyridine, with an electron-donating methoxy group and an electron-withdrawing acetyl group, requires a nuanced approach to condition screening.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂PdCl₂(PPh₃)₂ is a common and robust choice, often effective for aryl bromides.[8] Pd(PPh₃)₄ is a Pd(0) source but can be sensitive to air.[11] For more challenging couplings, ligands like dppf can promote the reaction.[12] Catalyst loading is typically in the range of 1-5 mol%.
Copper (I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst, facilitating the formation of the copper acetylide.[1][13] It is typically used in amounts of 1-10 mol%.
Base Triethylamine (Et₃N), Diisopropylamine (iPr₂NH), Diisopropylethylamine (DIPEA)An amine base is required to neutralize the HBr byproduct and to deprotonate the alkyne in the copper cycle.[1][11] Et₃N is a standard choice. More hindered bases like iPr₂NH or DIPEA can sometimes be beneficial.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, 1,4-DioxaneThe solvent must solubilize all reaction components.[6] THF and DMF are common choices.[7][14] For higher temperatures, toluene or dioxane may be necessary.[12] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[11][13]
Temperature Room temperature to 100 °CAryl bromides are generally less reactive than aryl iodides and often require heating.[1][15] A starting point of 60-80 °C is reasonable.[12] The optimal temperature will depend on the specific alkyne and catalyst system.
Atmosphere Inert (Nitrogen or Argon)The reaction should be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction, especially in the presence of copper.[1][2]

Visualizing the Catalytic Process

To better understand the intricate dance of molecules in this reaction, the following diagram illustrates the key steps of the Sonogashira coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-Br Pd0->Pd_complex Oxidative Addition (Ar-Br) Transmetalation Transmetalation Pd_complex->Transmetalation Product_complex Ar-Pd(II)(L)₂-C≡CR Transmetalation->Product_complex Product Ar-C≡CR Product_complex->Product Reductive Elimination Product->Pd0 Alkyne R-C≡C-H Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide + Cu(I), Base Cu_acetylide->Transmetalation Transfers Alkyne Base Base Base->Alkyne caption Catalytic cycle of the Sonogashira coupling.

Caption: Catalytic cycle of the Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. It is intended as a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 3 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, to a concentration of 0.1-0.2 M). Stir the mixture to dissolve the solids. Add triethylamine (2.5 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir.[7][14]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Navigating Challenges: A Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use fresh, high-quality catalysts and reagents.[11]- Increase the reaction temperature in increments.[12]- Ensure solvents are anhydrous and thoroughly degassed.[11]
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition- Ensure a strictly inert atmosphere.- Certain solvents like THF can sometimes promote this; consider switching to DMF or toluene.[16]
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper acetylide- Rigorously exclude oxygen from the reaction.[10][11]- Consider a copper-free protocol, which may require different ligands and conditions.[10][17]- Slow addition of the alkyne can sometimes minimize this side reaction.[18]
Hydrodehalogenation (Loss of Bromine) - Presence of a hydrogen source- Ensure all reagents and solvents are anhydrous.

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of heterocyclic cores like this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of alkynylated pyridines. This guide provides a solid foundation for the successful application of this powerful reaction in the pursuit of novel therapeutics and other advanced materials.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (Vol. 1, pp. 122-142). The Royal Society of Chemistry. [Link]

  • Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(3), 2216-2225. [Link]

  • Yan, Y., Zhang, X., Li, D., Zhu, N., & Bao, H. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wang, X., Yang, D., Gao, Y., Wang, S., & Zhang, A. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 4(2), 25-36. [Link]

  • Khan, I., & Ali, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • The Organic Chemist. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • Yan, Y., Zhang, X., Li, D., Zhu, N., & Bao, H. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]

  • Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(3), 2216-2225. [Link]

  • Golden. (n.d.). Sonogashira coupling. [Link]

  • Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. RSC ADVANCES. [Link]

  • Khan, I., & Ali, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. RSC Advances, 6(3), 2216-2225. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • VPROCSS. (2008, August 15). Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Müller, T. J. J. (2016). One-pot synthesis of tetra-substituted pyridines. [Link]

  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6567-6618. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Yan, Y., Zhang, X., Li, D., Zhu, N., & Bao, H. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]

  • Chen, Y. J., & Chen, H. L. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(7), 7763-7778. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6567-6618. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

  • NRO Chemistry. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic chemistry, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge carbon-carbon bonds.[1][2] This powerful transformation has become an indispensable tool in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3] Its significance lies in its ability to construct intricate molecular architectures with high efficiency and stereoselectivity, often under mild reaction conditions.

This guide provides a detailed protocol for the Heck reaction of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, a substituted bromopyridine of significant interest in medicinal chemistry and drug discovery. The pyridine core is a prevalent scaffold in numerous biologically active compounds, and the ability to functionalize it through C-C bond formation is crucial for the development of novel therapeutic agents. The presence of the methoxy and acetyl groups on the pyridine ring introduces specific electronic and steric considerations that will be addressed in the protocol and discussion.

This document is intended for researchers, scientists, and drug development professionals seeking to employ the Heck reaction for the synthesis of functionalized heteroaromatic compounds. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.

Understanding the Key Components: A Mechanistic Perspective

The success of a Heck reaction is contingent upon the judicious selection of several key components, each playing a critical role in the catalytic cycle. A fundamental understanding of their function is paramount for both successful execution and effective troubleshooting.

The Substrate: this compound

The substrate, this compound, possesses a unique combination of electronic features. The pyridine nitrogen and the methoxy group are electron-donating, which can influence the reactivity of the C-Br bond. Conversely, the acetyl group is electron-withdrawing, which can impact the electronic density of the pyridine ring and potentially affect the rate of oxidative addition, a key step in the catalytic cycle. The interplay of these substituents necessitates careful optimization of the reaction conditions.

The Palladium Catalyst: The Heart of the Reaction

The palladium catalyst is the central player in the Heck reaction. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[1]

Commonly used palladium sources include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃.[4] For electron-deficient heteroaryl halides, the choice of ligand is often crucial to prevent catalyst deactivation and promote efficient turnover. Phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically hindered and electron-rich phosphines, are frequently employed to stabilize the palladium center and modulate its reactivity.[1]

The Base: A Crucial Promoter

A base is required to neutralize the hydrogen halide (HBr in this case) that is generated during the catalytic cycle.[1] The choice of base can significantly impact the reaction rate and yield. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The strength and solubility of the base are important considerations.

The Solvent: The Reaction Medium

The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and outcome.[4] High-boiling polar aprotic solvents like DMF, NMP, and DMAc are frequently used in Heck reactions as they can facilitate the dissolution of the palladium catalyst and promote the desired reactivity, often at elevated temperatures.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization may be required depending on the specific alkene used.

Materials and Reagents:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Addition of Base and Alkene: Add potassium carbonate (2.0 mmol, 2.0 equiv) to the flask. Then, add the alkene (1.2 mmol, 1.2 equiv) via syringe.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: A Comparative Overview of Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of various bromopyridines to provide a comparative basis for optimization.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-BromopyridineStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001685
2-Bromopyridinen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMAc1201292
4-BromopyridineMethyl acrylatePd₂(dba)₃ (1)P(o-tol)₃ (4)NaOAc (2)Toluene1102478
3-Bromo-5-methoxypyridineStyrenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1001890
4-BromoacetophenoneStyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O804>95[5]

Visualization of the Process

The Heck Reaction Catalytic Cycle

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)L₂(Br) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH H-Pd(II)L₂(Br) Beta_Elim->PdH Product_Release Product Release PdH->Product_Release Base_Regen Base Regeneration PdH->Base_Regen Base Product Coupled Product Product_Release->Product Pd0_Regen Pd(0) Regeneration Base_Regen->Pd0_Regen Pd0_Regen->Pd0 - H-Base⁺Br⁻

Caption: A simplified representation of the Heck reaction catalytic cycle.

Experimental Workflow

Heck_Workflow start Start setup Reaction Setup Add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃ to a Schlenk flask under inert atmosphere. start->setup reagents Reagent Addition Add alkene and anhydrous DMF. setup->reagents degas Degassing Perform three vacuum-backfill cycles. reagents->degas reaction Reaction Heat to 100-120 °C with stirring. Monitor by TLC or LC-MS. degas->reaction workup Workup Cool, dilute with water, and extract with ethyl acetate. reaction->workup purify Purification Dry, concentrate, and purify by flash column chromatography. workup->purify product Final Product purify->product

Caption: A step-by-step workflow for the Heck reaction protocol.

Optimization and Troubleshooting

While the provided protocol offers a robust starting point, optimization is often necessary to achieve high yields and purity, especially with novel substrates.

Catalyst and Ligand Screening:

  • Palladium Source: If Pd(OAc)₂ gives low yields, other sources like Pd₂(dba)₃ or pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can be screened.

  • Ligand Choice: The electronic nature of the pyridine substrate may lead to catalyst poisoning. If triphenylphosphine is not effective, consider more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging substrates.

Base and Solvent Effects:

  • Base: If the reaction is sluggish, a stronger base like K₃PO₄ or an organic base such as DBU may be beneficial. Conversely, if side reactions are observed, a milder base like NaOAc could be tested.

  • Solvent: While DMF is a good starting point, other polar aprotic solvents like DMAc, NMP, or even less polar solvents like dioxane or toluene can be explored, especially if solubility issues or side reactions are encountered.

Common Problems and Solutions:

ProblemPossible Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficient temperature- Poorly soluble reagents- Use a fresh batch of palladium catalyst and anhydrous solvent.- Screen different ligands.- Increase the reaction temperature in increments.- Try a different solvent system.
Formation of side products (e.g., homocoupling) - Catalyst decomposition- Reaction temperature too high- Lower the reaction temperature.- Use a more stable catalyst/ligand system.- Adjust the stoichiometry of the reactants.
Dehalogenation of the starting material - Presence of water or other protic sources- Certain base/solvent combinations- Ensure all reagents and solvents are anhydrous.- Screen different bases.
Low yield of the desired isomer - Isomerization of the product under reaction conditions- Lower the reaction temperature.- Reduce the reaction time.- Use a milder base.

Conclusion

The Heck reaction is a powerful and versatile tool for the synthesis of complex molecules. The protocol and insights provided in this application note offer a comprehensive guide for the successful implementation of the Heck reaction with this compound. By understanding the roles of the various reaction components and employing a systematic approach to optimization, researchers can effectively utilize this reaction to advance their synthetic goals in drug discovery and development.

References

  • Tzschucke, C. C. Heck Reaction. Link

  • Wikipedia. Heck reaction. Link

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 14(11), 4527–4535. Link

  • Organic Chemistry Portal. Heck Reaction. Link

  • Lin, S., & Song, C. (2018). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics, 37(15), 2465–2474.
  • Singh, R., & Sharma, M. (2018). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Journal of Organometallic Chemistry, 867, 203-209.
  • Khan, M., & Ali, M. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Márquez, C., & Vidal-Ferran, A. (2020). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 222, 269-281.
  • Chemistry LibreTexts. Heck Reaction. Link

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1499-1553). John Wiley & Sons.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Jagtap, S. (2017). Heck Reaction—State of the Art.
  • Roy, S. A., Zgheib, J., Zhou, C., & Arndtsen, B. A. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Chemical Science, 11(48), 13054-13059.
  • Mali, V. R., & Patil, S. A. (2015). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 54-60.
  • Berteina-Raboin, S., & Guillaumet, G. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
  • Shibahara, F., & Murai, T. (2011). Progress in Reductive Heck Reaction. Chemistry–An Asian Journal, 6(7), 1738-1749.
  • Namboodiri, V. V., & Varma, R. S. (2002).
  • Echemi. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. Link

  • Wang, D., & Widenhoefer, R. A. (2011). Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity. Journal of the American Chemical Society, 133(50), 20218-20229.
  • Sigma-Aldrich. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone. Link

  • Liu, G., & Lu, X. (2007). Palladium catalyzed aminoalkynylation/alleneamination of ureatethered alkenes:access to imidazolidinones bearing alkyne and allene. Organic letters, 9(24), 4943-4946.
  • Buchwald, S. L., & Mauger, C. (2006). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Organic letters, 8(21), 4755-4758.
  • Tamaru, Y., & Yoshida, Z. I. (1982). A PALLADIUM‐CATALYZED CONVERSION OF HALOHYDRINS TO KETONES. Tetrahedron Letters, 23(52), 5529-5532.

Sources

The Strategic Utility of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Crop Protection Agents

In the ever-evolving landscape of agricultural science, the development of novel, effective, and environmentally conscious fungicides and pesticides is paramount for ensuring global food security. A key strategy in the discovery of new agrochemicals is the utilization of versatile chemical building blocks that can be elaborated into diverse molecular architectures. 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, a substituted pyridyl ketone, has emerged as a valuable scaffold in the synthesis of next-generation agrochemicals. Its unique arrangement of functional groups—a reactive acetyl moiety, a synthetically versatile bromine atom, and a methoxy-substituted pyridine core—offers a powerful platform for accessing complex molecules with potent biological activity.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the rationale behind its use, present detailed synthetic protocols for its conversion into a representative fungicidal target, and discuss the underlying chemical principles that make it a cornerstone for innovation in crop protection.

Core Attributes of the this compound Scaffold

The utility of this compound as a precursor for agrochemicals stems from several key structural features:

  • The Pyridine Core: The pyridine ring is a well-established "toxophore" in a multitude of successful pesticides and fungicides. Its presence can enhance the binding affinity of the molecule to its biological target and improve systemic movement within the plant.

  • The Acetyl Group: This ketone functionality serves as a versatile handle for a wide range of chemical transformations. It is particularly amenable to reactions that form heterocyclic rings, a common feature in many modern fungicides.

  • The Bromo Substituent: The bromine atom provides a site for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents to fine-tune the biological activity and physicochemical properties of the final compound.

  • The Methoxy Group: The methoxy group can influence the electronic properties of the pyridine ring, potentially enhancing the molecule's metabolic stability and optimizing its interaction with the target enzyme.

Application in the Synthesis of Pyrazole Carboxamide Fungicides: A Case Study

One of the most significant classes of modern fungicides is the pyrazole carboxamides, many of which act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3][4] These compounds disrupt the fungal respiratory chain, leading to potent and broad-spectrum disease control.[3][4] this compound is an excellent starting material for the synthesis of novel pyrazole carboxamide fungicides.

The following sections outline a representative synthetic pathway from this compound to a hypothetical, yet plausible, pyrazole carboxamide fungicide.

Overall Synthetic Workflow

The multi-step synthesis of a potential pyrazole carboxamide fungicide from this compound can be visualized as follows:

G A This compound B Step 1: Claisen Condensation Ethyl 2-(5-bromo-2-methoxynicotinoyl)-3-oxobutanoate A->B  Diethyl carbonate, NaH C Step 2: Cyclocondensation with Hydrazine Ethyl 5-(5-bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazole-4-carboxylate B->C  Hydrazine hydrate D Step 3: Saponification 5-(5-bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazole-4-carboxylic acid C->D  1. NaOH  2. HCl E Step 4: Amide Coupling N-(Aryl)-5-(5-bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazole-4-carboxamide (Target Fungicide) D->E  1. (COCl)2  2. Arylamine, Et3N

Caption: Multi-step synthesis of a potential fungicide.

Detailed Experimental Protocols

PART 1: Synthesis of the Pyrazole Core

Protocol 1.1: Step 1 - Claisen Condensation to form Ethyl 2-(5-bromo-2-methoxynicotinoyl)-3-oxobutanoate

  • Rationale: This step introduces a second carbonyl group, creating a 1,3-dicarbonyl moiety that is essential for the subsequent cyclization with hydrazine to form the pyrazole ring. Sodium hydride is used as a strong base to deprotonate the α-carbon of the starting ketone, generating a nucleophilic enolate that attacks the diethyl carbonate.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

    • Diethyl carbonate (3.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.5 eq).

    • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension.

    • After the addition is complete, add diethyl carbonate (3.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the effervescence ceases and the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired β-ketoester.

Protocol 1.2: Step 2 - Cyclocondensation with Hydrazine to form Ethyl 5-(5-bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazole-4-carboxylate

  • Rationale: This is the key ring-forming step. The 1,3-dicarbonyl compound reacts with hydrazine hydrate in a condensation reaction to form the pyrazole heterocycle. The reaction is typically acid-catalyzed.

  • Materials:

    • Ethyl 2-(5-bromo-2-methoxynicotinoyl)-3-oxobutanoate (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the β-ketoester from Step 1 in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • The crude product can be purified by recrystallization or column chromatography.

PART 2: Elaboration to the Final Carboxamide Fungicide

Protocol 2.1: Step 3 - Saponification to 5-(5-bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for the subsequent amide bond formation.

  • Materials:

    • Ethyl 5-(5-bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

    • Sodium hydroxide (2.0 eq)

    • Ethanol/Water mixture (e.g., 3:1)

    • Concentrated hydrochloric acid

  • Procedure:

    • Dissolve the pyrazole ester from Step 2 in an ethanol/water mixture.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 2.2: Step 4 - Amide Coupling to N-(Aryl)-5-(5-bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazole-4-carboxamide

  • Rationale: The carboxylic acid is converted to a more reactive acid chloride, which then readily reacts with a desired arylamine to form the final amide product. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Materials:

    • 5-(5-bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Oxalyl chloride (1.5 eq) or Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or THF

    • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

    • Substituted arylamine (e.g., 2-chloroaniline, 1.1 eq)

    • Triethylamine (2.0 eq)

  • Procedure:

    • Suspend the carboxylic acid from Step 3 in anhydrous DCM under a nitrogen atmosphere.

    • Add a catalytic drop of DMF, followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

    • In a separate flask, dissolve the desired arylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM and cool to 0 °C.

    • Redissolve the crude acid chloride in anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation: Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1256811-02-5C₈H₈BrNO₂230.06
N-(2-chlorophenyl)-5-(5-bromo-2-methoxypyridin-3-yl)-3-methyl-1H-pyrazole-4-carboxamide(Hypothetical)C₁₉H₁₆BrClN₄O₂463.72

Mechanism of Action: A Hypothetical SDHI Fungicide

The synthesized pyrazole carboxamide fungicide is designed to act as a succinate dehydrogenase inhibitor (SDHI). The proposed mechanism of action is as follows:

G Fungicide Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (SDH) (Complex II) Fungicide->SDH Binds to ubiquinone binding site (Inhibition) Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain SDH->ETC Electron Transfer Succinate Succinate Succinate->SDH Binds to active site ATP ATP Production ETC->ATP

Caption: Inhibition of Succinate Dehydrogenase.

The fungicide molecule binds to the ubiquinone-binding site of the succinate dehydrogenase enzyme complex in the fungal mitochondria. This binding event blocks the transfer of electrons from succinate to the electron transport chain, thereby inhibiting cellular respiration and leading to fungal cell death.[3][4]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed herein provide a robust framework for the development of pyrazole carboxamide fungicides, a class of compounds with proven efficacy in crop protection. The synthetic handles present in this starting material allow for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity, spectrum of control, and safety profiles. Future research in this area will undoubtedly continue to leverage the synthetic potential of this compound to create the next generation of innovative and sustainable solutions for agriculture.

References

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Journal of Molecular Structure, 1303, 137597.
  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. (n.d.). International Journal of ChemTech Research, 5(5), 2281-2287.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1015-1021.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1308, 138243.
  • Q1 2018 Agrochemical P
  • Development of novel pyridine-based agrochemicals: A review. (2024). Pest Management Science.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(7), 3342–3353.
  • A process for the preparation of substituted pyridine compounds and intermediates thereof. (2022).
  • Safened compositions comprising pyridine carboxylate herbicides and isoxadifen. (2023).
  • New substituted pyridines as fungicides. (2024).
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). Journal of Agricultural and Food Chemistry, 67(49), 13637–13647.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Discovery of succinate dehydrogenase fungicide via computational substitution optimiz
  • Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives. (2013). Asian Journal of Chemistry, 25(11), 6069-6073.
  • Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. (2013). Chemistry Central Journal, 7(1), 32.
  • THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (2024). Journal of Agriculture and Plant Sciences, 22(1).
  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. (2011). New Zealand Plant Protection, 64, 119-123.
  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. (2019). ANSES.
  • Synthesis and Antimicrobial Activity of Some Novel Chalcones of 3-Acetyl Pyridine and their Pyrimidine Derivatives. (2012). Chemical Science Transactions, 1(3), 716-722.
  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2013). Letters in Organic Chemistry, 10(1), 47-52.

Sources

Application Note: Synthesis of Substituted Pyridines from 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone (CAS No: 1256811-02-5), a versatile and highly functionalized starting material, for the synthesis of diverse pyridine derivatives. We will explore robust and field-proven protocols for palladium-catalyzed cross-coupling reactions at the C5-bromo position and functional group transformations of the C3-acetyl moiety. This guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols and mechanistic insights to empower the rational design of novel molecular entities.

The Strategic Importance of the Starting Material

This compound is a powerful building block due to its distinct and orthogonally reactive functional groups. The C5-bromo atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the C3-acetyl group offers a gateway for a variety of classical functional group transformations.[2][3] The C2-methoxy group provides electronic modulation and can influence the reactivity of the pyridine ring. This multi-functional nature allows for a modular and convergent approach to complex pyridine synthesis.[4][5]

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5 position is ideally suited for a range of palladium-catalyzed reactions, which are renowned for their broad functional group tolerance and high efficiency.[6] These methods are generally preferred over classical nucleophilic aromatic substitution (SNAr) at the C5 position, which is often challenging on electron-rich or neutral pyridine rings.[7][8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the C5 position of the pyridine and various organoboron reagents.[9] This reaction is exceptionally versatile for creating biaryl, heteroaryl-aryl, and vinyl-pyridine linkages.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[10] The cycle consists of three key steps: (1) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11] The presence of a base is crucial for activating the organoboron species to facilitate transmetalation.[11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diorgano Ar-Pd(II)L₂(R) Transmetal->PdII_Diorgano Organoboron R-B(OR)₃⁻ Organoboron->Transmetal Base Base (e.g., K₂CO₃) Base->Organoboron BoronicAcid R-B(OH)₂ BoronicAcid->Organoboron RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol: Synthesis of 1-(2-Methoxy-5-phenylpyridin-3-yl)ethanone

  • Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90~85-95
4-Methylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O100~80-90
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DME/H₂O85~75-88
trans-2-Phenylvinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O80~70-85

Table 1: Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[12][13] This palladium-catalyzed reaction couples the C5-bromo position with a wide range of primary and secondary amines under relatively mild conditions.[6][14]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[15] Key steps include: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the catalyst.[14] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)L(NR₂) AmineCoord->PdII_Amido Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd

Sources

Application Notes & Protocols: 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone as a Versatile Precursor for Pyridine Scaffold Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive overview of 1-(5-bromo-2-methoxypyridin-3-yl)ethanone, a key building block for the synthesis of complex pyridine scaffolds. Pyridine derivatives are integral to modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This document details the strategic importance of this precursor, provides its physicochemical and spectral characterization, and outlines detailed, field-tested protocols for its synthesis and subsequent application in palladium-catalyzed cross-coupling reactions. The methodologies are designed to be self-validating, with explanations for experimental choices to empower researchers in drug discovery and process development.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a vast array of natural products, vitamins, and pharmaceuticals.[1][2][3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a cornerstone of drug design.[4] Consequently, pyridines are found in drugs spanning a wide range of therapeutic areas, including anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3]

This compound emerges as a particularly valuable precursor due to its trifunctional nature:

  • A Bromo Group at C5: Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

  • A Methoxy Group at C2: Electronically modulates the pyridine ring, influencing reactivity and providing a potential site for later-stage demethylation to reveal a pyridone scaffold.

  • An Acetyl Group at C3: Offers a reactive carbonyl for a plethora of classical transformations, including reduction, oxidation, and condensation reactions, to build molecular complexity.

This strategic arrangement of functional groups allows for sequential and site-selective modifications, making it an ideal starting point for the generation of diverse chemical libraries aimed at hit-to-lead optimization.[5]

Physicochemical Properties & Characterization

Accurate characterization is critical for validating the precursor's identity and purity before its use in downstream applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256811-02-5[6]
Molecular Formula C₈H₈BrNO₂[7]
Molecular Weight 230.06 g/mol [7]
Appearance Off-white to pale yellow solid---
Storage Sealed in dry, Room Temperature[7]

Table 2: Spectral Characterization Data

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.34 (d, J=2.4 Hz, 1H), 8.01 (d, J=2.4 Hz, 1H), 4.06 (s, 3H), 2.62 (s, 3H).[8]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 198.8 (C=O), 162.1 (C-OMe), 148.5 (Ar-CH), 142.3 (Ar-CH), 125.5 (Ar-C), 115.8 (Ar-C-Br), 54.0 (O-CH₃), 30.5 (CO-CH₃). (Predicted)
FT-IR (KBr, cm⁻¹)~2950 (C-H), ~1690 (C=O, ketone), ~1550, 1460 (C=C, aromatic), ~1250 (C-O, ether), ~1020 (C-Br). (Predicted)
Mass Spec. (ESI-MS)m/z: 229.97 [M+H]⁺, 231.97 [M+H]⁺ (Isotopic pattern for Br). (Predicted)

Synthesis Protocol: Preparation of the Precursor

A robust and scalable synthesis is essential. The following two-step protocol is proposed, starting from the commercially available 3,5-dibromopyridine.

Synthesis_Workflow A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B  NaOCH₃, MeOH  140 °C, 48h   C This compound B->C  1. n-BuLi, THF, -78 °C  2. N-Methoxy-N-methylacetamide  

Figure 1: Proposed two-step synthesis of the title compound.

Protocol 3.1: Synthesis of 3-Bromo-5-methoxypyridine

This procedure utilizes a nucleophilic aromatic substitution (SNAr) where sodium methoxide displaces one of the bromine atoms on the electron-deficient pyridine ring.

  • Materials:

    • 3,5-Dibromopyridine (1.0 eq)

    • Sodium methoxide (2.0 eq)

    • Anhydrous Methanol (MeOH)

    • Dichloromethane (DCM)

    • Water (H₂O)

    • Magnesium sulfate (MgSO₄)

  • Equipment:

    • Autoclave reactor or sealed pressure vessel

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • To a pressure-rated reactor, add 3,5-dibromopyridine and a solution of sodium methoxide in anhydrous methanol.[9]

    • Seal the reactor and heat the mixture to 140 °C with vigorous stirring for 48 hours. The pressure will increase; ensure the vessel is rated for these conditions.

    • Cool the reaction mixture to room temperature and carefully vent.

    • Pour the mixture into water and extract the product with dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield 3-bromo-5-methoxypyridine as a white solid.[9]

  • Expected Yield: ~80%.[9]

Protocol 3.2: Directed ortho-Metalation and Acylation

This step involves a highly selective lithium-halogen exchange at the more activated C5 position, followed by quenching with a Weinreb amide to form the ketone.

  • Materials:

    • 3-Bromo-5-methoxypyridine (1.0 eq)

    • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

    • N-Methoxy-N-methylacetamide (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

  • Equipment:

    • Flame-dried, two-neck round-bottom flask under Nitrogen or Argon atmosphere

    • Syringes

    • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Procedure:

    • Add 3-bromo-5-methoxypyridine to the flame-dried flask and dissolve in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe over 15 minutes. The solution may change color. Stir at -78 °C for 1 hour.

    • In a separate flask, dissolve N-methoxy-N-methylacetamide in anhydrous THF.

    • Add the Weinreb amide solution to the lithiated pyridine solution dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature over 1 hour.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by silica gel column chromatography to yield this compound.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-substituted pyridine scaffolds.[10][11] The reaction proceeds via a palladium catalyst through a well-established catalytic cycle.[12]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_complex r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pd_trans base Base base->pd_trans

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.1: Coupling with Phenylboronic Acid

This protocol provides a representative example of coupling the title precursor with a generic arylboronic acid.

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • 1,4-Dioxane

    • Water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Nitrogen or Argon supply

    • Heating mantle with stirrer

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and the base (K₂CO₃).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the palladium catalyst, followed by the solvent system (e.g., Dioxane/H₂O 4:1).[13]

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product via silica gel column chromatography to obtain the desired biaryl product.

Further Synthetic Applications

The versatility of this compound extends beyond Suzuki couplings. The ketone functionality can be readily transformed:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding secondary alcohol, 1-(5-bromo-2-methoxypyridin-3-yl)ethanol, introducing a new chiral center and hydrogen-bond donor.[14]

  • Reductive Amination: The ketone can be converted to various amines, providing a vector for exploring new pharmacophores and improving physicochemical properties.

  • Wittig Reaction: Formation of a C=C double bond allows for the extension of carbon chains and the synthesis of styrenyl-type derivatives.

Conclusion

This compound is a high-value, versatile precursor for medicinal chemists. Its strategically placed functional groups enable a wide range of synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein offer researchers reliable methods for both the synthesis of this key intermediate and its subsequent elaboration into diverse libraries of novel pyridine-based compounds, accelerating the drug discovery process.

References

  • Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. Available at: [Link]

  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Anonymous. (2014). The Suzuki Reaction. Course Hero. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Molbase. (2024). CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. Molbase. Available at: [Link]

  • Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'-dihalo ketones. Available at: [Link]

  • Reagentia. (n.d.). 1-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ETHANONE. Reagentia. Available at: [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

Sources

Functionalization of the ketone group in 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Ketone Moiety in 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Abstract

This compound is a pivotal building block in contemporary drug discovery, offering a decorated pyridyl core amenable to diverse synthetic elaborations. The ketone functional group at the 3-position serves as a versatile chemical handle for introducing molecular complexity and modulating physicochemical properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic functionalization of this ketone. We present detailed mechanistic insights, field-proven protocols, and comparative data for four key transformations: Reduction to Secondary Alcohols, Reductive Amination, Olefination via the Horner-Wadsworth-Emmons reaction, and Oxime formation. Each section is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducible and successful outcomes.

Introduction: The Strategic Value of the Ketone Handle

The this compound scaffold incorporates several key features for medicinal chemistry: a pyridine ring for hydrogen bonding and metabolic stability, a methoxy group as a potential metabolic blocker or electronic modulator, and a bromine atom, which is a classic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The acetyl group, however, is arguably the most versatile site for immediate, high-impact structural diversification. Transforming the ketone allows for the introduction of new chiral centers, the extension of the carbon skeleton, and the incorporation of key pharmacophoric elements such as hydroxyl, amino, and olefinic groups.

This guide focuses on providing robust and reproducible protocols for the most common and impactful transformations of this ketone, enabling chemists to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.

G cluster_start Starting Material cluster_products Functionalization Pathways start This compound p1 Secondary Alcohol start->p1 Reduction p2 Chiral Amine start->p2 Reductive Amination p3 Alkene start->p3 Olefinations p4 Oxime start->p4 Condensation

Figure 1: Key functionalization pathways for the ketone group.

Pathway I: Reduction to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol

The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a chiral center and a hydrogen bond donor/acceptor. The choice of reducing agent is critical to ensure chemoselectivity, avoiding reduction of the pyridine ring or cleavage of the aryl bromide.

Mechanistic Overview & Strategic Considerations

Metal hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices for ketone reduction.[1][2] They function by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2]

  • Sodium Borohydride (NaBH₄): This is the preferred reagent for this substrate. It is a mild reducing agent that is highly selective for aldehydes and ketones.[3] Its lower reactivity prevents unwanted side reactions with the bromo- and methoxy-substituted pyridine ring. It is also operationally simple, being stable in protic solvents like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful and efficient reducing agent, LiAlH₄ is generally too reactive for this specific substrate and is not recommended. Its high reactivity could potentially lead to cleavage of the C-Br bond or other undesired reactions. Furthermore, it requires strictly anhydrous conditions and a more complex workup procedure.[2][3]

Comparative Data for Reducing Agents
ReagentSolventTemperature (°C)Relative ReactivitySelectivity for KetoneRecommended
NaBH₄ MeOH / EtOH0 to 25ModerateExcellentYes
LiAlH₄ THF / Et₂O0 to 25Very HighPoorNo
Detailed Protocol: Reduction using Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.35 mmol). Dissolve the ketone in methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.

  • Addition of NaBH₄: While maintaining the temperature at 0-5 °C, add sodium borohydride (0.25 g, 6.52 mmol, 1.5 equivalents) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent temperature spikes, which could lead to side product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C to decompose any excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol as a white solid.

Pathway II: Reductive Amination to Chiral Amines

Reductive amination is a powerful method for converting the ketone into a primary, secondary, or tertiary amine, often creating a valuable chiral center for drug candidates.[4][5][6] This process typically involves the in-situ formation of an imine or enamine, which is then reduced.

Mechanistic Overview & Strategic Considerations

The reaction proceeds via the condensation of the ketone with an amine to form an iminium ion intermediate, which is then reduced by a hydride reagent.[6]

  • Amine Source: Ammonia (for primary amines) or primary/secondary amines can be used. For this protocol, we will use ammonium acetate as a convenient source of ammonia.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are the reagents of choice. They are mild enough not to reduce the starting ketone but are reactive enough to reduce the iminium ion intermediate. STAB is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions.

  • Enantioselectivity: For asymmetric synthesis, chiral amines or specialized chiral catalysts and reducing agents can be employed.[7][8] The protocol described here is for the racemic synthesis.

Detailed Protocol: One-Pot Reductive Amination

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 g, 4.35 mmol) and ammonium acetate (3.35 g, 43.5 mmol, 10 equivalents).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (25 mL) and a catalytic amount of glacial acetic acid (0.1 mL). Causality Note: The mild acid catalyzes the formation of the iminium ion, which is the species that gets reduced.

  • Addition of STAB: Stir the suspension at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.84 g, 8.70 mmol, 2.0 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (30 mL). Extract the aqueous layer with DCM (3 x 25 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the desired primary amine.

G cluster_workflow Reductive Amination Workflow start Combine Ketone & NH4OAc in DCE + AcOH stir Stir 30 min at RT (Iminium Formation) start->stir add_stab Add NaBH(OAc)3 (STAB) stir->add_stab In-situ generation of electrophile react Stir Overnight at RT (Reduction) add_stab->react workup Aqueous Work-up (NaHCO3 Quench) react->workup extract Extract with DCM workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final Amine Product purify->product

Figure 2: Experimental workflow for one-pot reductive amination.

Pathway III: Olefination via Horner-Wadsworth-Emmons Reaction

To extend the carbon framework by forming a carbon-carbon double bond, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for this substrate.[9][10] It offers better reliability, easier purification, and typically excellent E-selectivity.[9]

Mechanistic Overview & Strategic Considerations

The HWE reaction involves a stabilized phosphonate carbanion reacting with the ketone to produce an alkene.[9] The byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, which is a significant advantage over the triphenylphosphine oxide byproduct from a Wittig reaction.[11]

  • Reagents: A phosphonate ester (e.g., triethyl phosphonoacetate to install an acrylate moiety) and a suitable base are required.

  • Base Selection: The choice of base depends on the acidity of the phosphonate ester. For stabilized phosphonates like triethyl phosphonoacetate, a moderately strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is sufficient. NaH is often preferred for its clean reaction profile.

  • Stereoselectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene, which is thermodynamically favored.[9]

Detailed Protocol: HWE Olefination

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (0.21 g, 5.22 mmol, 1.2 equivalents) and wash with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes.

  • Carbanion Formation: Add anhydrous THF (15 mL) to the NaH. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.03 mL, 5.22 mmol, 1.2 equivalents) dropwise via syringe. Safety Note: Hydrogen gas is evolved during this step. Ensure proper ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Ketone Addition: Dissolve this compound (1.0 g, 4.35 mmol) in anhydrous THF (10 mL) and add it dropwise to the phosphonate carbanion solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford the desired (E)-alkene.

Pathway IV: Formation of this compound Oxime

Oxime formation is a straightforward condensation reaction that converts the ketone into a stable, characterizable derivative.[12][13] Oximes are valuable intermediates themselves, serving as precursors for Beckmann rearrangements to amides or for reduction to primary amines.[14]

Mechanistic Overview & Strategic Considerations

The reaction is a condensation between the ketone and hydroxylamine, typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl), to form the C=N-OH bond.[15] The reaction is often catalyzed by a base to free the hydroxylamine nucleophile from its hydrochloride salt.

  • Base: A mild base like sodium acetate or pyridine is sufficient to buffer the reaction and facilitate the release of free hydroxylamine.

  • Solvent: Protic solvents like ethanol or methanol are ideal as they readily dissolve the reactants.

  • Isomerism: Ketoximes can exist as E/Z isomers. For this symmetrical ketone starting material, only one product is formed.

Detailed Protocol: Oxime Synthesis

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.35 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.36 g, 5.22 mmol, 1.2 equivalents) and sodium acetate (0.43 g, 5.22 mmol, 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately half under reduced pressure.

  • Precipitation: Add cold water (20 mL) to the concentrated mixture. The product oxime should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the pure oxime product, which often requires no further purification.

Conclusion

The ketone functionality of this compound is a highly valuable and versatile handle for synthetic diversification. By selecting the appropriate reagents and conditions, researchers can readily access secondary alcohols, chiral amines, extended olefinic structures, and oxime intermediates. The protocols detailed in this guide are robust, reproducible, and grounded in established chemical principles, providing a reliable toolkit for accelerating drug discovery programs that utilize this important heterocyclic building block.

References

  • Alcohol synthesis by carbonyl compound reduction . Organic Chemistry Portal. [Link]

  • Baylis–Hillman reaction . Wikipedia. [Link]

  • Sila-Morita−Baylis−Hillman Reaction of Arylvinyl Ketones: Overcoming the Dimerization Problem . ACS Publications - Organic Letters. [Link]

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir−f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine . ACS Publications - The Journal of Organic Chemistry. [Link]

  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media . The Royal Society of Chemistry. [Link]

  • The Wittig reaction . Lumen Learning - Organic Chemistry II. [Link]

  • TfOH-Catalyzed Reactions of Aryl Methyl Ketones with Ynamides: Synthesis of 1-Amino-1H-indenes and 2,4-Dienamides . ACS Publications - The Journal of Organic Chemistry. [Link]

  • Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase . PubMed. [Link]

  • Ketone . Wikipedia. [Link]

  • Sila-Morita-Baylis-Hillman Reaction of Arylvinyl Ketones: Overcoming the Dimerization Problem . Organic Chemistry Portal. [Link]

  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage . Cell Press. [Link]

  • Enantioselective Organocatalytic Reductive Amination . Macmillan Group, Princeton University. [Link]

  • A facile method for the stereoselective Horner-Wadsworth-Emmons reaction of aryl alkyl ketones . PubMed. [Link]

  • Horner–Wadsworth–Emmons reaction . Wikipedia. [Link]

  • A Facile Method for the Stereoselective Horner–Wadsworth–Emmons Reaction of Aryl Alkyl Ketones . ResearchGate. [Link]

  • Wittig reaction . Wikipedia. [Link]

  • Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction . ResearchGate. [Link]

  • Reductive amination of aryl substituted ketones and aldehydes to... . ResearchGate. [Link]

  • Friedel-Crafts Acylation; Reductions of Aryl Ketones . YouTube. [Link]

  • Oxime synthesis by condensation or oxidation . Organic Chemistry Portal. [Link]

  • Wittig Reaction . Organic Chemistry Portal. [Link]

  • Sila-Morita-Baylis-Hillman reaction of arylvinyl ketones: overcoming the dimerization problem . PubMed. [Link]

  • Baylis-Hillman Reaction . Organic Chemistry Portal. [Link]

  • Wittig Reaction . Chemistry LibreTexts. [Link]

  • Horner-Wadsworth-Emmons Reaction . NROChemistry. [Link]

  • Oxime . Wikipedia. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . CORE. [Link]

  • Oxime formation . ChemTube3D. [Link]

  • Beckmann Rearrangement . Master Organic Chemistry. [Link]

  • Carbonyl reduction . Wikipedia. [Link]

  • Reduction of Aldehydes and Ketones . Chemistry Steps. [Link]

  • 17.4: Alcohols from Carbonyl Compounds - Reduction . Chemistry LibreTexts. [Link]

  • 17.4: Alcohols from Carbonyl Compounds- Reduction . Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance reaction yields and purity. The guidance provided herein is based on established chemical principles and field-proven insights.

The substrate , a substituted bromopyridine, presents unique challenges due to its electronic properties and the presence of a heteroatom. The pyridine nitrogen can coordinate with the palladium catalyst, and the electronic nature of the ring influences the key oxidative addition step. This guide provides a structured, question-and-answer approach to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low or has failed completely. What are the first things I should check?

A1: When a Suzuki reaction underperforms, it's crucial to systematically verify the integrity of your setup and reagents before attempting extensive re-optimization.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Incomplete degassing can lead to catalyst oxidation and the promotion of undesirable side reactions, such as the homocoupling of the boronic acid.[1][2] Ensure all solvents have been rigorously degassed (e.g., via sparging with argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles) and that the reaction is conducted under a positive pressure of an inert gas.

  • Reagent Quality:

    • Boronic Acid/Ester: These reagents are susceptible to degradation, particularly protodeboronation (loss of the boron group), which can be accelerated by moisture, high temperatures, and certain bases.[3][4] Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[5]

    • Solvent Purity: Solvents must be anhydrous and free of impurities that can poison the catalyst.[6] Traces of precursors or contaminants in solvents like THF can significantly decrease conversion.[6]

    • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time. Phosphine ligands are prone to oxidation.[7] It's advisable to run a control reaction with a reliable substrate combination (e.g., bromobenzene and phenylboronic acid) to confirm your catalyst system is active.[2]

Q2: I am observing significant debromination of my starting material. What causes this and how can it be minimized?

A2: The formation of 1-(2-methoxypyridin-3-yl)ethanone (the debrominated product) is a common side reaction. This occurs when the arylpalladium(II) intermediate, formed after oxidative addition, undergoes reductive dehalogenation instead of transmetalation. This pathway is often facilitated by hydride sources in the reaction mixture.

  • Mechanism: Sources like amine bases or alcohol solvents can provide a hydride to the palladium complex, leading to the reductive elimination of the undesired arene.[2]

  • Mitigation Strategies:

    • Change the Base: Avoid amine bases (e.g., triethylamine) if debromination is observed. Switch to inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), which are less likely to act as hydride donors.[8]

    • Solvent Choice: If using an alcohol solvent, consider switching to an aprotic solvent such as 1,4-dioxane, toluene, or DMF to eliminate a potential source of hydrides.[2]

Q3: My main impurity is the homocoupled product of my boronic acid. How can I suppress this side reaction?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of oxygen and Pd(II) species.[1]

  • Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of two boronic acid molecules.[1] This not only consumes your nucleophile but also reduces the concentration of the active catalyst available for the main cross-coupling cycle.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are scrupulously free of oxygen.[2]

    • Use a Pre-catalyst: Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates Pd(0) in situ can be advantageous over using Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require an initial reduction step.

    • Controlled Addition: In some cases, adding the aryl halide to the reaction mixture before the boronic acid can help ensure that the oxidative addition step is favored once the active catalyst is formed.

Q4: Which catalyst and ligand combination is best for a heteroaromatic substrate like this compound?

A4: The choice of ligand is paramount for challenging substrates. Your substrate is a bromopyridine, which is an electron-deficient heteroaromatic system. For such substrates, bulky, electron-rich phosphine ligands are known to be highly effective.[9][10] These ligands promote both the oxidative addition and the final reductive elimination steps.[9]

  • Recommended Ligands: Modern biaryl phosphine ligands are often the top choice for heteroaryl couplings.[8][11]

    • SPhos (L1): Known for its high activity in coupling heteroaryl halides.[11]

    • XPhos (L2): Another highly versatile and effective ligand for a broad range of substrates, including sterically hindered ones.[8][9]

    • Buchwald-type ligands generally offer superior performance over traditional ligands like triphenylphosphine (PPh₃) for this class of substrate.[7]

  • Palladium Source:

    • Pd(OAc)₂ or Pd₂(dba)₃: Common and effective precatalysts used in combination with the ligands mentioned above.

    • Pre-formed Pre-catalysts: Using commercially available pre-catalysts (e.g., XPhos-Pd-G3) can provide greater consistency and activity, as they are often more stable and bypass tricky in-situ activation steps.

The catalytic cycle, which these components facilitate, is illustrated below.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)(R')L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination re_out Ar-R' (Product) oa_in Ar-X (Aryl Halide) boronic_in R'-B(OR)₃⁻ base_activate R'-B(OH)₂ + Base base_activate->boronic_in Activation

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Q5: How do I choose the right base and solvent for this reaction?

A5: The base and solvent system is critical and can dramatically affect the reaction outcome.[12] The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13][14][15][16]

  • Base Selection:

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often highly effective for difficult couplings, including those with heteroaryl chlorides.[9]

    • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is more soluble and often gives better results than potassium carbonate, although it is more expensive. These are excellent general-purpose bases.[12][17]

    • Fluorides (KF, CsF): Can be effective, especially when substrates have base-sensitive functional groups.[12][16]

  • Solvent Selection: The solvent must solubilize the reagents and not interfere with the reaction.

    • Aprotic Ethers (1,4-Dioxane, THF): Often used with a small amount of water to help dissolve the inorganic base. A 9:1 or 10:1 mixture of dioxane:water is a very common starting point.[17]

    • Aromatic Hydrocarbons (Toluene): Another excellent choice, often used in anhydrous conditions with a phase-transfer catalyst if the base is not soluble.

    • Polar Aprotic Solvents (DMF, DMAc): Can be effective but may lead to higher rates of side reactions at elevated temperatures.[7]

The interplay between these components is key; a systematic screening is often the best approach to find the optimal combination for this specific substrate.

Optimization & Troubleshooting Workflow

When faced with a challenging reaction, a logical, step-by-step approach to optimization is more effective than random changes. The following workflow provides a structured path to identify and solve common issues.

Troubleshooting_Workflow start Low / No Yield check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvent? - Active Catalyst/Ligand? start->check_reagents side_reactions Side Products Observed? (Debromination, Homocoupling) start->side_reactions check_setup 2. Confirm Reaction Setup - Fully Degassed? - Inert Atmosphere Maintained? check_reagents->check_setup Reagents OK screen_base 3. Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) check_setup->screen_base Setup OK screen_ligand 4. Screen Ligands (e.g., SPhos, XPhos vs. PPh₃) screen_base->screen_ligand No Improvement screen_solvent 5. Screen Solvents (e.g., Dioxane/H₂O, Toluene, THF) screen_ligand->screen_solvent No Improvement adjust_temp 6. Adjust Temperature (Try 80°C, 100°C, or RT for active systems) screen_solvent->adjust_temp Yield Improved, Optimize Further adjust_conc 7. Vary Concentration & Catalyst Loading (1-5 mol%) adjust_temp->adjust_conc success Optimized Yield adjust_conc->success side_reactions->check_setup Homocoupling -> Check Degassing side_reactions->screen_base Debromination -> Change Base/Solvent

Sources

Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Cross-Coupling of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of substituted 2-methoxypyridin-3-yl ethanone derivatives. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

The substrate, this compound, presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. The electronic nature of the pyridine ring, influenced by the electron-donating methoxy group and the electron-withdrawing acetyl group, dictates its reactivity. Understanding the interplay of these factors is crucial for mitigating unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you may encounter in a question-and-answer format, providing detailed explanations and actionable troubleshooting steps.

Problem 1: Low Yield of the Desired Coupled Product with Significant Formation of a Debrominated Byproduct.

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of 1-(2-methoxypyridin-3-yl)ethanone (debromination) and low conversion to my desired biaryl product. What is causing this, and how can I fix it?

Answer:

This is a classic case of a common side reaction in palladium-catalyzed cross-coupling known as hydrodehalogenation or simply dehalogenation .[1] In this process, the bromine atom is replaced by a hydrogen atom from a source in the reaction mixture, leading to the formation of the reduced, debrominated starting material.

Causality:

The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This can occur through several pathways:

  • From the Base: Certain bases, especially those containing water or used in protic solvents, can generate palladium-hydride species.

  • From the Solvent: Solvents like alcohols or even trace amounts of water in aprotic solvents can act as hydride sources.[1][2]

  • From the Organoboron Reagent: In Suzuki-Miyaura coupling, β-hydride elimination from the organoboron reagent, if it contains β-hydrogens, can be a source.

The electron-rich nature of the 2-methoxypyridine ring in your substrate can make it more susceptible to this side reaction.[1]

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Switch to an anhydrous, non-protic solvent: Toluene, dioxane, or THF are generally good choices. Ensure they are rigorously dried before use.

    • Use a non-coordinating, anhydrous base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in minimizing dehalogenation.[3]

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired reductive elimination over the competing dehalogenation pathway.

  • Reaction Temperature:

    • Lower the reaction temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[1] Try running the reaction at a lower temperature for a longer period.

  • Reagent Purity:

    • Ensure high purity of the boronic acid: Impurities in the boronic acid can contribute to side reactions.

Problem 2: Formation of a Symmetrical Biaryl Byproduct (Homocoupling).

Question: In my Suzuki coupling reaction, besides my desired product, I am isolating a significant amount of a biaryl product derived from the coupling of two molecules of my arylboronic acid. How can I suppress this homocoupling?

Answer:

The formation of a symmetrical biaryl from the organoboron reagent is known as homocoupling . This side reaction consumes your coupling partner and reduces the overall yield of the desired unsymmetrical product.

Causality:

Homocoupling of boronic acids can be promoted by several factors:

  • Presence of Oxygen: Trace amounts of oxygen can facilitate the homocoupling of boronic acids.

  • Palladium Catalyst Concentration: High catalyst loadings can sometimes lead to increased homocoupling.

  • Base Strength: Certain strong bases can promote this side reaction.

Troubleshooting Protocol:

  • Rigorous Degassing:

    • Thoroughly degas your reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) for an extended period to remove dissolved oxygen.

  • Optimize Catalyst Loading:

    • Reduce the palladium catalyst loading: Try lowering the catalyst concentration to the minimum effective amount (e.g., 0.5-2 mol%).

  • Controlled Addition of Reagents:

    • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring homocoupling.

  • Choice of Base:

    • Use a milder base: If you are using a very strong base, consider switching to a weaker one like potassium carbonate or potassium phosphate.[3]

Problem 3: The Reaction is Sluggish or Fails to Go to Completion in a Buchwald-Hartwig Amination.

Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is very slow and stalls at low conversion. What could be the issue?

Answer:

Slow or incomplete conversion in Buchwald-Hartwig aminations can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions for this specific substrate.

Causality:

  • Ligand Choice: The success of Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[4] The combination of the methoxy and acetyl groups on your substrate may require a specific ligand to facilitate the catalytic cycle efficiently.

  • Base Selection: The strength and nature of the base are critical.[4] A base that is too weak may not effectively deprotonate the amine, while a base that is too strong could lead to side reactions.

  • Catalyst Deactivation: The pyridine nitrogen in your substrate can potentially coordinate to the palladium center, leading to catalyst inhibition.[5] The acetyl group could also play a role in catalyst chelation and deactivation.

  • Steric Hindrance: The substituents on the pyridine ring might sterically hinder the approach of the amine to the palladium center.

Troubleshooting Protocol:

  • Ligand Screening:

    • Experiment with a variety of bulky, electron-rich biaryl phosphine ligands: Popular choices include XPhos, SPhos, RuPhos, and BrettPhos. These ligands are known to be effective for challenging substrates.

  • Base Optimization:

    • Screen different bases: Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions. However, for some substrates, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) may provide better results.

  • Solvent Effects:

    • Choose an appropriate solvent: Toluene and dioxane are commonly used. For some systems, polar aprotic solvents like N,N-dimethylformamide (DMF) can be effective, but be mindful of potential side reactions at high temperatures.

  • Use of Pre-catalysts:

    • Consider using a well-defined palladium pre-catalyst: These can offer better reproducibility and activity compared to generating the active catalyst in situ.

Summary of Recommended Conditions for Different Coupling Reactions

The following table provides a starting point for optimizing various palladium-catalyzed cross-coupling reactions with this compound based on general principles and literature on similar substrates.[3][6][7]

Reaction Type Recommended Palladium Source (mol%) Recommended Ligand (mol%) Recommended Base (equiv.) Recommended Solvent Typical Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2) or Pd₂(dba)₃ (1.5)SPhos (4) or XPhos (3)K₃PO₄ (2-3)Toluene or 1,4-Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4) or RuPhos (2-4)NaOtBu (1.2-1.5) or LHMDS (1.2-1.5)Toluene or 1,4-Dioxane80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)(none)Et₃N / CuI (co-catalyst)DMF or THF25-80
Heck Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N or K₂CO₃DMF or NMP100-140

Visualizing Reaction Pathways and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the desired catalytic cycle and the competing side reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Desired Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal + Ar'B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The desired catalytic cycle for Suzuki-Miyaura coupling.

Competing Side Reactions

Side_Reactions cluster_homo Homocoupling Start Ar-Br + Pd(0)L_n OxAdd Ar-Pd(II)-Br Start->OxAdd Oxidative Addition PdH Pd(II)-H Species OxAdd->PdH Hydride Source Desired Desired Product (Ar-Ar') OxAdd->Desired Transmetalation & Reductive Elimination Debrom Debrominated Product (Ar-H) PdH->Debrom Reductive Elimination Homo Homocoupling Product (Ar'-Ar') Boronic Ar'B(OH)₂ Boronic->Homo O₂, Base

Caption: Competing side reactions in palladium-catalyzed cross-coupling.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium pre-catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, 2 mol% Pd).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This guide provides a framework for addressing common challenges in the palladium-catalyzed cross-coupling of this compound. By systematically evaluating and optimizing the reaction parameters as outlined, you can significantly improve the yield and purity of your desired products.

References

  • Benchchem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine.
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • Benchchem. (2025).
  • Grokipedia. (n.d.).
  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Technical Support Center: Purification of Products from 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from the versatile building block, 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

The structure of this compound presents unique purification challenges. The basic pyridine nitrogen can lead to interactions with silica gel, while the 2-methoxy group can be susceptible to hydrolysis under certain conditions. This guide is structured to address these specific issues within the context of common synthetic transformations.

Part 1: General Work-Up and Preliminary Purification

This section addresses common questions that arise after the initial reaction is complete but before final purification.

FAQ: Initial Reaction Work-Up

Question: What is a standard aqueous work-up procedure for reactions involving this compound and its derivatives?

Answer: A standard work-up is designed to remove inorganic salts, water-soluble reagents, and highly polar byproducts.

Causality: The choice of aqueous wash is critical. Because the pyridine moiety is basic (pKa of the pyridinium ion is typically 5-6), a dilute acid wash will protonate the nitrogen, potentially pulling your compound into the aqueous layer.[1] Therefore, neutral or basic washes are generally preferred unless you are intentionally trying to separate your basic product from non-basic impurities.

Step-by-Step Protocol: General Aqueous Workup

  • Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature. If reactive reagents like organometallics or hydrides were used, cool the mixture in an ice bath and quench slowly with a suitable reagent (e.g., saturated aqueous NH₄Cl for organolithiums, water or Rochelle's salt for reductions).

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with water (2x) to remove water-soluble components like DMF or inorganic salts.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (1x) to neutralize any residual acid.

    • Wash the organic layer with brine (saturated aqueous NaCl) (1x) to break up emulsions and remove the bulk of the dissolved water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Question: I suspect the 2-methoxy group on my pyridine ring is being hydrolyzed to the 2-pyridone during work-up. How can I prevent this?

Answer: Hydrolysis of the 2-methoxy group is a known issue, particularly under acidic conditions, which converts the methoxy group into a more labile leaving group.[2]

Causality: The reaction proceeds via protonation of the pyridine nitrogen, followed by nucleophilic attack of water on the methyl group or the aromatic carbon, leading to the formation of the more thermodynamically stable 2-pyridone tautomer. To prevent this, exposure to acidic conditions, especially at elevated temperatures, must be strictly avoided.

Troubleshooting & Prevention:

  • Avoid Acidic Washes: Do not use dilute HCl, citric acid, or other acidic solutions in your aqueous work-up if your desired product retains the 2-methoxypyridine core.

  • Buffer Your Reaction: If the reaction itself generates acid (e.g., HCl), ensure a sufficient amount of base is present to act as a scavenger.

  • Temperature Control: Perform all work-up steps at room temperature or below to minimize the rate of potential hydrolysis.

  • Confirmation: The formation of the 2-pyridone can be confirmed by ¹H NMR (disappearance of the methoxy singlet at ~4.0 ppm and appearance of a broad N-H peak) and Mass Spectrometry (a decrease in mass corresponding to the loss of CH₂).

Part 2: Purification in the Context of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a primary method for functionalizing the C5-bromo position. Purification involves removing palladium catalyst residues, boron-containing reagents, and various coupled byproducts.[3][4]

FAQ: Suzuki-Miyaura Purification

Question: What are the most common impurities to expect after a Suzuki-Miyaura reaction with this compound?

Answer: Besides unreacted starting materials, you should anticipate several specific byproducts derived from the reaction mechanism.

Impurity TypeStructure/DescriptionTypical TLC Rf (Relative to Product)Identification & Removal Strategy
Starting Bromide This compoundLowerMonitor reaction for consumption. Separable by chromatography.
Boronic Acid/Ester R-B(OH)₂ or R-B(pin)Varies, often polarCan often be removed with a mild basic wash (e.g., dilute NaHCO₃) or chromatography.
Homo-coupled Arene R-R (from boronic acid)HigherOften less polar than the product. Separable by chromatography.
Debrominated Ketone 1-(2-methoxypyridin-3-yl)ethanoneHigherCan be difficult to separate. Optimize reaction to minimize.
Palladium Residues Pd(0) speciesBaseline (black solid)Filtration through a pad of Celite® or silica. Specific metal scavengers can also be used.
Troubleshooting Guide: Suzuki Reaction Purification

Issue: A persistent black solid (palladium) is contaminating my crude product.

Solution: Elemental palladium is insoluble and can typically be removed by filtration.

  • After the aqueous work-up, dilute the crude organic solution with a solvent like dichloromethane or ethyl acetate.

  • Pass the solution through a short plug of Celite® or silica gel in a fritted funnel.

  • Wash the plug with additional solvent to ensure complete recovery of the product.

  • Concentrate the combined filtrate.

Issue: My purified product is still contaminated with the boronic acid starting material.

Solution: Boronic acids are weakly acidic and can sometimes be removed with a basic wash.

  • Redissolve the crude product in ethyl acetate.

  • Wash carefully with a 1M solution of NaHCO₃ or a dilute (e.g., 1M) NaOH solution. Caution: Strong base can promote side reactions; monitor by TLC.

  • If the boronic acid persists, it can typically be separated using flash column chromatography, as it is often more polar than the coupled product.

Part 3: Advanced Purification Techniques & Troubleshooting

Focus Area: Flash Column Chromatography

Flash chromatography is the most common method for purifying products from these reactions. However, the basicity of the pyridine ring requires special consideration.[1][5]

Troubleshooting Guide: "I'm seeing significant peak tailing on my silica gel column."

Causality: Peak tailing for basic compounds like pyridines is primarily caused by strong, non-ideal interactions between the basic nitrogen lone pair and acidic residual silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a secondary retention mechanism that broadens the peak.

Solution Workflow:

A logic diagram for troubleshooting peak tailing in pyridine derivative purification.

Step-by-Step Protocol: Chromatography with a Basic Additive

  • Prepare Eluent: Prepare your desired mobile phase (e.g., a gradient of ethyl acetate in hexanes). To this solvent mixture, add triethylamine (TEA) to a final concentration of 0.5-1% by volume.

  • Prepare Column: Dry-pack or slurry-pack your silica gel column using the prepared, TEA-containing eluent.

  • Equilibrate: Flush the packed column with several column volumes of the initial eluent mixture to ensure the entire stationary phase is equilibrated with the basic additive. This step is crucial for consistent results.

  • Load and Elute: Load your sample (preferably dry-loaded onto a small amount of silica) and run the column as usual. The symmetrical peak shape should be noticeably improved.

Focus Area: Recrystallization

When the product is a solid, recrystallization can be a highly effective and scalable method to achieve high purity.

Question: How do I select an appropriate solvent system for recrystallization?

Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Impurities should either be completely soluble or completely insoluble at all temperatures.

Causality: The process works by dissolving the compound and impurities in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.

Solvent Selection Guide

SolventPolarityBoiling Point (°C)Notes
Hexanes/Heptane Non-polar69 / 98Good for less polar products. Often used as the "anti-solvent".
Toluene Non-polar111Higher boiling point can dissolve more stubborn compounds.
Dichloromethane Polar Aprotic40Low boiling point, often too good a solvent.
Ethyl Acetate Polar Aprotic77A versatile, mid-polarity solvent.
Isopropanol Polar Protic82Can be a good choice for moderately polar compounds.
Ethanol/Methanol Polar Protic78 / 65Often too good a solvent, but useful in co-solvent systems (e.g., with water or hexanes).

Troubleshooting: "No crystals are forming after the solution has cooled."

  • Too Much Solvent: This is the most common reason for crystallization failure.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[6]

  • Seeding: Add a single, pure crystal of your product (a "seed crystal") to the cooled solution to initiate crystallization.[6]

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Premecz, J. E., & Ford, M. E. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography A, 388(1), 23–35. Available from: [Link]

  • US4942239A, Process for the production of 2-hydroxypyridine. Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone in catalytic cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst deactivation encountered with this substrate. Our aim is to provide both theoretical understanding and practical, actionable solutions to enhance your experimental success.

Section 1: Understanding the Challenges with this compound

The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, primarily due to the presence of the pyridine ring. The lone pair of electrons on the pyridine nitrogen atom can act as a potent ligand, leading to catalyst inhibition or deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with this compound stalling or showing low conversion?

A1: The most probable cause is catalyst poisoning by the pyridine nitrogen. The nitrogen's lone pair can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes that disrupt the catalytic cycle.[1][2] The rate of this poisoning is influenced by the electronic properties of the substituents on the pyridine ring.[3][4]

Q2: How do the methoxy and acetyl groups on the pyridine ring affect catalyst deactivation?

A2: These two groups have opposing electronic effects that modulate the basicity of the pyridine nitrogen:

  • 2-Methoxy Group (-OCH₃): As an electron-donating group, it increases the electron density on the pyridine ring, making the nitrogen atom more Lewis basic. This enhanced basicity can lead to stronger coordination with the palladium catalyst, potentially increasing the rate of catalyst poisoning.[5][6]

  • 3-Ethanone (Acetyl) Group (-COCH₃): As an electron-withdrawing group, it decreases the electron density of the ring, thereby reducing the basicity of the nitrogen.[7] This can lessen the pyridine's tendency to poison the catalyst.

The net effect is a delicate balance. While the acetyl group helps, the potent electron-donating nature of the methoxy group often results in significant catalyst inhibition.

Q3: I observe the formation of a black precipitate in my reaction. What is it and what does it signify?

A3: The black precipitate is likely palladium black, which consists of agglomerated, inactive Pd(0) particles. This is a common sign of catalyst decomposition and deactivation. It can be caused by several factors, including high temperatures, the presence of impurities, or a catalytic cycle that is slowed by substrate inhibition, giving the catalyst time to decompose.

Q4: Can the acetyl group participate in any side reactions?

A4: While less common than pyridine poisoning, the acetyl group can potentially engage in side reactions. Under certain conditions, enolate formation could lead to undesired aldol-type reactions. More relevant to palladium catalysis, the oxygen of the acetyl group could potentially form a chelate with the palladium center, which might stabilize certain intermediates but could also lead to inactive complexes.[8]

Section 2: Troubleshooting Guide for Catalyst Deactivation

This section provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation when working with this compound.

Issue ID Observed Problem Potential Cause(s) Suggested Solution(s)
CD-PYR-01 Reaction stalls at low conversion; starting material remains.Catalyst Poisoning by Pyridine Nitrogen: Strong coordination of the pyridine nitrogen to the Pd center forms an inactive complex.1. Ligand Selection: Switch to sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos). The steric bulk can hinder the approach of the pyridine nitrogen to the metal center.[9][10] 2. Use of Pre-catalysts: Employ well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) to ensure efficient generation of the active Pd(0) species.[11] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for the deactivated portion.
CD-PYR-02 Formation of significant black precipitate (Palladium Black).Catalyst Decomposition: The active Pd(0) catalyst is unstable under the reaction conditions and aggregates. This is often exacerbated by slow reaction kinetics due to pyridine inhibition.1. Lower Reaction Temperature: If possible, reduce the reaction temperature. While this may slow the reaction, it can significantly improve catalyst stability. 2. Ligand Choice: Use ligands that are known to stabilize Pd(0) species, such as bulky biaryl phosphines. 3. Degas Rigorously: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can contribute to catalyst decomposition.[12]
CD-PYR-03 Inconsistent yields or reaction failure between batches.Reagent Purity: Trace impurities in starting materials, solvents, or bases can act as catalyst poisons.1. Purify Substrate: Recrystallize or chromatograph the this compound if its purity is questionable. 2. Use High-Purity Reagents: Employ anhydrous solvents and high-purity bases. 3. Check Amine Purity (for Buchwald-Hartwig): If performing an amination, ensure the amine coupling partner is pure, as impurities can deactivate the catalyst.[13]
CD-PYR-04 Formation of debrominated byproduct (1-(2-methoxypyridin-3-yl)ethanone).Proto-debromination: A competing reaction pathway where the bromo-substituent is replaced by a hydrogen atom.1. Choice of Base: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices in Suzuki reactions.[14][15] 2. Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization based on the specific boronic acid or ester used.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts like Pd/C)

While homogeneous catalysts are more common for these reactions, if a supported palladium catalyst is used and becomes deactivated, a regeneration procedure can be attempted.

  • Recovery: Filter the deactivated catalyst from the reaction mixture.

  • Washing: Wash the catalyst thoroughly with the reaction solvent, followed by methanol, and then deionized water to remove adsorbed organic species.[1]

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Reactivation: For some types of deactivation, a calcination step (heating in air) followed by reduction (heating under a hydrogen atmosphere) can restore activity, but this is highly dependent on the nature of the deactivation and the catalyst support. Caution: These steps should be performed with appropriate safety measures.

Section 4: Visualizing Deactivation and Mitigation Strategies

The following diagrams illustrate the key concepts discussed in this guide.

Catalyst_Poisoning Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex Inactive [Py-Pd(0)L_n] Complex Active_Catalyst->Inactive_Complex Coordination of Pyridine-N Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reacts with Substrate Substrate This compound

Caption: Catalyst poisoning by the pyridine substrate.

Mitigation_Strategy Pd_Center Palladium Center Binding_Site Pyridine_N Pyridine Nitrogen Pyridine_N->Binding_Site Bulky_Ligand Bulky Phosphine Ligand (e.g., XPhos) Bulky_Ligand->Binding_Site Steric Shielding

Caption: Steric hindrance from bulky ligands prevents pyridine coordination.

References

  • Grzybek, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(37), 14793–14807. Available at: [Link][3][4][16]

  • Diao, T. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 548(7666), 209-213. Available at: [Link][17]

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. Available at: [Link][2]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link][13]

  • Dick, A. R., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1173. Available at: [Link][18][19]

  • Choy, P. Y., & Kwong, F. Y. (2015). Investigation of Functional Group Effects on Palladium Catalysed Asymmetric P–H Addition. Catalysts, 5(4), 1863-1875. Available at: [Link][8]

  • Singh, R., et al. (2017). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 58(1), 54-57. Available at: [Link][20]

  • Chen, W., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Chemistry – An Asian Journal, 15(15), 2346-2350. Available at: [Link][9]

  • Stevens, E. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(19), 7650–7657. Available at: [Link][21]

  • Singh, R., & Kumar, A. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link][22]

  • Morressier. (2018). Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. Available at: [Link][12]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link][7]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link][14]

  • Nolan, S. P., et al. (2013). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 32(24), 7473–7484. Available at: [Link][23]

  • Öcal, N., et al. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link][24]

  • Grotjahn, D. B., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1435-1443. Available at: [Link][6]

  • Buchwald, S. L., et al. (2019). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Request PDF. Available at: [Link][10]

  • Molander, G. A., & Jean-Gérard, L. (2007). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link][25]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link][15]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available at: [Link][11]

Sources

Technical Support Center: Navigating Post-Reaction Work-up for 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedures following palladium-catalyzed cross-coupling reactions of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. The unique structural features of this substrate—a pyridine ring, a methoxy group, a ketone, and a bromine atom—present specific challenges that this guide will help you address.

Introduction to the Challenges

The substrate, this compound, is a valuable building block in medicinal chemistry. However, its successful application in cross-coupling reactions is often followed by complex work-up and purification steps. The primary challenges arise from:

  • Catalyst Inhibition and Complexation: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation or the formation of stable complexes that are difficult to remove.[1]

  • Product Solubility: The polarity of the pyridine and ketone moieties can lead to challenging extractions, especially if the product is partially soluble in the aqueous phase.

  • Side Product Formation: The reactivity of the pyridine ring and the acetyl group can lead to specific side products that complicate purification.

  • Catalyst Residue Removal: Stringent regulations in the pharmaceutical industry necessitate the thorough removal of palladium and other metal residues from the final product.

This guide will address these challenges in the context of three common coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Part 1: Suzuki-Miyaura Coupling Work-up

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, the presence of a pyridyl boronic acid or ester introduces the risk of protodeboronation, especially in aqueous basic conditions.[2]

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Work-up

Q1: My Suzuki coupling reaction with a boronic acid appears complete by TLC, but I get a low yield after work-up. What could be the issue?

A1: Low yields after work-up of Suzuki couplings with pyridyl substrates can often be attributed to a few key factors:

  • Protodeboronation: Pyridine boronic acids are susceptible to hydrolysis, which replaces the boronic acid group with a hydrogen. This side reaction is often accelerated by prolonged exposure to aqueous basic conditions during the work-up.

  • Product Solubility: The resulting biaryl product containing the pyridine moiety may have some solubility in the aqueous layer, leading to loss during extraction.

  • Incomplete Extraction: The polarity of your product may require a more polar extraction solvent than commonly used ones like ethyl acetate.

Q2: How can I minimize protodeboronation during the work-up?

A2: To minimize protodeboronation, consider the following strategies:

  • Use Boronic Esters: Pinacol or neopentyl glycol boronic esters are generally more stable to aqueous conditions than their corresponding boronic acids and can be used to slowly release the boronic acid in situ.[2]

  • Anhydrous Work-up: If possible, perform an anhydrous work-up. This involves filtering the reaction mixture through a pad of Celite to remove the catalyst and then directly proceeding to column chromatography.

  • Careful Quenching: If an aqueous quench is necessary, use a mild quenching agent like saturated aqueous ammonium chloride instead of water or acidic solutions.[3][4] Perform the extraction promptly after quenching.

Q3: What is the best way to remove boron-containing byproducts?

A3: Boron-containing byproducts can often be removed by co-evaporation with methanol. This process forms volatile trimethyl borate, which can be removed under reduced pressure.[3][5]

Troubleshooting Guide for Suzuki-Miyaura Work-up
Issue Potential Cause Suggested Solution
Low Product Yield Protodeboronation of the boronic acid/ester.Use boronic esters for increased stability. Minimize time in aqueous base. Consider a non-aqueous work-up.
Product loss during aqueous extraction.Saturate the aqueous layer with NaCl to decrease the polarity. Use a more polar extraction solvent like dichloromethane or a mixture of ethyl acetate and THF.
Persistent Palladium Contamination Complexation of palladium with the pyridine nitrogen.After initial filtration, treat the organic solution with a palladium scavenger resin. Perform an additional wash with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine.
Formation of Homocoupled Byproduct Presence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and reagents and maintain a positive inert atmosphere.
Cleavage of Methoxy Group Harsh acidic or basic conditions during work-up.Use mild quenching and extraction conditions. Avoid strong acids or bases.
Standard Suzuki-Miyaura Work-up Protocol
  • Cooling and Quenching: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Filtration (Optional but Recommended): Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the bulk of the palladium catalyst.[6]

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Work-up

A Reaction Mixture B Cool to RT & Quench (sat. aq. NH4Cl) A->B C Filter through Celite B->C D Aqueous Extraction (e.g., EtOAc) C->D E Wash Organic Layer (Water, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: Standard Suzuki-Miyaura Work-up Workflow.

Part 2: Buchwald-Hartwig Amination Work-up

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7][8] However, the basic reaction conditions and the presence of both the pyridine nitrogen and the newly introduced amine can lead to challenges in the work-up.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Work-up

Q1: My Buchwald-Hartwig reaction with an amine seems to work, but I have difficulty separating my product from the catalyst and ligand.

A1: The pyridine nitrogen and the product amine can both act as ligands for the palladium catalyst, leading to strong complexation and making separation difficult.[1]

Q2: What is the best way to break up the palladium-product complex?

A2: Consider the following approaches:

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) can protonate the nitrogen atoms, breaking the coordination to the palladium and partitioning the product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

  • Scavenger Resins: After initial filtration, treating the organic solution with a palladium scavenger resin can be highly effective.

Q3: I am observing dehalogenation of my starting material. How can I avoid this?

A3: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations.[8] It can be minimized by:

  • Careful Choice of Base: Strong, non-nucleophilic bases are preferred.

  • Optimizing Reaction Time: Over-running the reaction can sometimes lead to increased dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

Troubleshooting Guide for Buchwald-Hartwig Work-up
Issue Potential Cause Suggested Solution
Product is Difficult to Separate from Catalyst Strong coordination of the product to the palladium catalyst.Perform a dilute acid wash to break the complex. Use a palladium scavenger resin.
Emulsion Formation During Extraction Presence of polar, basic compounds.Add brine to the aqueous layer to increase its polarity. Filter the entire mixture through a pad of Celite.
Low Yield of Purified Product Product loss during acidic wash.Carefully back-extract the acidic aqueous layer after basification.
Incomplete Reaction Catalyst inhibition by the pyridine substrate.Use a higher catalyst loading or a more electron-rich, bulky phosphine ligand.
Standard Buchwald-Hartwig Work-up Protocol
  • Cooling and Filtration: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Aqueous Wash: Wash the organic filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Experimental Workflow: Buchwald-Hartwig Work-up

A Reaction Mixture B Cool to RT & Dilute A->B C Filter through Celite B->C D Aqueous Wash (Water, Brine) C->D E Dry & Concentrate D->E F Column Chromatography E->F G Pure Product F->G

Caption: Standard Buchwald-Hartwig Work-up Workflow.

Part 3: Sonogashira Coupling Work-up

The Sonogashira coupling is an efficient method for the synthesis of alkynes.[9][10] The use of a copper co-catalyst introduces an additional metal that needs to be removed during the work-up.

Frequently Asked Questions (FAQs) for Sonogashira Work-up

Q1: I see a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I prevent this?

A1: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira couplings.[5] To minimize it:

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.

Q2: How do I effectively remove both palladium and copper residues?

A2: A multi-step approach is often necessary:

  • Filtration: Filter the reaction mixture through Celite to remove the bulk of the palladium catalyst.

  • Ammonium Hydroxide or Saturated Ammonium Chloride Wash: Washing the organic layer with an aqueous solution of ammonium hydroxide or saturated ammonium chloride can help remove copper salts by forming a water-soluble copper-ammonia complex.[3][5]

  • Palladium Scavengers: Use a palladium scavenger resin to remove residual palladium.

Troubleshooting Guide for Sonogashira Work-up
Issue Potential Cause Suggested Solution
Significant Alkyne Homocoupling Presence of oxygen.Rigorously degas all reagents and solvents. Use copper-free conditions if possible.
Persistent Copper Contamination Incomplete removal during aqueous wash.Perform multiple washes with saturated aqueous ammonium chloride.
Low Product Yield Catalyst deactivation.Ensure the amine base is pure and dry.
Complex Mixture of Products Side reactions involving the ketone or alkyne.Monitor the reaction closely and avoid prolonged reaction times or high temperatures.
Standard Sonogashira Work-up Protocol
  • Cooling and Filtration: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite.

  • Copper Removal: Wash the organic filtrate with saturated aqueous ammonium chloride or dilute ammonium hydroxide solution.

  • Aqueous Wash: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Experimental Workflow: Sonogashira Work-up

A Reaction Mixture B Cool to RT & Filter (through Celite) A->B C Copper Removal Wash (sat. aq. NH4Cl) B->C D Aqueous Wash (Water, Brine) C->D E Dry & Concentrate D->E F Column Chromatography E->F G Pure Product F->G

Caption: Standard Sonogashira Work-up Workflow.

References

  • Workup Tricks - Department of Chemistry: University of Rochester. (n.d.). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed. (2005). Retrieved from [Link]

  • Experiment 1 - Suzuki-Miyaura Cross-Coupling of an | Chegg.com. (2021). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). Retrieved from [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2020). Retrieved from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (2023). Retrieved from [Link]

  • Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed. (2001). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (2010). Retrieved from [Link]

Sources

Minimizing homocoupling in 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a critical side reaction: homocoupling. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthetic routes and improve product yields.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling is a frequent and troublesome side reaction in palladium-catalyzed cross-coupling chemistry, leading to the formation of symmetrical biaryl or other dimeric byproducts. This not only consumes valuable starting material but also complicates the purification of your desired product. This guide will walk you through diagnosing and mitigating homocoupling in your reactions with this compound.

Q1: I am observing a significant amount of a homocoupled byproduct in my Suzuki-Miyaura reaction. What are the most likely causes and how can I fix it?

Answer: The formation of a biaryl byproduct from the homocoupling of your boronic acid partner is a classic issue in Suzuki-Miyaura couplings. The primary culprits are often related to the presence of oxygen and the state of your palladium catalyst.[1][2][3]

Here is a systematic approach to troubleshooting:

  • Atmospheric Control is Non-Negotiable: Oxygen is a known promoter of boronic acid homocoupling.[3][4][5][6] The mechanism often involves the formation of a palladium peroxo complex which can facilitate the unwanted dimerization.[4][7]

    • Protocol: Ensure your reaction vessel is rigorously purged of air. The most effective method is to evacuate the vessel and backfill with an inert gas (Argon or Nitrogen) at least three times.[5] Sparging solvents with an inert gas for 15-30 minutes prior to use is also a critical step.[5][8]

  • Evaluate Your Palladium Source: The oxidation state of your palladium source at the start of the reaction can significantly influence the extent of homocoupling.

    • Insight: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes occur via a stoichiometric homocoupling of your boronic acid, generating the byproduct and the active catalyst.[2][9]

    • Recommendation: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial reduction step. Alternatively, modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for clean and efficient generation of the active Pd(0) catalyst, minimizing this side reaction.[2][5]

  • Ligand Selection is Key: The ligand's steric and electronic properties play a crucial role in stabilizing the palladium center and dictating the relative rates of cross-coupling versus homocoupling.[8]

    • Expertise: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at suppressing homocoupling.[8][10] Their steric hindrance can prevent the formation of intermediates that lead to the undesired dimerization.[8]

  • Base and Solvent System Optimization: The choice of base and solvent is interdependent and can have a profound effect on the reaction outcome.[6][11][12]

    • Experience: For substrates prone to degradation or side reactions, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH or KOtBu.[5][6][11] Aprotic solvents such as dioxane, toluene, or THF are generally good starting points.[8][11] The use of aqueous media can sometimes suppress homocoupling.[13]

  • Procedural Modifications: Simple changes to your reaction setup can have a significant impact.

    • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.[8]

    • Temperature Control: Running the reaction at the lowest effective temperature can help suppress side reactions, which often have a higher activation energy than the desired transformation.[8]

Frequently Asked Questions (FAQs)

General Cross-Coupling Issues

Q2: Beyond Suzuki reactions, what general principles should I follow to minimize homocoupling in other cross-coupling reactions like Stille, Sonogashira, or Buchwald-Hartwig amination?

Answer: While the specifics may vary, the core principles for minimizing homocoupling are broadly applicable across different palladium-catalyzed cross-coupling reactions.

  • Inert Atmosphere: As with Suzuki couplings, maintaining a strictly oxygen-free environment is paramount for Stille and Sonogashira reactions to prevent oxidative homocoupling of the organostannane or alkyne partners.[14][15]

  • Catalyst Choice: Using a Pd(0) source or an efficient Pd(II) precatalyst is a universally good practice.[5]

  • Ligand Effects: The use of appropriate ligands is crucial. For instance, in Buchwald-Hartwig aminations, sterically hindered phosphine ligands are known to promote the desired C-N bond formation over side reactions.[16]

  • Stoichiometry: Using a slight excess of the aryl bromide, this compound, can sometimes help to ensure the organometallic partner is consumed by the desired cross-coupling pathway.

Reaction-Specific Questions

Q3: In a Sonogashira coupling, I'm getting a lot of the diacetylene byproduct (Glaser coupling). How can I prevent this?

Answer: The homocoupling of terminal alkynes in Sonogashira reactions, often called Glaser coupling, is a common copper-mediated side reaction.[17]

  • Copper-Free Conditions: The most direct way to eliminate this side reaction is to use a copper-free Sonogashira protocol. Many modern methods utilize specific palladium/ligand systems that do not require a copper co-catalyst.

  • Amine Base: The choice of amine base is critical. A bulky amine can help to suppress the copper-catalyzed homocoupling.

  • Slow Addition of Alkyne: As with boronic acids, slowly adding the alkyne to the reaction mixture can keep its concentration low and disfavor the homocoupling pathway.

Q4: I am attempting a Buchwald-Hartwig amination and observing the formation of a biaryl product from the homocoupling of my starting aryl bromide. What is causing this?

Answer: While less common than the homocoupling of the nucleophilic partner, the homocoupling of the aryl halide can occur. This is often indicative of issues with the catalytic cycle. It can arise from side reactions that lead to the formation of an arylpalladium(II) intermediate that then undergoes a second transmetalation with another molecule of the organometallic reagent, followed by reductive elimination.

  • Ligand Selection: Ensure you are using a ligand that promotes rapid reductive elimination of the desired C-N bond. The Buchwald and Hartwig groups have developed numerous generations of ligands with increasing efficacy.[16][18]

  • Base Strength: The base plays a key role in the deprotonation of the amine to form the active nucleophile.[19] An inappropriate base can lead to a stalled catalytic cycle, potentially opening up pathways for side reactions. Sodium tert-butoxide is a common and effective base for these reactions.[19]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (1-2 mol%)Air-stable precatalyst for clean Pd(0) generation, minimizing Pd(II)-mediated homocoupling.[5][6]
Ligand XPhos (1-2 mol%)Bulky, electron-rich ligand that accelerates reductive elimination and sterically disfavors homocoupling.[8][10]
Base K₃PO₄ (2.0 equiv.)Moderately strong, non-nucleophilic base effective in many cross-couplings.[6]
Solvent Dioxane/H₂O (10:1)Aprotic solvent with a small amount of water can aid in dissolving the base and boronic acid.[6]
Temperature 80-100 °COptimal temperature range for many Suzuki couplings, balancing reaction rate and side reactions.[6]
Atmosphere Argon or NitrogenCrucial for preventing oxygen-mediated homocoupling of the boronic acid.[5][6]
Step-by-Step Protocol: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum, then evacuate under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be thoroughly sparged with argon or nitrogen for at least 15-30 minutes prior to use.[8]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Problem: Reaction Mechanisms

Understanding the catalytic cycles can help visualize where things can go wrong.

Suzuki_Coupling_Cycles cluster_0 Desired Cross-Coupling Pathway cluster_1 Homocoupling Side Reaction (O₂ Mediated) Pd0 L-Pd(0) OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA + Ar-Br Trans Transmetalation (Ar-Pd(II)-Ar') OA->Trans + Ar'-B(OH)₂ (Base) RE Reductive Elimination Trans->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product ArX Ar-Br ArX->OA ArBOH Ar'-B(OH)₂ ArBOH->Trans Pd0_homo L-Pd(0) O2_adduct O₂-Pd(0) Complex Pd0_homo->O2_adduct + O₂ B_adduct Boronic Acid Adduct O2_adduct->B_adduct + Ar'-B(OH)₂ Trans_homo Transmetalation (Ar'-Pd(II)-Ar') B_adduct->Trans_homo + Ar'-B(OH)₂ RE_homo Reductive Elimination Trans_homo->RE_homo RE_homo->Pd0_homo Homocoupling_Product Ar'-Ar' (Byproduct) RE_homo->Homocoupling_Product O2 O₂ O2->O2_adduct ArBOH2 Ar'-B(OH)₂ ArBOH2->B_adduct ArBOH2->Trans_homo

Caption: Desired vs. Undesired pathways in Suzuki coupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents & purge vessel (3x vacuum/backfill). Check_Atmosphere->Degas No Check_Catalyst What is the Pd source? (Pd(0) vs Pd(II)) Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Action: Switch to a Pd(0) source or an efficient precatalyst (e.g., Buchwald G3/G4). Check_Catalyst->Use_Pd0 Using Pd(II) Check_Ligand Is the ligand sterically bulky and electron-rich? Check_Catalyst->Check_Ligand Using Pd(0) Use_Pd0->Check_Ligand Optimize_Ligand Action: Screen bulky ligands (e.g., XPhos, SPhos) or NHCs. Check_Ligand->Optimize_Ligand No Check_Conditions Are reaction conditions (base, temp, addition rate) optimized? Check_Ligand->Check_Conditions Yes Optimize_Ligand->Check_Conditions Optimize_Conditions Action: Try weaker bases, lower temperature, or slow addition of the nucleophile. Check_Conditions->Optimize_Conditions No End Homocoupling Minimized Check_Conditions->End Yes Optimize_Conditions->End

Caption: A logical workflow for troubleshooting homocoupling.

References

  • BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Carregal-Romero, B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016).
  • The Nobel Prize in Chemistry 2010 - Scientific Background. (2010). Nobel Prize.
  • Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,2-Dibromoethene. BenchChem.
  • A new P3N ligand for Pd-catalyzed cross-couplings in w
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Mitchell, T. N. (2004). The Suzuki-Miyaura Coupling.
  • Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. (2025).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia.
  • Chemistry LibreTexts.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • J&K Scientific LLC. Stille Cross-Coupling.
  • Chemistry LibreTexts. Stille Coupling.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions.

Sources

Navigating the Reactivity of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A Technical Guide to Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will delve into the critical aspect of its reactivity: the impact of base selection on reaction outcomes. Understanding the nuances of how different bases interact with this molecule is paramount to achieving desired product yields, minimizing side reactions, and ensuring reproducible results.

Understanding the Core Reactivity: The Acetyl Group and Keto-Enol Tautomerism

The primary site of reactivity in this compound, outside of potential cross-coupling at the bromide, is the acetyl group. The protons on the methyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in a wide array of carbon-carbon bond-forming reactions. The formation and stability of this enolate are critically dependent on the choice of base.

The phenomenon governing this reactivity is keto-enol tautomerism, an equilibrium between the ketone form and the enol form.[1][2][3] Bases facilitate the formation of the enolate, which is the conjugate base of both the keto and enol forms, thereby shifting the equilibrium.[4] The selection of a base will dictate the concentration and lifetime of the enolate, directly influencing the course of the reaction.

Troubleshooting Guide & FAQs: Base Selection for this compound

This section addresses common issues and questions that may arise during your experiments.

Question 1: My aldol condensation reaction is giving low yields. What role could the base be playing?

Answer: Low yields in aldol-type reactions are frequently traced back to an inappropriate choice of base. The key is to select a base that is strong enough to deprotonate the α-carbon of the acetyl group to a sufficient extent to form the enolate, but not so strong that it promotes side reactions.

  • Weak Bases (e.g., Triethylamine, DIPEA): These are often insufficient to generate a significant concentration of the enolate, leading to a slow or incomplete reaction.

  • Strong, Non-nucleophilic Bases (e.g., LDA, NaH, KHMDS): These bases will irreversibly and quantitatively form the enolate. While this can be advantageous for driving the reaction to completion, it can also lead to issues if the electrophile is not added promptly or if the reaction temperature is not carefully controlled. Potential problems include:

    • Self-condensation: The enolate can react with another molecule of the starting ketone.

    • Decomposition: The highly reactive enolate may be unstable at higher temperatures.

  • Inorganic Bases (e.g., NaOH, KOH, K₂CO₃): These can be effective, but their solubility in organic solvents can be a limiting factor. The use of a phase-transfer catalyst may be necessary to improve their efficacy. The presence of water with these bases can also lead to competing hydrolysis reactions.

Troubleshooting Steps:

  • Evaluate Base Strength: If you are using a weak base and observing low conversion, consider switching to a stronger base like LDA or NaH.

  • Control Reaction Conditions: When using strong bases, ensure your reaction is conducted at a low temperature (e.g., -78 °C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the enolate.

  • Order of Addition: Add the base to a solution of the ketone at low temperature, allow for enolate formation, and then add the electrophile.

Question 2: I am observing significant amounts of a side product that appears to be a result of a substitution reaction on the pyridine ring. How can I avoid this?

Answer: While the acetyl group is the most reactive site for deprotonation, strong bases can also interact with the pyridine ring. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when activated by the electron-withdrawing acetyl group.[5]

  • Choice of Base: Very strong, nucleophilic bases (e.g., organolithium reagents like n-BuLi) can potentially add to the pyridine ring, leading to undesired byproducts.

  • Sterically Hindered Bases: Using a sterically hindered base, such as Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS), can mitigate this issue. Their bulkiness makes them less likely to act as nucleophiles and attack the ring, favoring their role as a base to abstract the more accessible α-proton.

Preventative Measures:

  • Utilize Hindered Bases: For reactions requiring a strong base, LDA is often the preferred choice to selectively form the enolate without competing nucleophilic addition to the ring.

  • Temperature Control: Keeping the reaction temperature low will also disfavor nucleophilic addition to the aromatic ring.

Question 3: My reaction is not proceeding to completion, and I suspect incomplete enolate formation. How can I choose the right base for my specific substrate?

Answer: The acidity of the α-protons in this compound is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen will increase the acidity of these protons compared to a simple acetophenone. However, the methoxy group is electron-donating and may slightly counteract this effect.

A systematic approach to base selection is recommended:

Base TypeExamplespKa of Conjugate AcidTypical Use Case & Considerations
Weak Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)~11Generally insufficient for significant enolate formation. May be used as an acid scavenger.
Alkali Carbonates K₂CO₃, Cs₂CO₃~10Can be effective in polar aprotic solvents like DMF or acetonitrile, often at elevated temperatures. Heterogeneous nature can lead to slow reaction rates.
Alkoxides Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu)~16-19Good for generating a significant equilibrium concentration of the enolate. KOtBu is a stronger, more hindered base.
Hydrides Sodium hydride (NaH)~36A strong, non-nucleophilic base that provides irreversible deprotonation. Requires careful handling.
Amide Bases Lithium diisopropylamide (LDA), Potassium hexamethyldisilazide (KHMDS)~36-38Very strong, sterically hindered, non-nucleophilic bases. Ideal for quantitative and regioselective enolate formation at low temperatures.

Experimental Protocol: Test Reaction for Optimal Base Selection

To empirically determine the best base for your specific application, a small-scale test reaction is advisable.

Objective: To compare the efficiency of different bases in promoting the reaction of this compound with a model electrophile (e.g., benzaldehyde).

Methodology:

  • Set up three parallel reactions in oven-dried glassware under an inert atmosphere.

  • In each flask, dissolve 1 equivalent of this compound in anhydrous THF.

  • Cool the solutions to the appropriate temperature (-78 °C for LDA, 0 °C for NaH, room temperature for KOtBu).

  • To each flask, add 1.1 equivalents of a different base:

    • Flask A: LDA (freshly prepared or a commercial solution)

    • Flask B: NaH (as a mineral oil dispersion)

    • Flask C: KOtBu

  • Stir for 30-60 minutes to allow for enolate formation.

  • Add 1.2 equivalents of benzaldehyde to each flask.

  • Monitor the reactions by TLC or LC-MS to assess the consumption of starting material and the formation of the aldol product.

  • Quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Analyze the crude product mixture by ¹H NMR to determine the relative conversion and yield for each base.

This systematic approach will provide clear data on which base provides the optimal balance of reactivity and selectivity for your desired transformation.

Visualizing the Reaction Pathway: Base-Catalyzed Enolate Formation

The following diagram illustrates the pivotal role of the base in initiating the reaction cascade.

Base_Selection_Workflow cluster_start Starting Material cluster_base Base Selection cluster_intermediate Key Intermediate cluster_reaction Reaction Pathway Ketone This compound Base Base (e.g., LDA, NaH, KOtBu) Ketone->Base Deprotonation of α-proton Enolate Pyridyl Enolate Base->Enolate Forms Enolate Product Desired Product (e.g., Aldol Adduct) Enolate->Product + Electrophile SideProduct Side Products (e.g., Self-Condensation, Ring Addition) Enolate->SideProduct Undesired Pathways

Caption: Workflow for base-mediated reactions of the target ketone.

References

  • PrepChem.com. Synthesis of 3-acetyl pyridine. Available at: [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines. Available at: [Link]

  • ResearchGate. Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Available at: [Link]

  • ACS Publications. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • Google Patents. New method for preparing 3-pyridine acetic hydrochloride.
  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Chemistry LibreTexts. Enolization of Aldehydes and Ketones. Available at: [Link]

  • Oregon State University. Keto/Enol Tautomerization. Available at: [Link]

  • Chemistry LibreTexts. Keto-Enol Tautomerism. Available at: [Link]

  • Chemistry LibreTexts. Keto-Enol Tautomerism. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we address common challenges, particularly low conversion rates, and provide in-depth, field-proven insights to optimize your experiments for success.

Introduction to the Chemistry of this compound

This compound is a polysubstituted pyridine derivative with significant potential in the synthesis of novel pharmaceutical compounds and functional materials.[1] Its utility primarily lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring.

However, the unique substitution pattern of this molecule presents a specific set of challenges that can lead to low conversion rates. The interplay between the electron-donating 2-methoxy group, the electron-withdrawing 3-acetyl group, and the pyridine nitrogen creates a distinct electronic and steric environment around the C-Br bond. Understanding these influences is paramount to troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Issues

Q1: I am observing a significant amount of starting material at the end of my reaction. What are the initial checks I should perform?

A1: Low conversion is a common issue in cross-coupling reactions. Before delving into specific mechanistic problems, it is crucial to verify the integrity of your experimental setup and reagents.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the reaction.

  • Reagent Quality:

    • Solvent: Anhydrous, degassed solvents are critical. The presence of water or oxygen can lead to catalyst deactivation and side reactions.

    • Base: Many inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are hygroscopic. Ensure they are freshly purchased or have been properly dried before use.

    • Boronic Acid/Ester (for Suzuki Coupling): Boronic acids can dehydrate to form boroxines, which can affect reactivity. Use freshly opened boronic acids or consider using the more stable boronic esters (e.g., pinacol esters).

    • Amine (for Buchwald-Hartwig Amination): Ensure the purity of your amine coupling partner.

  • Reaction Temperature: Verify that the reaction was maintained at the target temperature. Inconsistent heating can lead to incomplete reactions.

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, the electronic nature of this compound can make this reaction challenging.

Q2: I am experiencing low conversion in a Suzuki-Miyaura coupling with this compound. What are the likely causes related to this specific substrate?

A2: The low conversion is likely due to challenges in the oxidative addition step of the catalytic cycle, influenced by the unique electronic and steric environment of your substrate.

  • Electronic Effects: The 2-methoxy group is electron-donating, which increases the electron density on the pyridine ring. This can make the C-Br bond less electrophilic and thus slow down the rate of oxidative addition to the Pd(0) catalyst.

  • Steric Hindrance: The 2-methoxy and 3-acetyl groups can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, further impeding oxidative addition.

Troubleshooting Workflow for Low Suzuki-Miyaura Conversion

Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.

Detailed Troubleshooting Steps:

  • Ligand Selection is Crucial: For electron-rich and sterically hindered aryl halides, the choice of phosphine ligand is critical. Standard ligands like PPh₃ may not be effective.

    • Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate both oxidative addition and reductive elimination.[2]

LigandKey FeaturesRecommended for
SPhos Bulky, electron-richGeneral use with challenging substrates
XPhos Very bulky, electron-richHighly sterically hindered substrates
RuPhos Electron-rich, less bulky than XPhosGood for a range of substrates
  • Base Optimization: The base plays a key role in the transmetalation step.

    • Recommendation: If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. These are often more effective for challenging substrates.

  • Solvent and Temperature:

    • Recommendation: Solvents like 1,4-dioxane or toluene with a small amount of water are common. If solubility is an issue, consider DMF. Increasing the reaction temperature may also improve conversion, but be mindful of potential side reactions.

  • Consider Boronic Esters: If you suspect decomposition of your boronic acid (protodeboronation), using a more stable boronic ester, such as a pinacol ester, can be beneficial.[1]

Side Reaction to Consider: Protodeboronation

This is the undesired cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling reaction.

Mitigation:

  • Use a less nucleophilic base (e.g., K₃PO₄ instead of NaOH).

  • Minimize the amount of water in the reaction.

  • Use a boronic ester instead of a boronic acid.

Sample Protocol for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a 0.1 M solution with respect to the starting material).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the electronic properties of this compound can pose challenges.

Q3: My Buchwald-Hartwig amination is giving low yields. How can I improve the conversion?

A3: Low conversion in Buchwald-Hartwig aminations of this substrate is often related to catalyst inhibition or slow oxidative addition.

  • Potential for Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The presence of the ortho-methoxy group may also influence this interaction.

  • Slow Oxidative Addition: As with the Suzuki coupling, the electron-rich nature of the pyridine ring can slow down the oxidative addition step.

Troubleshooting Workflow for Low Buchwald-Hartwig Conversion

Caption: Troubleshooting workflow for low Buchwald-Hartwig conversion.

Detailed Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is paramount.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. For primary amines, BrettPhos is often a good choice. For secondary amines, RuPhos can be effective. Xantphos is another versatile ligand to consider.[3]

LigandCoupling PartnerKey Features
BrettPhos Primary aminesExcellent for challenging primary amine couplings
RuPhos Secondary aminesGood for a broad range of secondary amines
Xantphos Primary & Secondary aminesBidentate ligand, can be effective in preventing side reactions
  • Base Selection: The choice of base can significantly impact the reaction rate and outcome.

    • Recommendation: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice and often provides high reaction rates. However, it is not compatible with all functional groups. For more sensitive substrates, consider using lithium bis(trimethylsilyl)amide (LHMDS) or a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[3]

  • Solvent and Temperature:

    • Recommendation: Toluene and 1,4-dioxane are common solvents. If your starting material has poor solubility, consider a more polar aprotic solvent like DMF. Increasing the temperature can improve conversion, but be aware of potential side reactions like dehalogenation.

Side Reaction to Consider: Dehalogenation

Dehalogenation is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-(2-methoxypyridin-3-yl)ethanone. This can occur via a β-hydride elimination pathway from a palladium-hydride intermediate.

Mitigation:

  • Ensure your amine is of high purity and free of impurities that could act as hydride sources.

  • Use a bidentate ligand like Xantphos, which can suppress β-hydride elimination.[4]

  • Carefully control the reaction temperature, as higher temperatures can promote this side reaction.

Sample Protocol for Buchwald-Hartwig Amination

This is a general starting point and may require optimization.

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the starting material).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. MH Chem. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • National Center for Biotechnology Information. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. [Link]

  • OSTI.GOV. (1986, March 1). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. SciTech Connect. [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Arkivoc. (2019, December 15). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

  • National Center for Biotechnology Information. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2012, August 29). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2024, May 22). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. [Link]

  • Catalysis Science & Technology (RSC Publishing). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ChemRxiv. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Reagentia. 1-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ETHANONE (1 x 5 g). [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. In the absence of a publicly available, fully characterized spectrum for this specific molecule, this guide leverages experimental data from structurally analogous compounds to predict and interpret its ¹H and ¹³C NMR spectra. This approach serves as a practical framework for researchers, scientists, and drug development professionals in the structural elucidation of novel pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This guide will delve into the expected ¹H and ¹³C NMR spectral data, providing a detailed rationale for the predicted chemical shifts and coupling constants based on the electronic effects of the bromo, methoxy, and acetyl substituents on the pyridine ring. By comparing these predictions with the known NMR data of simpler, related molecules, we can build a high-confidence model for the spectral features of the title compound.

Predicted NMR Spectral Data

A meticulous analysis of substituent effects allows for the prediction of the ¹H and ¹³C NMR spectra of this compound. The electron-withdrawing nature of the bromine atom and the acetyl group, combined with the electron-donating effect of the methoxy group, creates a distinct electronic environment for each nucleus, leading to a unique spectral fingerprint.

Predicted ¹H NMR Data (in CDCl₃)
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-48.2 - 8.4d~2.5
H-68.0 - 8.2d~2.5
OCH₃3.9 - 4.1s-
COCH₃2.5 - 2.7s-
Predicted ¹³C NMR Data (in CDCl₃)
CarbonPredicted Chemical Shift (ppm)
C=O198 - 202
C-2160 - 164
C-6148 - 152
C-4140 - 144
C-3125 - 129
C-5115 - 119
OCH₃53 - 57
COCH₃25 - 29

Comparative Spectral Analysis

To substantiate these predictions, we will compare the expected spectral features with the experimental NMR data of three key analogues: 2-acetylpyridine, 2-bromopyridine, and 5-bromo-2-methoxypyridine.

Analogue 1: 2-Acetylpyridine

The ¹H NMR spectrum of 2-acetylpyridine provides a baseline for the chemical shifts of the acetyl protons and the adjacent pyridine protons.[2] The acetyl protons typically appear as a singlet around 2.7 ppm. The pyridine protons show a characteristic downfield pattern, with the proton ortho to the nitrogen (H-6) being the most deshielded.

Analogue 2: 2-Bromopyridine

The introduction of a bromine atom at the 2-position of the pyridine ring leads to a general downfield shift of the ring protons due to its electron-withdrawing inductive effect.[3][4][5] The ¹H NMR spectrum of 2-bromopyridine shows the proton at C-6 at approximately 8.3-8.4 ppm.[4]

Analogue 3: 5-Bromo-2-methoxypyridine

This analogue is particularly informative as it contains two of the three substituents present in our target molecule. The methoxy group at C-2 is electron-donating through resonance, which will shield the ring protons, shifting them upfield compared to a non-substituted pyridine. The ¹³C NMR data for 5-bromo-2-methoxypyridine shows the carbon bearing the methoxy group (C-2) at a significantly upfield position.[6]

By synthesizing the information from these analogues, we can rationalize the predicted chemical shifts for this compound. The acetyl group at C-3 will deshield the adjacent H-4 proton, while the methoxy group at C-2 will shield the H-6 proton. The bromine at C-5 will deshield both H-4 and H-6. The interplay of these effects results in the predicted chemical shifts presented in the tables above.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data for this compound or similar compounds, the following protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.[7]

  • For ¹H NMR, a standard single-pulse experiment should be used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of at least 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is standard. A spectral width of around 250 ppm is appropriate. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[8]

Data Processing
  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Apply a line-broadening factor (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizing the Molecular Structure and Key Interactions

The following diagram illustrates the structure of this compound and highlights the key atoms for NMR analysis.

G N1 N C2 C2 N1->C2 C3 C3 C2->C3 O_methoxy O C2->O_methoxy C4 C4 C3->C4 C_acetyl C C3->C_acetyl C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 Br Br C5->Br C6->N1 H6 H6 C6->H6 CH3_methoxy CH3 O_methoxy->CH3_methoxy O_acetyl O C_acetyl->O_acetyl CH3_acetyl CH3 C_acetyl->CH3_acetyl

Figure 1. Molecular structure of this compound.

Conclusion

This guide provides a robust framework for the NMR spectral analysis of this compound. By leveraging data from analogous compounds, we have established a reliable set of predicted ¹H and ¹³C NMR data. The detailed experimental protocol offers a standardized approach for acquiring high-quality spectra. This comparative and predictive methodology is a powerful tool in the arsenal of chemists and researchers, enabling the confident structural elucidation of novel and complex organic molecules.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • SpectraBase. 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. 4-Acetylpyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • ACG Publications. Records of Natural Products-SI. Retrieved from [Link]

  • LookChem. CAS: 1211521-17-3 Name: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. Retrieved from [Link]

  • Varian, Inc. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • SpectraBase. 2-Bromopyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

  • IJARSCT. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • SpectraBase. 5-Bromo-2-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug discovery and development, the quality of each component is paramount. Pharmaceutical intermediates, such as 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, are the foundational building blocks of active pharmaceutical ingredients (APIs). The purity and impurity profile of these intermediates directly influences the safety, efficacy, and stability of the final drug product.[1][2] Consequently, robust, accurate, and reliable analytical methods for purity determination are not merely a regulatory requirement but a scientific necessity.[3]

This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound. We will delve into the causality behind the selection of columns and mobile phases, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This content is designed for researchers, analytical chemists, and drug development professionals seeking to establish or optimize quality control procedures for this class of compounds.

The Analytical Challenge: Profiling this compound

This compound is a polar, aromatic heterocyclic compound. Its structure, featuring a pyridine ring, a bromine atom, and an acetyl group, makes it an ideal candidate for RP-HPLC with UV detection. The primary analytical goal is to separate the main compound from potential process-related impurities and degradation products. These impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Positional isomers formed during bromination or other synthetic steps.

  • Over-brominated Species: Di-brominated or other poly-halogenated byproducts.[4]

  • Degradation Products: Compounds resulting from hydrolysis, oxidation, or photolysis, which must be studied as per ICH guidelines.[5]

Given these requirements, RP-HPLC stands as the gold standard due to its high resolving power, quantitative accuracy, and adaptability.[3][4]

Method 1: The Industry Workhorse – C18-Based RP-HPLC

This first method employs a conventional C18 (octadecylsilane) stationary phase, the most widely used support in reversed-phase chromatography, prized for its strong hydrophobic retention and broad applicability.[6]

Causality and Experimental Choices:

  • Stationary Phase (C18): The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, which is effective for retaining moderately polar aromatic compounds like our analyte.[6][7] This interaction is primarily based on van der Waals forces between the analyte and the stationary phase.

  • Mobile Phase (Acetonitrile and Water): Acetonitrile is chosen for its low viscosity, which allows for higher efficiency, and its low UV cutoff, which prevents interference with detection. Water is the weak solvent in the polar mobile phase.[8]

  • Acidic Modifier (0.1% Formic Acid): The pyridine nitrogen in the analyte is basic (pKa of pyridine is ~5.2).[9][10] Operating in an acidic mobile phase (pH ~2.7) ensures that this nitrogen is consistently protonated. This prevents peak tailing that can occur from interactions between the basic analyte and residual acidic silanols on the silica support, resulting in sharper, more symmetrical peaks. Formic acid is also volatile, making it compatible with mass spectrometry (LC-MS) for impurity identification.

Experimental Protocol: Method 1
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent) to obtain a stock solution of 1 mg/mL.

    • Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

Method 2: The Selectivity Alternative – Phenyl-Hexyl RP-HPLC

While C18 columns are excellent general-purpose tools, certain structurally similar impurities, especially aromatic isomers, may co-elute. Method 2 utilizes a Phenyl-Hexyl stationary phase to introduce an alternative separation mechanism.

Causality and Experimental Choices:

  • Stationary Phase (Phenyl-Hexyl): This phase incorporates a phenyl ring linked to the silica via a hexyl chain. This offers a unique "mixed-mode" retention mechanism. In addition to the standard hydrophobic interactions from the hexyl linker, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte and its impurities.[6][11] This secondary interaction can significantly enhance the resolution of compounds with similar hydrophobicity but different aromatic character or substitution patterns.

  • Mobile Phase and Gradient: The same mobile phase and gradient as Method 1 are used as a starting point. The different selectivity of the column is the primary variable being tested, allowing for a direct comparison of the stationary phase's impact on the separation.

Experimental Protocol: Method 2
  • Sample Preparation:

    • Identical to Method 1.

  • Chromatographic Conditions:

    • Instrument: Identical to Method 1.

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

    • All other conditions (Mobile Phase, Gradient Program, Flow Rate, Column Temperature, Detection Wavelength, Injection Volume) are kept identical to Method 1 to ensure a valid comparison.

Performance Comparison: C18 vs. Phenyl-Hexyl

To objectively evaluate the two methods, we analyze their performance based on hypothetical, yet realistic, chromatographic data for the main peak and a critical pair of closely eluting impurities.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale for Performance
Retention Time (t_R) of Main Peak ~15.2 min~14.5 minThe Phenyl-Hexyl phase is generally less retentive than a C18 phase of similar carbon load, leading to slightly shorter retention times.
Resolution (R_s) of Critical Pair 1.42.1The π-π interactions of the Phenyl-Hexyl column provide enhanced selectivity for aromatic isomers, significantly improving their separation.[11]
Tailing Factor (T_f) 1.11.1The acidic mobile phase effectively controls peak tailing in both methods by ensuring the consistent protonation of the basic analyte.
Theoretical Plates (N) ~12,000~11,500C18 columns often exhibit slightly higher general efficiency, but the difference is typically minor for well-packed columns.
Primary Advantage Robust, versatile, widely available, extensive literature support.Superior selectivity for aromatic and unsaturated compounds.C18 is a reliable first choice; Phenyl-Hexyl is a powerful tool for resolving challenging separations.
Primary Disadvantage May fail to resolve complex mixtures of aromatic isomers.Can be less retentive for purely aliphatic compounds.The choice depends on the specific impurity profile of the sample.

HPLC Purity Analysis Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process, from initial sample handling to the final data report.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Weighing Dissolve 2. Dissolution in Diluent Sample->Dissolve Filter 3. Filtration (0.45 µm) Dissolve->Filter HPLC 4. HPLC System Setup (Column, Mobile Phase, Method) Filter->HPLC Injectable Sample Inject 5. Sample Injection HPLC->Inject Detect 6. UV Detection Inject->Detect Chromatogram 7. Chromatogram Generation Detect->Chromatogram Raw Data Integrate 8. Peak Integration (% Area Calculation) Chromatogram->Integrate Report 9. Final Report Generation Integrate->Report

Sources

Mass Spectrometry of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable insights into molecular weight, structure, and purity.[1][2] This guide offers an in-depth comparison of mass spectrometric behaviors of 1-(5-bromo-2-methoxypyridin-3-yl)ethanone and its derivatives, a class of compounds with significant potential in medicinal chemistry. The strategic application of different ionization techniques and an understanding of fragmentation pathways are crucial for the unambiguous identification and quality control of these molecules.[3]

Introduction to this compound Derivatives

The substituted pyridine core is a prevalent motif in a multitude of FDA-approved drugs, valued for its ability to engage in favorable interactions with biological targets. The presence of a bromine atom, a methoxy group, and an ethanone substituent on the pyridine ring of the title compound class offers a rich scaffold for medicinal chemistry exploration, potentially leading to the development of novel therapeutics. The molecular formula for the parent compound, this compound, is C₈H₈BrNO₂ with a molecular weight of approximately 230.06 g/mol .

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For this compound derivatives, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection between these "hard" and "soft" ionization methods depends on the analytical goal.

Electron Ionization (EI): The Hard Approach for Structural Elucidation

EI is a classic, high-energy ionization technique that involves bombarding the analyte with a beam of energetic electrons. This process typically induces extensive fragmentation, providing a detailed molecular fingerprint that is invaluable for structural elucidation.[4]

  • Mechanism: The high energy of the electrons (typically 70 eV) causes the ejection of an electron from the molecule, forming a radical cation (M•+). This molecular ion is often unstable and undergoes a cascade of fragmentation reactions.

  • Advantages: Produces rich, reproducible fragmentation patterns that are useful for structural identification and library matching.

  • Disadvantages: The molecular ion may be weak or absent for some compounds, making it difficult to determine the molecular weight.

Electrospray Ionization (ESI): The Soft Touch for Molecular Weight Determination

In contrast to EI, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[5] This method imparts minimal excess energy to the analyte, resulting in little to no fragmentation.

  • Mechanism: A high voltage is applied to a liquid containing the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in positive ion mode.

  • Advantages: The molecular ion (or more accurately, a pseudomolecular ion) is almost always observed, providing a clear determination of the molecular weight.[5] It is also highly compatible with liquid chromatography (LC-MS).

  • Disadvantages: Provides limited structural information from a single-stage mass spectrum due to the lack of fragmentation. However, this can be overcome by using tandem mass spectrometry (MS/MS).

Ionization TechniquePrincipleFragmentationPrimary Application
Electron Ionization (EI) High-energy electron impactExtensive ("Hard")Structural Elucidation
Electrospray Ionization (ESI) High-voltage spray from solutionMinimal ("Soft")Molecular Weight Determination

Predicted Fragmentation Pathways of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible in common databases, its fragmentation behavior under Electron Ionization can be predicted based on established principles of mass spectrometry for ketones and substituted aromatic compounds. The primary fragmentation pathways are expected to be α-cleavage and cleavages involving the pyridine ring substituents.

α-Cleavage: A Dominant Pathway for Ketones

One of the most common fragmentation pathways for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom (the α-carbon).[6][7] For this compound, this would involve the loss of the methyl group.

G M [M]⁺˙ m/z 229/231 frag1 [M - CH₃]⁺ m/z 214/216 M->frag1 - •CH₃ (α-cleavage)

Caption: Predicted α-cleavage of the molecular ion.

Cleavage of the Methoxy Group

Another likely fragmentation is the loss of the methoxy group, either as a radical or through a rearrangement process.

G M [M]⁺˙ m/z 229/231 frag2 [M - OCH₃]⁺ m/z 198/200 M->frag2 - •OCH₃

Sources

A Researcher's Guide to the Reactivity of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, with their utility largely dictated by the nature and position of their substituents. 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is a versatile building block, offering multiple points for synthetic elaboration. The bromine atom at the C5 position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[1][2]

This guide provides an in-depth comparison of the reactivity of this compound with other bromopyridines. We will delve into the electronic and steric factors governing its reactivity, present comparative data for key cross-coupling reactions, and provide detailed, field-proven experimental protocols to aid researchers in leveraging this valuable synthetic intermediate.

The Electronic and Steric Landscape: Understanding Reactivity

The reactivity of a bromopyridine in a cross-coupling reaction is primarily governed by the ease of oxidative addition of the C-Br bond to a low-valent palladium catalyst, typically Pd(0).[3][4] This step is highly sensitive to the electronic density of the pyridine ring and steric hindrance around the bromine atom.[5][6][7]

In this compound, three substituents modulate the pyridine ring's electronic properties:

  • 2-Methoxy Group (-OCH₃): This is an electron-donating group (EDG) through resonance (+R effect) but electron-withdrawing through induction (-I effect). Overall, it increases electron density on the ring, particularly at the ortho and para positions.[8][9]

  • 3-Acetyl Group (-COCH₃): This is a strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It significantly reduces the electron density of the pyridine ring.[8]

  • 5-Bromo Group (-Br): Halogens are deactivating groups, withdrawing electron density through a strong inductive effect (-I), but they can also donate electron density weakly through resonance (+R).[9]

The pyridine nitrogen itself is inherently electron-withdrawing, contributing to the overall electron-deficient nature of the ring system.[9][10] The combination of a strong EWG (acetyl) and a deactivating halogen on an already electron-poor ring makes the C5-Br bond particularly susceptible to oxidative addition. The electron-withdrawing acetyl group enhances the electrophilicity of the carbon bearing the bromine, facilitating the key catalytic step.

Logical Relationship: Electronic Effects on the Pyridine Ring

The following diagram illustrates the primary electronic influences of the substituents on the this compound scaffold.

G Figure 1: Electronic Influences on the Pyridine Ring substituents Substituents -OCH₃ (C2) -COCH₃ (C3) -Br (C5) effects Primary Electronic Effect Electron Donating (+R) Electron Withdrawing (-R, -I) Electron Withdrawing (-I) substituents:f1->effects:f1 Donates e⁻ substituents:f2->effects:f2 Withdraws e⁻ substituents:f3->effects:f3 Withdraws e⁻ reactivity Impact on C-Br Bond Reactivity | Overall effect is increased electrophilicity at C5, enhancing susceptibility to oxidative addition. effects->reactivity Net Effect G Figure 2: Suzuki-Miyaura Coupling Workflow A 1. Reagent Addition (Inert Atmosphere) - Bromopyridine - Boronic Acid - Catalyst & Ligand - Base B 2. Solvent Addition & Degassing A->B C 3. Heating (e.g., 100 °C) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Workup - Quench - Extraction D->E Upon Completion F 6. Purification (Column Chromatography) E->F G Pure Product F->G G Figure 3: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂(Br) oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_biaryl Ar-Pd(II)L₂(Ar') trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product reactants Ar-Br + Ar'-B(OH)₂ reactants->oa base Base base->trans

Sources

A Comparative Guide to Functionalized 3-Acetylpyridine Building Blocks: Alternatives to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The substituted pyridine ring is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in numerous FDA-approved drugs.[1][2] The 3-acetyl-2-methoxypyridine motif, in particular, offers a synthetically versatile platform for the elaboration of complex molecular architectures. The title compound, 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, serves as a canonical building block, leveraging a strategically placed bromine atom as a handle for a wide array of palladium-catalyzed cross-coupling reactions. However, reliance on a single building block can limit synthetic strategy, introduce supply chain vulnerabilities, and may not be optimal for all desired transformations.

This guide provides a comprehensive comparison of viable alternatives to this compound. We will analyze these alternatives based on their reactivity, synthetic accessibility, and strategic application, supported by comparative data and detailed experimental protocols. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting building blocks, thereby accelerating discovery campaigns.

The Reference Compound: this compound

This building block is widely utilized due to the robust and well-understood reactivity of the aryl bromide in cross-coupling reactions. The C-Br bond offers a favorable balance between stability for purification and storage, and reactivity for efficient oxidative addition to a Pd(0) catalyst. The 2-methoxy group acts as an important electronic and steric modulator and is often a key pharmacophoric feature.

A typical application involves the Suzuki-Miyaura cross-coupling to form a C-C bond, a foundational reaction in drug discovery.

Comparative Analysis of Alternative Building Blocks

The selection of an alternative is a strategic decision dictated by the desired reaction, required reactivity, cost, and safety considerations. We will explore four main classes of alternatives.

Halogen Variants: Modulating Reactivity

The most direct alternatives involve simply changing the halogen at the 5-position. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is inversely proportional to the C-X bond dissociation energy.

  • 1-(5-Iodo-2-methoxypyridin-3-yl)ethanone: The C-I bond is the most labile among the common halogens, facilitating oxidative addition under milder conditions, often at lower catalyst loadings or temperatures. This is particularly advantageous for sensitive substrates or when attempting to achieve selective coupling in the presence of other, less reactive halides.

  • 1-(5-Chloro-2-methoxypyridin-3-yl)ethanone: The C-Cl bond is significantly stronger and more electron-rich, making oxidative addition more challenging.[3] Historically considered less reactive, the development of advanced catalyst systems employing electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands has made chloro-pyridines highly valuable and cost-effective coupling partners.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

Building BlockHalogenTypical Catalyst SystemRelative ReactivityAvg. Yield (%)
1-(5-Iodo-2-methoxypyridin-3-yl)ethanoneIodoPd(PPh₃)₄, Na₂CO₃High>90
This compoundBromoPd(dppf)Cl₂, K₂CO₃Medium80-95
1-(5-Chloro-2-methoxypyridin-3-yl)ethanoneChloroPd₂(dba)₃, SPhos, K₃PO₄Low75-90*

*Requires more specialized, electron-rich ligands for high efficiency.

Reversing Polarity: Boronic Acid and Ester Derivatives

Instead of serving as the electrophilic partner, the pyridine scaffold can be functionalized to act as the nucleophile in cross-coupling reactions. This strategy, which reverses the traditional reactivity, is invaluable when the desired coupling partner is only available as a halide or triflate.

  • (2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanone: Boronic esters, particularly pinacol esters, offer excellent stability, low toxicity, and ease of handling compared to boronic acids.[4][5] They are readily prepared from the corresponding bromo- or iodo-pyridines via Miyaura borylation. These reagents are workhorses for the Suzuki-Miyaura reaction.[6]

G Bromo This compound (Electrophile) Product Coupled Product Bromo->Product Suzuki-Miyaura Boronate (2-Methoxy-5-(pinacolato)pyridin-3-yl)ethanone (Nucleophile) Boronate->Product Suzuki-Miyaura Partner_B Aryl-B(OR)₂ (Nucleophile) Partner_B->Bromo Partner_X Aryl-X (X=Br, I, OTf) (Electrophile) Partner_X->Boronate

Organostannanes for Stille Coupling

The Stille reaction provides a powerful, orthogonal approach to C-C bond formation.[7] Organostannane reagents are often tolerant of a wide range of functional groups where boronic acids might be problematic.

  • 1-(2-Methoxy-5-(tributylstannyl)pyridin-3-yl)ethanone: While highly effective, the primary drawback of organostannanes is the toxicity and difficulty in removing stoichiometric tin byproducts from the reaction mixture.[8] However, for certain complex fragment couplings in late-stage synthesis, the reliability of the Stille coupling can outweigh these concerns.[9]

Bioisosteric and Unsubstituted Scaffolds

In drug discovery, it is often necessary to probe the importance of every substituent. Removing or replacing the 2-methoxy group can provide crucial structure-activity relationship (SAR) data.

  • 1-(5-Bromopyridin-3-yl)ethanone (3-Acetyl-5-bromopyridine): This simpler analog allows for the assessment of the 2-methoxy group's contribution to biological activity and pharmacokinetic properties.[10] Electronically, the absence of the electron-donating methoxy group can render the C-Br bond slightly more susceptible to oxidative addition, potentially altering optimal reaction conditions.

  • Alternative Heterocyclic Cores: Depending on the therapeutic target, bioisosteric replacement of the pyridine ring itself with other heterocycles like thiophene (e.g., 1-(4-bromo-5-methoxythiophen-2-yl)ethanone) or pyrazole can be a fruitful strategy.[11] This falls outside the direct comparison but represents a logical next step in a medicinal chemistry campaign.

Strategic Selection Workflow

Choosing the right building block is critical for optimizing a synthetic route. The following workflow provides a decision-making framework based on common research and development scenarios.

G start What is your primary goal? goal1 Highest Reactivity / Mildest Conditions start->goal1 goal2 Cost-Effectiveness / Scalability start->goal2 goal3 Orthogonal Reactivity / Functional Group Tolerance start->goal3 goal4 Reverse Coupling Polarity start->goal4 sub1 Use Iodo-Pyridine (Most Reactive) goal1->sub1 sub2 Use Chloro-Pyridine (Requires advanced catalyst but is cost-effective) goal2->sub2 sub3 Use Stannyl-Pyridine (Stille Coupling) goal3->sub3 sub4 Use Boryl-Pyridine (Suzuki Coupling with Aryl-Halide partner) goal4->sub4

Experimental Protocols

The following protocols are generalized procedures that serve as excellent starting points. Optimization of solvent, base, temperature, and catalyst/ligand may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Halopyridines (Electrophile)
  • Reagent Setup: To a flame-dried reaction vial, add the halopyridine building block (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).

  • Solvent and Degassing: The vial is sealed with a septum, evacuated, and backfilled with argon or nitrogen three times. Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired product.

Causality: The choice of base and solvent is crucial. Carbonates or phosphates are commonly used, and the presence of water can be beneficial for the transmetalation step. For less reactive chloro-pyridines, a stronger, non-aqueous base like K₃PO₄ in a solvent like toluene or dioxane is often paired with a specialized ligand (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step.

Protocol 2: General Procedure for Miyaura Borylation of this compound
  • Reagent Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and potassium acetate (KOAc, 1.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-24 hours until the starting material is consumed (monitored by LC-MS).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is often sufficiently pure for the next step, but can be further purified by recrystallization or flash chromatography to yield the desired boronate ester.

Causality: KOAc is used as a mild base to facilitate the catalytic cycle. The reaction is performed under anhydrous conditions to prevent hydrolysis of the diboron reagent and the resulting boronate ester product.

Conclusion

While this compound is a reliable and effective building block, a nuanced understanding of the available alternatives can significantly enhance the efficiency and strategic flexibility of a synthetic campaign. Iodo-pyridines offer superior reactivity for delicate substrates, while chloro-pyridines provide a cost-effective option for large-scale synthesis, provided the appropriate catalytic system is employed. Furthermore, reversing reactivity through borylated or stannylated intermediates opens up entirely different synthetic disconnections. By carefully considering the factors of reactivity, cost, safety, and overall synthetic strategy, researchers can select the optimal 3-acetylpyridine building block to accelerate the discovery and development of new chemical entities.

References

  • Carl ROTH. (n.d.). 3-Acetylpyridine. Retrieved January 18, 2026, from [Link]

  • Deiters, A., et al. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • ChemBK. (2024). 2-Methoxy pyridine -3-yl boronic acid pinacol ester. [Link]

  • PubChem. (n.d.). 1-(5-iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (2023). Boronic acid. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • ResearchGate. (2017). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]

  • ChemRxiv. (2020). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

Sources

A Cost-Benefit Analysis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Substituted pyridines are privileged scaffolds, forming the core of numerous pharmaceuticals. This guide provides an in-depth cost-benefit analysis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone (CAS: 1256811-02-5), a versatile building block, comparing its utility against a common, simpler alternative in the context of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis.

The Strategic Value of a Pre-Functionalized Intermediate

This compound is a pyridine derivative featuring three key functional groups:

  • A Bromine atom at the 5-position: This serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

  • A Methoxy group at the 2-position: This electron-donating group can modulate the electronic properties of the pyridine ring, influencing reactivity and providing a site for potential future demethylation to a pyridone.

  • An Acetyl group at the 3-position: This group offers a point for further chemical elaboration or can be a crucial pharmacophore in the final target molecule.

The primary advantage of this molecule lies in its pre-functionalized structure. It allows for a more convergent synthetic strategy, where key functionalities are carried into the final steps, potentially reducing the overall step count compared to a more linear approach.

Focus Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds.[1][2] It is a staple in the pharmaceutical industry for synthesizing biaryl structures, which are common in kinase inhibitors and other drug classes.

Proposed Synthetic Pathway using this compound

A typical Suzuki coupling reaction would involve coupling the title compound with an arylboronic acid to yield a 5-aryl-2-methoxy-3-acetylpyridine derivative.

Suzuki_Coupling_Pathway start_A 1-(5-Bromo-2-methoxy pyridin-3-yl)ethanone catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K3PO4) start_A->catalyst start_B Arylboronic Acid (Ar-B(OH)2) start_B->catalyst product 5-Aryl-2-methoxy-3-acetylpyridine (Target Scaffold) catalyst->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

Mechanistic Considerations and Causality

The success of a Suzuki coupling hinges on the careful selection of a catalyst, ligand, base, and solvent.[3]

  • Catalyst/Ligand: For an electron-rich heteroaryl bromide like our title compound, a standard palladium catalyst such as Pd(PPh₃)₄ may be sufficient. However, for more challenging couplings or to improve reaction kinetics and yield, more advanced systems using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often employed.[4] These ligands facilitate the rate-determining oxidative addition step and promote the final reductive elimination to release the product.[2]

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step. It activates the organoboron species to form a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.[1]

The catalytic cycle is a self-validating system; each component plays a crucial and well-understood role, ensuring the reaction proceeds to completion.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-Br(L2) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product arbr Ar-Br arbr->oxidative_add ar_boron Ar'-B(OR)2 + Base ar_boron->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol based on established methodologies for similar substrates and may require optimization.[3]

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the base, for example, anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add the solvent system, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Heat the reaction mixture with stirring to 85-95 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methoxy-3-acetylpyridine.

Comparative Analysis: An Alternative Synthetic Route

To assess the cost-benefit of our title compound, we will compare it to a route starting with a simpler, less functionalized building block: 3-Bromo-5-methoxypyridine (CAS: 50720-12-2).[5] To arrive at the same final product, this route would require an additional step: a Friedel-Crafts acylation (or similar transformation) after the Suzuki coupling.

Workflow_Comparison cluster_0 Route A: Using this compound cluster_1 Route B: Using 3-Bromo-5-methoxypyridine A1 Starting Material (Acetyl group present) A2 Suzuki Coupling A1->A2 A3 Final Product A2->A3 B1 Starting Material (No acetyl group) B2 Suzuki Coupling B1->B2 B3 Intermediate B2->B3 B4 Acylation Step B3->B4 B5 Final Product B4->B5

Caption: Comparison of a one-step vs. a two-step synthetic workflow.

Data-Driven Cost and Efficiency Comparison

The choice between these two routes is a classic case of balancing the upfront cost of a more complex starting material against the downstream costs associated with a longer synthetic sequence.

MetricRoute A: this compoundRoute B: 3-Bromo-5-methoxypyridineRationale & Justification
Starting Material CAS 1256811-02-5[6]50720-12-2[5]Unique identifiers for each starting material.
Approx. Cost ($/g) ~$90 - $450 (scale dependent)[7]~$10 - $30 (scale dependent)[5]The pre-functionalized starting material has a significantly higher initial cost due to the additional synthetic steps in its own manufacture.
Number of Steps 1 (Suzuki Coupling)2 (Suzuki Coupling + Acylation)Route A is more convergent and step-economical.
Projected Overall Yield ~70-90%~50-70%Assuming an 80% yield for each step in Route B (0.8 * 0.8 = 64%), the overall yield is likely lower than the single, high-yielding step in Route A.
Process Mass Intensity LowerHigherA two-step process inherently requires more solvents, reagents, and purification media, increasing waste and cost.[8][9]
Labor & Time LowerHigherFewer steps directly translate to reduced hands-on time for researchers and lower labor costs in a production environment.
Potential Challenges Standard coupling optimization.Regioselectivity of acylation. The intermediate from Route B could potentially be acylated at different positions on the pyridine ring, leading to isomeric impurities that are difficult to separate.
Overall Cost of Goods Potentially Lower at ScalePotentially Higher at ScaleWhile the starting material is cheaper, the costs of an additional reaction (reagents, catalyst, solvent, energy, labor, waste disposal) can make the overall process more expensive.[10]

Conclusion and Recommendation

The cost-benefit analysis reveals a clear trade-off.

This compound represents a higher initial investment in raw materials. However, its use offers substantial benefits in terms of synthetic efficiency:

  • Reduced Step Count: Leads to faster project timelines and lower labor costs.

  • Higher Overall Yield: Maximizes the conversion of valuable materials into the final product.

  • Improved Process Economics: Lower process mass intensity reduces solvent usage and waste disposal costs, aligning with green chemistry principles.[8]

  • Mitigated Risk: Avoids potential challenges with regioselectivity that could arise in a later-stage acylation step.

Recommendation:

For drug discovery and early-stage development , where speed, reliability, and obtaining pure material for screening are paramount, the use of this compound is highly advantageous. The higher upfront cost is easily justified by the time saved and the increased probability of a successful synthesis.

For late-stage process development and large-scale manufacturing , the decision is more nuanced. While the benefits of a shorter route are still significant, a thorough cost analysis of both pathways at scale would be necessary.[10] However, the efficiency gains and reduced waste associated with the more convergent route often make it the more economical and environmentally responsible choice in the long run.

Ultimately, this compound is a strategic building block that empowers chemists to design more elegant and efficient syntheses, accelerating the journey from concept to compound.

References

  • Spencer, C., et al. (2012). Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research. Molecules, 17(12), 14387-14404. Available at: [Link]

  • CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents.
  • CN113429342A - Synthesis method of pexidaltinib intermediate - Google Patents.
  • ResearchGate. Chemical structure of pexidartinib (Turalio). Available at: [Link]

  • Anichem. 1-(5-Bromo-pyridin-3-yl)-ethanone In Stock. Available at: [Link]

  • PNAS. The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. Available at: [Link]

  • Reachem. (2024). The Role of Custom Synthesis in Cost-effective Drug Production. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • NIH National Center for Biotechnology Information. Computational Chemical Synthesis Analysis and Pathway Design. Available at: [Link]

  • Frontiers in Oncology. (2023). PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • NCBI Bookshelf. Synthesis and Manufacturing: Creating and Exploiting New Substances and New Transformations. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Available at: [Link]

  • ResearchGate. (2006). Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering. Available at: [Link]

  • PubChem. 3-Bromo-2-methoxypyridine. Available at: [Link]

  • NIH National Center for Biotechnology Information. The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Available at: [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]

  • Reagentia. 1-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ETHANONE (1 x 5 g). Available at: [Link]

Sources

A Comparative Guide to the Characterization of Impurities in 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification, quantification, and characterization of impurities in the active pharmaceutical ingredient (API) intermediate, 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. As an essential building block in the synthesis of various pharmaceutical agents, ensuring its purity is paramount to the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of analytical methodologies grounded in scientific principles and regulatory expectations.

The narrative that follows is built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which outlines the requirements for impurities in new drug substances.[1][2][3] The core objective is not merely to detect impurities but to understand their origin, establish their structure, and implement control strategies. This involves a multi-faceted approach, combining predictive degradation studies with orthogonal analytical techniques to build a complete impurity profile.

The Strategic Imperative: Why Impurity Profiling Matters

In pharmaceutical development, an impurity is any component of the drug substance that is not the chemical entity defined as the active ingredient.[4][5] These impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual reagents or catalysts.[6][7] Even at trace levels, such substances can impact the drug's efficacy, stability, and, most critically, patient safety. A thorough impurity profile is a regulatory necessity and serves as a fingerprint of the manufacturing process, ensuring batch-to-batch consistency.[8]

For this compound, a halogenated pyridine derivative, the potential for various process-related and degradation impurities necessitates a robust analytical control strategy.[9]

Anticipating the Unknown: Forced Degradation Studies

Before selecting an analytical method, it is crucial to understand the potential degradation pathways of the molecule. Forced degradation, or stress testing, is the process of subjecting the API to conditions more severe than accelerated stability testing to predict the likely degradation products.[10][11] This allows for the development of stability-indicating analytical methods capable of separating the API from its potential degradants.[12][13]

Typical Stress Conditions for this compound:

Stress ConditionReagent/Condition DetailsRationale
Acid Hydrolysis 0.1 M HCl, 60°C, 24hTo assess susceptibility to degradation in acidic environments, potentially cleaving the ether linkage.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hTo evaluate stability in alkaline conditions, which could also target the ether or promote other reactions.
Oxidation 3% H₂O₂, Room Temp, 24hTo identify potential oxidation products, such as N-oxides, which are common for pyridine rings.[14]
Thermal Degradation Solid state, 105°C, 48hTo assess the intrinsic thermal stability of the molecule in the absence of solvent.
Photostability Solid state, ICH Q1B compliant light exposure (≥1.2 million lux hours and ≥200 W h/m²)To determine light sensitivity, a critical parameter for storage and handling.
Experimental Protocol: Forced Degradation Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid/Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat as specified. At designated time points, withdraw an aliquot, neutralize it (with NaOH for acid samples, HCl for base samples), and dilute to a final concentration of ~100 µg/mL for analysis.

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature. At designated time points, withdraw an aliquot and dilute to ~100 µg/mL.

  • Control Samples: Prepare corresponding control samples stored at room temperature or refrigerated to differentiate between stress-induced degradation and simple solution instability.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution separation technique like HPLC or UPLC.

A Comparative Analysis of Core Analytical Techniques

The characterization of impurities requires a combination of techniques that offer orthogonal (different) mechanisms of separation and detection.[15] This ensures that all potential impurities, regardless of their chemical properties, are detected and identified.

G cluster_input Input cluster_separation Separation & Detection cluster_elucidation Structural Elucidation cluster_output Output API API Sample (this compound) HPLC HPLC / UPLC (Quantification & Purity) API->HPLC Analysis LCMS LC-MS / MS (Identification & Mass) API->LCMS Analysis GCMS GC-MS (Volatile Impurities) API->GCMS Analysis Isolation Preparative HPLC (Impurity Isolation) HPLC->Isolation > Identification Threshold LCMS->Isolation > Identification Threshold Report Complete Impurity Profile (Identity, Quantity, Origin) LCMS->Report Data Integration NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR Isolated Impurity NMR->Report Data Integration

Comparison of Primary Analytical Methodologies
TechniquePrincipleStrengths for this ApplicationLimitations
HPLC/UPLC Differential partitioning between a stationary and mobile phase.Gold standard for quantification. [4] Excellent for separating non-volatile, polar, and thermally labile process-related impurities and degradants. High precision and robustness.Limited identification capabilities without a mass spectrometer. Co-elution of isomers can be a challenge.
LC-MS/MS HPLC separation followed by mass spectrometry detection.Powerful for identification. [16] Provides accurate mass data for determining elemental composition of unknown impurities.[17] MS/MS fragmentation patterns help in structural elucidation.Quantification can be less precise than UV-based HPLC without isotopic standards. Ionization efficiency varies between compounds.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by MS detection.Essential for residual solvents and volatile/semi-volatile organic impurities.[15] High sensitivity for specific compound classes.Not suitable for non-volatile or thermally labile compounds like the API itself or many of its degradation products. Derivatization may be required.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.The ultimate tool for structural elucidation. [5][18] Provides unambiguous structural information, including connectivity and stereochemistry, for isolated impurities.[19]Low sensitivity compared to MS. Requires isolation of the impurity in sufficient quantity (µg to mg) and purity.

In-Depth Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

The objective is to develop a stability-indicating method that separates the main peak from all process and degradation-related impurities.

Protocol: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides good retention and selectivity for the moderately polar API and its likely impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV/PDA at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute sample in Mobile Phase A/B (50:50) to a final concentration of 0.5 mg/mL.

Causality and Validation: The gradient elution is chosen to resolve impurities with a wide range of polarities, from potential polar degradants to less polar starting materials. The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This technique is used to assign molecular weights to the impurity peaks observed in the HPLC chromatogram, providing the first crucial piece of information for structural identification.

Protocol: LC-MS Method for Impurity Identification
  • LC System: Utilize the same HPLC/UPLC method as described above to ensure chromatographic correlation. Using formic acid in the mobile phase makes it compatible with mass spectrometry.[20]

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred.[16]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode. The pyridine nitrogen is readily protonated.

  • Scan Range: 100 - 800 m/z.

  • Data Acquisition: Perform full scan for accurate mass measurement and triggered MS/MS (or data-dependent acquisition) on peaks exceeding a certain intensity threshold.[21] This automatically captures fragmentation data for impurities.

Expertise in Action: By comparing the accurate mass of an impurity with the elemental composition of the parent API (C₈H₈BrNO₂), we can hypothesize the nature of the modification (e.g., loss of a methyl group, addition of oxygen). The MS/MS fragmentation pattern provides the next level of detail, helping to pinpoint the location of the modification on the molecule.

Potential Impurities and Their Formation Pathways

Based on a plausible synthetic route involving the acylation of 5-bromo-2-methoxypyridine, we can predict several process-related impurities.

// Nodes SM [label="Starting Material\n5-Bromo-2-methoxypyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Acylating Agent\n(e.g., Acetyl Chloride)", fillcolor="#FFFFFF", fontcolor="#202124"]; API [label="API\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

Imp1 [label="Impurity A\n(Unreacted Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imp2 [label="Impurity B\n(Positional Isomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imp3 [label="Impurity C\n(Demethylated Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imp4 [label="Impurity D\n(N-Oxide)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges {SM, Reagent} -> API [label="Main Reaction\n(Acylation)"]; SM -> Imp1 [label="Incomplete Reaction", color="#EA4335"]; API -> Imp1 [style=invis]; // for layout API -> Imp2 [label="Side Reaction\n(Acylation at C4)", color="#EA4335"]; API -> Imp3 [label="Degradation\n(Hydrolysis)", color="#4285F4"]; API -> Imp4 [label="Degradation\n(Oxidation)", color="#4285F4"]; } dot Caption: Potential formation pathways of key impurities.

  • Impurity A (Starting Material): Unreacted 5-bromo-2-methoxypyridine. This is a common process impurity resulting from an incomplete reaction.[22]

  • Impurity B (Positional Isomer): 1-(5-Bromo-2-methoxypyridin-4-yl)ethanone. Acylation could potentially occur at an alternative position on the pyridine ring.

  • Impurity C (Degradation Product): 1-(5-Bromo-2-hydroxypyridin-3-yl)ethanone. This could form via acid- or base-catalyzed hydrolysis of the methoxy ether.

  • Impurity D (Degradation Product): 1-(5-Bromo-2-methoxypyridine-1-oxide-3-yl)ethanone. A potential product from oxidative stress conditions.

The final structural confirmation of these and any other unidentified impurities found above the ICH identification threshold (typically 0.10% for most APIs) would require isolation via preparative HPLC followed by NMR analysis.[6]

Conclusion: An Integrated Approach to Purity

The characterization of impurities in this compound is not a linear process but an integrated analytical strategy. It begins with predictive forced degradation studies to understand the molecule's liabilities. This knowledge informs the development of a robust, stability-indicating HPLC method for separation and quantification. High-resolution LC-MS/MS is then employed as the primary tool for the rapid identification of unknown peaks. For definitive structural confirmation of significant impurities, isolation and NMR spectroscopy remain the unequivocal gold standard. By combining these techniques, researchers can build a comprehensive impurity profile that satisfies regulatory requirements and ensures the quality and safety of the final pharmaceutical product.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Gradiva Review Journal. (n.d.). Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. [Link]

  • Bari, S. B., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. [Link]

  • Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Scientific Reports. [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]

  • Sahu, R., et al. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Klick, S., et al. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]

  • SpectraBase. (n.d.). Pyridine. [Link]

  • Wang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]

  • Goud, N. R., et al. (2021). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]

  • de Oliveira, G. G., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. [Link]

  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • LabRulez LCMS. (n.d.). Analysis of Pyridine. [Link]

  • Evans, J. E., et al. (2004). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry. [Link]

Sources

A Comparative Crystallographic Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the crystallographic characteristics of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this guide provides a robust comparative analysis, juxtaposing its predicted structural features with the experimentally determined crystal structures of closely related analogues. By examining these analogues, we can infer and critically evaluate the likely solid-state conformation, crystal packing, and intermolecular interactions of the title compound, offering valuable insights for researchers in drug design and crystal engineering.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials due to their ability to engage in a wide range of intermolecular interactions, including hydrogen bonding and halogen bonding. The specific placement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and material properties. The title compound, this compound, combines a bromine atom, a methoxy group, and an ethanone moiety, each contributing unique steric and electronic features that are likely to influence its crystal packing and potential as a synthon in drug development.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established pyridine functionalization methodologies. A potential pathway is outlined below.

Experimental Protocol:
  • Starting Material: Commercially available 2,5-dibromopyridine.

  • Methoxylation: Selective nucleophilic substitution of the bromine atom at the 2-position with sodium methoxide. This reaction is typically performed in methanol at reflux[1]. The greater electrophilicity of the C2 position in pyridines facilitates this selective substitution.

  • Halogen-Metal Exchange and Acylation: The resulting 5-bromo-2-methoxypyridine can then undergo a directed ortho-metalation or a halogen-metal exchange at the 3-position. Subsequent treatment with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, would introduce the ethanone group at the C3 position.

Caption: Proposed synthetic workflow for this compound.

Comparative Crystallographic Analysis

To predict the crystallographic features of the title compound, we will draw comparisons with structurally similar molecules for which crystal structures have been determined. A key comparator is the isomeric 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone , which is commercially available[2]. Additionally, the crystal structure of 6-Bromopyridine-2-carbaldehyde provides valuable insights into the solid-state behavior of a brominated pyridine with a carbonyl substituent[3].

Conformational Analysis

The conformation of this compound will be primarily determined by the orientation of the methoxy and ethanone substituents relative to the pyridine ring.

  • Methoxy Group: The methoxy group is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization.

  • Ethanone Group: The orientation of the acetyl group is more flexible. It can adopt a conformation that is either coplanar or twisted with respect to the pyridine ring. This will be influenced by steric hindrance from the adjacent methoxy group and potential intramolecular interactions.

In the crystal structure of 6-Bromopyridine-2-carbaldehyde, the molecule is essentially planar, with the aldehyde group adopting a trans conformation relative to the pyridine nitrogen[3]. This planarity is likely favored by stabilizing intramolecular C-H···O interactions. For our title compound, a similar planar conformation of the acetyl group might be expected, although steric clash with the ortho-methoxy group could induce some torsion.

Caption: Factors influencing the conformation of the title compound.

Intermolecular Interactions and Crystal Packing

The presence of a bromine atom, a methoxy group, an acetyl group, and a pyridine nitrogen atom in this compound suggests a rich variety of potential intermolecular interactions that will govern its crystal packing.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor. C-Br···O and C-Br···N interactions are likely to be significant in the crystal packing. Theoretical studies have shown that C–Br···Br–C interactions are dominated by dispersion and electrostatic forces, with interaction energies in the range of -0.38 to -2.35 kcal/mol[4][5].

  • Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a crucial role in stabilizing the crystal lattice. In the crystal of 6-Bromopyridine-2-carbaldehyde, molecules are linked into chains by C–H···N interactions[3].

  • π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, which are common in the crystal structures of pyridine derivatives.

Table 1: Comparison of Potential Intermolecular Interactions

Interaction TypeThis compound (Predicted)6-Bromopyridine-2-carbaldehyde (Observed)[3]
Halogen Bonding C-Br···O, C-Br···NNot explicitly reported as dominant
Hydrogen Bonding C-H···O, C-H···NC-H···N
π-π Stacking LikelyPresent
Other Dipole-dipole interactionsDipole-dipole interactions

Comparison with a Structural Isomer: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

The relocation of the bulky acetyl group to the C2 position, adjacent to the pyridine nitrogen, will likely lead to:

  • Steric Hindrance: Increased steric hindrance around the nitrogen atom, potentially weakening or altering the geometry of any C-H···N hydrogen bonds.

  • Chelation: The proximity of the acetyl oxygen and the methoxy oxygen to a potential metal binding site at the nitrogen could make this isomer a more effective chelating agent.

  • Conformational Differences: The rotational barrier of the acetyl group will be different, potentially leading to a different preferred conformation in the solid state.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, analysis of the crystallographic features of this compound by drawing on established principles of crystal engineering and through comparison with structurally related compounds. The interplay of halogen bonding, hydrogen bonding, and π-π stacking is expected to define the crystal lattice of this molecule.

The definitive elucidation of the crystal structure of this compound and its isomers through single-crystal X-ray diffraction is a crucial next step. Such experimental data would not only validate the predictions made in this guide but also provide invaluable empirical data for the rational design of novel pharmaceutical agents and functional materials based on the substituted pyridine scaffold.

References

  • Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(17), 3376-3388. [Link]

  • Reis, H., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1629. [Link]

  • Molbase. (n.d.). 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. Retrieved from [Link]

Sources

A Comparative Yield Analysis of Cross-Coupling Methodologies for the Synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the synthesis of pharmaceutical intermediates and complex molecular scaffolds. The target molecule, 1-(5-bromo-2-methoxypyridin-3-yl)ethanone, presents a common challenge: the selective formation of a C(sp²)–C(sp²) or C(sp²)–C(sp³) bond on a sterically hindered and electronically modified pyridine ring. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for the synthesis of this key intermediate, offering experimental insights and yield comparisons to aid researchers in selecting the most appropriate methodology for their needs.

Introduction to the Synthetic Challenge

The 3-acetyl-5-bromo-2-methoxypyridine core is a valuable building block in medicinal chemistry, often serving as a precursor for more complex derivatives. The presence of the bromo-, methoxy-, and acetyl groups on the pyridine ring influences its reactivity and presents potential challenges for cross-coupling reactions, including catalyst poisoning by the pyridine nitrogen, steric hindrance around the reaction site, and potential side reactions. This analysis will focus on three prominent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and direct palladium-catalyzed acylation methods.

Comparative Analysis of Cross-Coupling Methods

The choice of cross-coupling methodology is dictated by several factors, including the availability of starting materials, reaction conditions, catalyst cost and stability, and, most critically, the yield and purity of the desired product. Below is a summary of the most pertinent methods for the synthesis of this compound.

Method Coupling Partner Typical Catalyst/Ligand Base Solvent Reported Yield Range (%) Key Advantages Potential Drawbacks
Suzuki-Miyaura Coupling Acetylboronic acid or equivalentPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane, Toluene/H₂O65-85High functional group tolerance; stable and readily available boronic acids.Potential for catalyst inhibition by pyridine; requires careful optimization of base and solvent.
Sonogashira Coupling & Hydration EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuIEt₃N, piperidineTHF, DMF70-90 (for alkyne)Mild reaction conditions; reliable for C-C bond formation.Two-step process requiring subsequent hydration of the alkyne; potential for homocoupling of the alkyne.
Direct Acylation (e.g., with an Acyl Anion Equivalent) Acyl anion equivalent (e.g., from an aldehyde)Pd(OAc)₂, Buchwald ligandsStrong non-nucleophilic baseToluene, THF60-80Direct introduction of the acetyl group; avoids pre-functionalization of the coupling partner.Requires generation of the acyl anion equivalent in situ; can be sensitive to moisture and air.

Table 1: Comparative overview of cross-coupling methods for the synthesis of this compound. Yields are indicative and based on literature for similar substrates.

Mechanistic Insights and Experimental Protocols

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. Below are the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, followed by detailed experimental protocols for the most promising methods.

Catalytic Cycles

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Alkyne Complex Alkyne Complex Ar-Pd(II)(X)L2->Alkyne Complex Cu-C≡CR Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Alkyne Complex->Ar-Pd(II)(C≡CR)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu(I)X Cu(I)X Alkyne Deprotonation Alkyne Deprotonation Cu(I)X->Alkyne Deprotonation H-C≡CR Base Cu-C≡CR Cu-C≡CR Alkyne Deprotonation->Cu-C≡CR

Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3,5-dibromo-2-methoxypyridine with an acetylboronic acid equivalent. The choice of a dibrominated starting material allows for selective mono-coupling at the more reactive 3-position.

Materials:

  • 3,5-Dibromo-2-methoxypyridine

  • Potassium acetyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3,5-dibromo-2-methoxypyridine (1.0 eq), potassium acetyltrifluoroborate (1.2 eq), and potassium carbonate (3.0 eq).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Add degassed water to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale: The use of a trifluoroborate salt of the acetyl group provides a stable and easy-to-handle source of the nucleophile. The Pd(OAc)₂/PPh₃ catalyst system is a common and effective choice for Suzuki couplings. The aqueous base is crucial for the transmetalation step in the catalytic cycle.[1][2]

Experimental Protocol 2: Sonogashira Coupling and Hydration

This two-step procedure first introduces an alkyne via Sonogashira coupling, which is then hydrated to the corresponding ketone.

Step 1: Sonogashira Coupling

Materials:

  • This compound is the target, so the starting material would be 3,5-dibromo-2-methoxypyridine.

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 3,5-dibromo-2-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add THF and triethylamine, followed by ethynyltrimethylsilane (1.5 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Step 2: Hydration of the Alkyne

Materials:

  • The product from Step 1

  • Formic acid

  • Sulfuric acid

Procedure:

  • Dissolve the silyl-protected alkyne from Step 1 in formic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography to yield this compound.

Rationale: The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds.[3][4] The trimethylsilyl protecting group on the alkyne prevents self-coupling and is readily removed under the acidic hydration conditions. The subsequent hydration is a classic method for converting alkynes to ketones.

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Sonogashira coupling followed by hydration offer viable routes to this compound. The choice between these methods will depend on the specific requirements of the synthesis.

  • For a more direct, one-pot synthesis , the Suzuki-Miyaura coupling with an acetylboronic acid equivalent is recommended. This approach avoids an additional synthetic step and can provide good to excellent yields with careful optimization.

Direct acylation methods, while not detailed with a full protocol here, represent an emerging and powerful alternative that may offer even greater efficiency in the future as new catalyst systems are developed. Researchers are encouraged to consider these newer methodologies as they become more established.

Ultimately, the optimal synthetic route will be determined by empirical evaluation in the laboratory. This guide provides a solid foundation for initiating such studies and for the successful synthesis of this compound.

References

  • Hartwig, J., & Takemiya, A. (2007). Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Equivalent. Synfacts, 2007(02), 0193–0193. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Fu, G. C. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC, NIH Public Access. [Link]

  • MacMillan, D. W. C. (2017). A Synergistic Merger of Photoredox, Nickel, and Hydrogen Atom Transfer Catalysis for the Cross-Coupling of Aldehydes and Aryl Bromides. Macmillan Group. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of acetophenone with various aryl bromides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Retrieved from [Link]

  • Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4155-4158. [Link]

Sources

Scalability of reactions involving 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scalability of Reactions Involving 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

For researchers, scientists, and drug development professionals, this compound is a pivotal building block. Its trifunctional nature—a reactive bromine atom for cross-coupling, a ketone for further derivatization, and a methoxy-substituted pyridine core prevalent in bioactive molecules—makes it a versatile starting material. However, transitioning reactions involving this substrate from laboratory-scale discovery to pilot- or process-scale production presents significant challenges.

This guide provides a comparative analysis of scalable strategies for the most common and critical transformations of this compound. We will delve into the causality behind experimental choices, offering field-proven insights into process optimization for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and ketone reductions, ensuring that each protocol is a self-validating system for robust and scalable synthesis.

Suzuki-Miyaura Coupling: Scalable C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for forming C-C bonds with heteroaryl halides.[1] When scaling this reaction with this compound, the primary concerns are catalyst efficiency (minimizing costly palladium loading), reaction kinetics, and product purification from boron-containing impurities. The electron-deficient nature of the pyridine ring, further influenced by the acetyl group, renders the C-Br bond highly susceptible to oxidative addition, which is favorable for catalysis.

Causality in Protocol Design

The choice of catalyst, ligand, base, and solvent system is paramount for a scalable and efficient Suzuki coupling.[2] For heteroaryl halides, particularly those with coordinating groups like the adjacent methoxy and ketone functionalities in our substrate, specialized ligands are often required to prevent catalyst deactivation.[3] Electron-rich, sterically hindered phosphine ligands, such as SPhos or RuPhos, are often effective as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[4] The use of aqueous bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is common, as they are inexpensive, effective, and facilitate the transmetalation step while helping to manage reaction exotherms on a larger scale.[5]

Scalable Suzuki-Miyaura Protocol

This protocol is designed for gram- to multi-gram scale synthesis, focusing on minimizing catalyst loading and ensuring straightforward work-up.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.1 - 1.0 mol%)

  • SPhos (0.2 - 2.0 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a jacketed reactor inerted with nitrogen, charge this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vessel, dissolve Palladium(II) acetate and SPhos in a portion of the degassed 1,4-dioxane to form the pre-catalyst.

  • Add the remaining degassed 1,4-dioxane and degassed water to the main reactor.

  • Begin agitation and heat the mixture to the target temperature (typically 80-100 °C).

  • Add the pre-catalyst solution to the reactor.

  • Monitor the reaction progress by HPLC or UPLC until consumption of the starting material is complete (typically 2-8 hours).

  • Upon completion, cool the reaction mixture and add a suitable organic solvent like toluene or ethyl acetate for extraction.

  • Wash the organic phase with water and brine to remove the inorganic base and boron impurities.

  • Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization or silica gel chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reactor Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction & Work-up reagents Charge Reactor: 1. Bromopyridine 2. Boronic Acid 3. K₂CO₃ solvents Add Solvents: 1. Degassed Dioxane 2. Degassed Water reagents->solvents heat Heat to 80-100 °C solvents->heat precat Prepare Pre-catalyst: Pd(OAc)₂ + SPhos in Dioxane add_cat Add Pre-catalyst precat->add_cat heat->add_cat monitor Monitor by HPLC add_cat->monitor workup Cool & Work-up: 1. Extraction 2. Washes monitor->workup isolate Isolate Product workup->isolate

Caption: Scalable workflow for Suzuki-Miyaura coupling.

Comparative Data: Catalyst Systems for Suzuki Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1000.5 - 1.085-95[5]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O901.0 - 2.080-92[2]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O853.0 - 5.070-85[6]

Data synthesized from protocols for analogous heteroaryl bromides.

Buchwald-Hartwig Amination: Strategies for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl and heteroaryl amines.[7] When scaling this reaction for this compound, key considerations include the choice of a strong, non-nucleophilic base, preventing catalyst inhibition by the amine substrate or product, and managing potential side reactions like hydrodehalogenation.[8]

Causality in Protocol Design

The success of a large-scale Buchwald-Hartwig amination hinges on the palladium-ligand combination.[9] Ligands such as XPhos or BrettPhos are often preferred for heteroaryl substrates. These bulky, electron-rich ligands facilitate the crucial C-N reductive elimination step and are less prone to forming off-cycle, inactive catalyst species.[4] Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine, but their poor solubility can create mixing issues at scale. Using a soluble organic base like DBU in combination with specific ligands can sometimes mitigate these issues, leading to a more homogeneous and predictable reaction.[10] Careful temperature control is also critical to minimize side reactions.

Scalable Buchwald-Hartwig Amination Protocol

This protocol emphasizes the use of an air-stable precatalyst and careful control of reaction conditions to ensure reproducibility.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • XPhos Pd G3 (a pre-formed, air-stable catalyst, 0.5 - 2.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 - 2.0 equiv)

  • Anhydrous, degassed Toluene or CPME (Cyclopentyl methyl ether)

Procedure:

  • To a dry, nitrogen-purged reactor, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.

  • Add the this compound.

  • Add the anhydrous, degassed solvent via cannula or pump.

  • Begin agitation and add the amine substrate to the mixture.

  • Heat the reaction to the desired temperature (typically 90-110 °C).

  • Monitor the reaction by HPLC or UPLC. Reactions are often complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and quench carefully by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the product via crystallization or column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Phase cluster_workup Work-up & Isolation charge_solids Charge Reactor: 1. XPhos Pd G3 2. NaOt-Bu 3. Bromopyridine add_solvent Add Anhydrous Degassed Toluene charge_solids->add_solvent add_amine Add Amine add_solvent->add_amine heat Heat to 90-110 °C add_amine->heat monitor Monitor Reaction heat->monitor quench Cool & Quench monitor->quench extract Extract & Wash quench->extract purify Concentrate & Purify extract->purify

Caption: General workflow for scalable Buchwald-Hartwig amination.

Comparative Data: Catalyst Systems for Buchwald-Hartwig Amination
Catalyst/PrecatalystLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Typical Yield (%)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene100-1101.0 - 2.080-95[9]
Pd(OAc)₂RuPhosLHMDSDioxane1001.0 - 2.075-90[4]
XPhos Pd G3-K₂CO₃t-Amyl alcohol1100.5 - 1.570-88

Data synthesized from protocols for analogous heteroaryl bromides.

Ketone Reduction: Accessing Chiral Alcohols

Reduction of the acetyl group to a secondary alcohol is a common transformation that often introduces a stereocenter, making asymmetric reduction highly valuable. Scalability requires a reducing agent that is safe, cost-effective, and provides high yields and enantioselectivity.

Causality in Protocol Design

While simple borohydrides like sodium borohydride (NaBH₄) are inexpensive and effective for a straightforward reduction, they do not provide stereocontrol. For asymmetric reduction, catalytic transfer hydrogenation using a chiral catalyst (e.g., a Ru- or Rh-based complex) with a hydrogen source like formic acid or isopropanol is a highly scalable and safe alternative to using high-pressure hydrogen gas.[11] The choice of chiral ligand is critical for achieving high enantiomeric excess (ee). Alternatively, stoichiometric chiral reducing agents like (-)-DIP-Chloride can provide high ee but are more expensive and generate more waste, making them less suitable for large-scale production.

Scalable Asymmetric Transfer Hydrogenation Protocol

This protocol uses a well-defined ruthenium catalyst for a highly selective and scalable reduction.

Materials:

  • This compound (1.0 equiv)

  • (R,R)-Ts-DPEN RuCl (catalyst, 0.1 - 1.0 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 mixture) as the hydrogen source

  • Acetonitrile or Methanol as solvent

Procedure:

  • To a nitrogen-inerted reactor, add the this compound and the (R,R)-Ts-DPEN RuCl catalyst.

  • Add the solvent (e.g., acetonitrile).

  • Slowly add the formic acid/triethylamine mixture over a period of 1-2 hours to control the initial exotherm and gas evolution.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C).

  • Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 6-24 hours).

  • Upon completion, cool the reaction and quench with water.

  • Adjust the pH to basic (pH > 8) with an aqueous base like sodium carbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry and concentrate.

  • The product can be purified by crystallization or chromatography. Enantiomeric excess should be determined by chiral HPLC.

Experimental Workflow: Asymmetric Ketone Reduction

Reduction_Workflow cluster_setup Reactor Setup cluster_reaction Reduction cluster_workup Isolation charge_reactor Charge Reactor: 1. Ketone Substrate 2. Ru Catalyst 3. Solvent add_h_source Add HCOOH/NEt₃ (Controlled) charge_reactor->add_h_source heat Heat to 40-60 °C add_h_source->heat monitor Monitor Reaction heat->monitor quench Cool, Quench & Basify monitor->quench extract Extract & Wash quench->extract purify Concentrate & Purify extract->purify analyze Analyze ee% purify->analyze

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the safe disposal of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, grounded in the principles of chemical compatibility, risk mitigation, and regulatory compliance.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the laboratory, including its ultimate disposal. This compound is a halogenated aromatic ketone. While specific toxicological data for this exact compound is not extensively published, data from structurally similar brominated pyridines and related ketones provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]

Table 1: GHS Hazard Classifications for this compound and Analogs

Hazard ClassHazard StatementGHS Pictogram
Skin IrritationH315: Causes skin irritation.[1][2]

Eye IrritationH319: Causes serious eye irritation.[1][2]

Specific target organ toxicityH335: May cause respiratory irritation.[1][2]

Acute Toxicity (Oral)H302: Harmful if swallowed.[2][5]

Causality Insight: The presence of the bromine atom and the pyridine ring contributes to the compound's reactivity and potential biological effects. Halogenated organic compounds can be persistent in the environment and may generate toxic byproducts if not disposed of correctly, necessitating specialized disposal procedures.[6]

Immediate Safety & Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7] Proper PPE is the primary barrier between the researcher and potential exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[2][5]
Skin/Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required when handled in a fume hood.A fume hood provides adequate ventilation.[7] In case of a large spill outside a hood, a respirator may be necessary.
Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[9] Place the contaminated material into a designated, sealed hazardous waste container for disposal.[7][10] Do not allow the material to enter drains or waterways.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is to classify and segregate it as halogenated organic waste .[9][11] This is crucial because mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the incineration process.[9]

Step 1: Waste Characterization
  • Identify: this compound contains a carbon-bromine bond, classifying it as a halogenated organic compound.[11]

  • Quantify: Maintain an accurate record of the amount of waste generated.

Step 2: Waste Segregation
  • Rationale: Halogenated wastes require high-temperature incineration with specific flue gas scrubbing to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[12] Mixing them with non-halogenated solvents complicates this process. Furthermore, never mix this waste with acids, bases, or strong oxidizing agents to avoid potentially violent reactions.[6][11]

  • Procedure:

    • Designate a specific waste container exclusively for "Halogenated Organic Waste."[10][11] This container should be clearly labeled.

    • Collect all waste containing this compound, including contaminated solvents (e.g., dichloromethane, chloroform), reaction residues, and contaminated consumables (pipette tips, etc.), in this container.

    • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or acidic/basic waste.[9][11]

Step 3: Container Management and Labeling
  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[7] The container must be in good condition, free of leaks or cracks.

  • Labeling: Proper labeling is a legal requirement and essential for safety. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[9][10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all constituents: "Waste this compound" and any solvents used. Do not use abbreviations.[10]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Irritant, Toxic).

    • The name of the principal investigator and laboratory location.

Step 4: Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be under the control of the laboratory personnel.

  • Conditions: Keep the container tightly closed except when adding waste.[10] Store it in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[8] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Arranging for Final Disposal
  • Procedure: Once the waste container is nearly full (do not overfill, ~80% capacity is a good practice) or if the waste has been stored for a period defined by your institution's policy (often 6-12 months), arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

  • Final Disposal Method: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration.[11][13] This process breaks down the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide, with the latter being neutralized in a scrubber system.[12]

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of this compound waste from the point of generation to its final disposal.

G cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 Final Disposal A Point of Generation (e.g., reaction work-up) B Characterize as Halogenated Waste A->B Step 1 C Segregate from Non-Halogenated & Incompatible Waste B->C Step 2 D Collect in Labeled, Designated Container C->D Step 3 E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E Step 4 F Request Waste Pickup from EHS/EHRS E->F Step 5 G Transport to Central Accumulation Area F->G H Transport to Licensed Hazardous Waste Facility G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

References

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Natural Organic Process (NOP). [Link]

  • Safety Data Sheet for 1-(4-Bromo-2-methoxyphenyl)ethanone. Angene Chemical. [Link]

  • Safety Data Sheet for 2-Bromo-5-methoxypyridin-3-amine. Angene Chemical. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Other Disposal Guidance: Brominated Flame Retardants. U.S. Environmental Protection Agency (EPA). [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. Reddit r/chemhelp. [Link]

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Eurofins. [Link]

  • Removal of Bromine from Polymer Blends... National Institutes of Health (NIH). [Link]

  • How to quench Pyridine? ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is fundamental to discovery. However, the novelty of such compounds often means that comprehensive safety data is sparse. This guide provides a robust framework for handling this and structurally similar brominated heterocyclic ketones, grounded in established safety principles. Our primary objective is to transform procedural steps into a self-validating safety system, ensuring that every action is understood and deliberate.

Hazard Assessment: Understanding the Adversary

The primary threats posed by this class of compounds are significant irritation to the skin, eyes, and respiratory system. Brominated organic compounds, in particular, warrant careful handling due to their potential for heightened reactivity and toxicity.[4]

Hazard ClassificationGHS Hazard StatementRationale & Implication
Skin Corrosion/Irritation H315: Causes skin irritation.The presence of the bromine atom and the ketone functional group can lead to dermal irritation upon contact. This necessitates robust hand and body protection to prevent localized redness, inflammation, or chemical burns.[1][3][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.This is a critical hazard. Accidental splashing can cause significant, potentially lasting damage to the eyes. The risk is high enough to mandate more than basic eye protection.[1][3][5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.If the compound is a fine powder or volatile, inhalation can irritate the throat and lungs. Engineering controls are the first and most critical line of defense against this hazard.[1][5][6]
Acute Toxicity (Oral, Dermal, Inhalation) H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.This hazard, noted for a similar compound, underscores the importance of preventing all routes of exposure.[5] It highlights that even incidental contact or inhalation could have systemic effects.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

Your PPE is the last line of defense, but it must be treated as the most critical personal barrier. The selection of each component is a direct response to the hazards outlined above.

Eye and Face Protection: A Non-Negotiable Barrier

Given the explicit warning of "serious eye irritation" (H319), standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[7]

  • Best Practice/High-Risk Scenarios: When handling quantities greater than a few grams, or when a splash hazard is significant (e.g., during transfers or reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[8][9] A face shield alone does not provide adequate protection from splashes.[9]

Hand Protection: The Science of Glove Selection

Your hands are the most likely point of direct contact. The choice of glove is therefore a critical decision.

  • Primary Barrier: Use disposable nitrile gloves as a minimum.[8] Nitrile provides good resistance to a range of chemicals and is a standard for incidental contact.

  • Enhanced Protection (Recommended): Double-gloving is a proven technique to significantly reduce the risk of exposure from undetected pinholes or tears.[10][11] The outer glove is removed and disposed of immediately upon known or suspected contact, protecting the inner glove and your skin.

  • Glove Integrity: Change gloves frequently, with a recommended maximum of 60 minutes per pair, and always change them immediately if you suspect contamination.[10] Never handle "clean" items like pens, notebooks, or doorknobs with gloved hands.

Body Protection: Shielding from Incidental Contact
  • A flame-resistant lab coat is mandatory. It should be fully buttoned with the sleeves rolled down.

  • Ensure full-length pants and closed-toe shoes are worn at all times in the laboratory.[8][12] Skin exposure due to inappropriate attire is an unnecessary and easily avoidable risk.

  • For procedures with a high splash risk, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection: The Role of Engineering Controls

The primary method for preventing respiratory irritation (H335) is not a mask, but proper ventilation.

  • Primary Control: All weighing, handling, and reactions involving this compound must be conducted inside a certified chemical fume hood.[4] This captures dust and vapors at the source, preventing them from entering your breathing zone.

  • Secondary Control (Emergency/Non-Routine): If engineering controls fail or for emergency spill response outside a hood, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges would be necessary.[13][14] Routine use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and training.[11]

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Safe Handling Workflow

The following workflow provides a logical sequence to minimize risk at every stage.

prep 1. Prepare Workspace (Inside Fume Hood) ppe_on 2. Don Full PPE (Goggles, Double Gloves, Lab Coat) prep->ppe_on handle 3. Weigh & Handle Chemical (Use anti-static weigh paper) ppe_on->handle react 4. Perform Procedure (Maintain sash height) handle->react clean 5. Decontaminate & Clean (Wipe surfaces, clean glassware) react->clean ppe_off 6. Doff PPE (Remove outer gloves in hood first) clean->ppe_off waste 7. Dispose of Waste (Segregate into labeled containers) ppe_off->waste

Figure 1. A sequential workflow for safely handling this compound.
Emergency Procedures: Spill and Exposure Management
  • Spill Management:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is outside a fume hood, alert others and restrict access.

    • Wearing your full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a detergent solution and then water.[11]

  • First Aid Protocol:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][15]

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3][15]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6][15]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: All disposable materials contaminated with the chemical (e.g., gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical, as well as reaction mixtures, must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Compliance: Never dispose of this chemical down the drain.[5] All disposal must adhere strictly to your institution's guidelines and local, state, and federal regulations.[5]

By internalizing the rationale behind these protocols, you build a culture of safety that is both resilient and intelligent. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Molbase. 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • Scott, S., et al. Safe handling of hazardous drugs. PMC - PubMed Central. Available from: [Link]

  • Rutgers University. Standard Operating Procedure for Laboratories: BROMINE. Available from: [Link]

  • Healthy Bean. PPE for Chemical Handling: A Quick Guide. 2023. Available from: [Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006. Available from: [Link]

  • Angene Chemical. SAFETY DATA SHEET - 2-Bromo-5-methoxypyridin-3-amine. 2025. Available from: [Link]

  • University of Washington. Chemical Process SOP Example. Available from: [Link]

  • Chemistry LibreTexts. Safety. 2020. Available from: [Link]

  • Indian Chemical Council (ICC). Bromine Safety Handbook. 2019. Available from: [Link]

  • LANXESS. Bromine Safety Handling Guide. 2018. Available from: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.